Dbco-peg2-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H28N2O5 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C25H28N2O5/c28-14-16-32-18-17-31-15-13-26-24(29)11-12-25(30)27-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)27/h1-8,28H,11-19H2,(H,26,29) |
Clé InChI |
DKPFYUMUQFAGJA-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
DBCO-PEG2-OH: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of DBCO-PEG2-OH
Introduction
This compound is a heterobifunctional linker molecule integral to the field of bioconjugation and drug delivery. It features a dibenzocyclooctyne (DBCO) group at one end and a hydroxyl (-OH) group at the other, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The DBCO moiety enables covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biomolecules.[4][5][6] The hydroxyl group provides a versatile handle for further chemical modifications, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance.[7][8][9]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development.
Physicochemical Properties
This compound is a white solid or viscous liquid, depending on its purity and the specific formulation.[10] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₈N₂O₅ | [11][12] |
| Molecular Weight | 436.5 g/mol | [11][12] |
| CAS Number | 2181837-96-5 | [11][12] |
| Purity | Typically >95% | [13] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [8][10] |
| Storage Conditions | Long-term storage at -20°C, desiccated. Avoid frequent freeze-thaw cycles. Shipped at ambient temperature. | [8][10][13] |
| Appearance | Off-white solid or viscous liquid | [10] |
Core Technology: Copper-Free Click Chemistry
The primary utility of this compound lies in its ability to participate in SPAAC reactions. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient ligation of molecules in complex biological environments.[4][5]
Reaction Mechanism
The reaction proceeds between the strained alkyne of the DBCO group and an azide (B81097), forming a stable triazole linkage. The inherent ring strain of the cyclooctyne (B158145) ring significantly lowers the activation energy of the [3+2] cycloaddition, obviating the need for a copper catalyst.[4]
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of applications, particularly in the development of targeted therapeutics and diagnostic agents.
Bioconjugation and Labeling
This compound is widely used to label azide-modified biomolecules such as proteins, antibodies, nucleic acids, and small molecules.[10][11] This enables the attachment of various payloads, including fluorescent dyes, imaging agents, and therapeutic compounds.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, DBCO-PEG linkers are employed in the construction of ADCs. An antibody is first modified with an azide group, which then reacts with a DBCO-functionalized drug molecule. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 4. interchim.fr [interchim.fr]
- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-PEG2-acid, 2304558-25-4 | BroadPharm [broadpharm.com]
- 9. DBCO | BroadPharm [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
Dbco-peg2-OH solubility properties
An In-depth Technical Guide on the Solubility Properties of DBCO-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are pivotal in bioconjugation and drug development, primarily due to their role in strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. The this compound linker integrates the reactive DBCO group with a short, hydrophilic di(ethylene glycol) (PEG2) spacer that terminates with a hydroxyl (-OH) group. This trifunctional design offers a versatile platform for developing antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced biomolecule labeling.
A comprehensive understanding of the solubility of this compound is critical for its effective implementation in both aqueous and organic media. This technical guide provides a detailed analysis of its solubility characteristics, supported by data from analogous compounds, and presents detailed experimental protocols for its handling and characterization.
Physicochemical Properties and Core Solubility Profile
The solubility of this compound is dictated by the balance between its hydrophobic DBCO core and its hydrophilic PEG linker. The large, aromatic dibenzocyclooctyne component is inherently nonpolar, contributing to solubility in organic solvents. In contrast, the polyethylene (B3416737) glycol chain is highly hydrophilic, enhancing solubility in aqueous environments. The short PEG2 linker in this compound imparts a degree of water solubility, making it suitable for a range of bioconjugation applications. Generally, DBCO-PEG derivatives are soluble in regular aqueous solutions as well as most organic solvents.[1]
Quantitative Solubility Data
While precise quantitative solubility data for this compound is not extensively available in the public domain, information from structurally similar compounds provides valuable insights and reliable estimates. The presence of a hydrophilic PEG spacer arm grants greater solubility compared to reagents with only hydrocarbon spacers.[2] For instance, the related compound DBCO-PEG4-OH is known to be soluble in a variety of organic solvents.
The following table summarizes the available solubility data for this compound and its close analogs. Researchers should note that these values can be influenced by factors such as pH, temperature, and buffer composition.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| DBCO-PEGx-Hydroxyl | Aqueous Solution | Soluble[1] |
| DBCO-PEGx-Hydroxyl | DMSO | Soluble[1] |
| DBCO-PEG4-OH | DMSO, DMF, DCM, THF, Chloroform | Soluble |
For practical applications, it is often recommended to first dissolve DBCO-PEG compounds in a water-miscible organic solvent such as DMSO or DMF before preparing aqueous solutions.
Experimental Protocols
The following protocols provide standardized methods for the solubilization and solubility determination of this compound.
Protocol 1: General Solubilization Procedure
This protocol details the recommended steps for dissolving this compound for use in experimental settings.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tubes
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by adding a sufficient volume of anhydrous DMSO or DMF to the solid compound to achieve a desired high concentration (e.g., 10-50 mM).
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary to facilitate dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
To prepare a working solution, dilute the stock solution into the desired aqueous buffer to the final concentration. It is advisable to add the stock solution dropwise to the buffer while vortexing to prevent precipitation.
Protocol 2: Kinetic Solubility Determination by Nephelometry
This protocol provides a high-throughput method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest
-
96-well microtiter plates
-
Nephelometer (for measuring light scattering)
-
Plate shaker
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentrations.
-
Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the point of precipitation and thus indicates the kinetic solubility limit.
Visualization of Key Molecular Interactions
The interplay between the different moieties of the this compound molecule dictates its overall solubility. The following diagrams illustrate these relationships and a typical experimental workflow.
References
Navigating the Stability and Storage of DBCO-PEG2-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl (DBCO-PEG2-OH) is a critical reagent in the field of bioconjugation, enabling the copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Its utility in drug development, diagnostics, and materials science is contingent on its stability and proper handling. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker composed of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts selectively with azides without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG): A hydrophilic spacer that enhances solubility and reduces steric hindrance. The "2" in PEG2 indicates a short chain of two ethylene (B1197577) glycol units.
-
Hydroxyl (OH): A terminal functional group that can be used for further chemical modifications.
The stability of this molecule is paramount to ensure the efficiency and reproducibility of conjugation reactions.
Recommended Storage and Handling
Proper storage is the first line of defense against degradation. The following conditions are recommended based on supplier data sheets and general best practices for PEGylated reagents.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C or -5°C | Long-term | Store in a desiccated environment, protected from light.[1] |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Guidelines:
-
Reconstitution: For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each use.
-
Inert Atmosphere: For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen to minimize oxidation.
Potential Degradation Pathways
The chemical reactivity of the DBCO group, while advantageous for click chemistry, also makes it susceptible to degradation under certain conditions. Understanding these pathways is crucial for avoiding experimental pitfalls.
Acid-Catalyzed Rearrangement
The strained cyclooctyne (B158145) ring of the DBCO moiety is prone to an inactivating rearrangement under strongly acidic conditions. This has been observed to occur in the presence of 95% trifluoroacetic acid (TFA), a reagent commonly used in peptide synthesis for cleavage from the resin. The proposed mechanism is a 5-endo-dig cycloisomerization, which leads to a non-reactive species.
Caption: Acid-catalyzed degradation of the DBCO moiety.
Oxidation
The DBCO group can also be sensitive to oxidizing agents. For instance, DBCO-conjugated oligonucleotides have shown degradation when exposed to iodine-based oxidizers used in DNA synthesis. While the exact mechanism for this compound is not fully elucidated, it is prudent to avoid strong oxidizing agents.
Caption: Potential oxidative degradation of the DBCO group.
Quantitative Stability Data
While comprehensive stability data for this compound across a wide range of conditions is limited in publicly available literature, some studies on related DBCO conjugates provide valuable insights.
Table 2: Stability of a DBCO-conjugated Antibody
| Storage Condition | Duration | Loss of Reactivity towards Azide |
| 4°C | 4 weeks | ~3-5% |
| -20°C | 4 weeks | ~3-5% |
Data extrapolated from studies on DBCO-modified antibodies.
It is also important to note that for long-term storage of DBCO-conjugated molecules, buffers containing azides or thiols should be avoided to prevent slow reaction over time.
Experimental Protocols for Stability Assessment
To ensure the reliability of experiments using this compound, particularly in long-term studies or under challenging conditions, performing an in-house stability test is recommended. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assay for this compound
Objective: To quantify the percentage of intact this compound over time under specific storage conditions (e.g., different pH, temperature).
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 5.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Sample Preparation:
-
Dilute the this compound stock solution into the different aqueous buffers to a final concentration of 1 mM.
-
Prepare a control sample by diluting the stock solution in the mobile phase.
-
-
Incubation:
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Separate the components using a suitable gradient elution with Mobile Phases A and B.
-
Monitor the absorbance at the characteristic wavelength for DBCO (approximately 309 nm).
-
The peak corresponding to the intact this compound should be identified and its area recorded.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact compound against time to determine the stability profile under each condition.
-
Caption: Experimental workflow for HPLC-based stability testing.
Solubility and Reconstitution
-
Organic Solvents: this compound is generally soluble in common organic solvents such as DMSO, DMF, and dichloromethane.
-
Aqueous Solutions: The short PEG2 linker provides some hydrophilicity, but solubility in purely aqueous buffers may be limited. It is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO before preparing aqueous working solutions.
Conclusion
The stability of this compound is a critical factor for its successful application in bioconjugation. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation. Awareness of the potential for acid-catalyzed rearrangement and oxidation allows for the design of experiments that preserve the integrity of this valuable reagent. For applications requiring stringent control, conducting in-house stability studies using the provided protocol is highly recommended. This comprehensive understanding will ultimately lead to more reliable and reproducible scientific outcomes.
References
An In-Depth Technical Guide to Copper-Free Click Chemistry: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of copper-free click chemistry, a cornerstone of bioorthogonal chemistry. It details the core principles, reaction kinetics, and applications of this powerful technology, with a focus on its utility in research and drug development. Detailed experimental protocols for key applications are provided, alongside visual representations of experimental workflows and its application in studying cellular signaling pathways.
Core Principles of Copper-Free Click Chemistry
The evolution of click chemistry, a concept introduced by K. Barry Sharpless, has been pivotal for bioconjugation.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a cytotoxic copper catalyst limits its application in living systems.[2] This led to the development of copper-free click chemistry, which leverages strain-promoted azide-alkyne cycloaddition (SPAAC) to achieve bioorthogonality.[1]
At the heart of SPAAC is the reaction between a strained cyclooctyne (B158145) and an azide (B81097).[1] The inherent ring strain of the cyclooctyne (approximately 18 kcal/mol) significantly lowers the activation energy of the [3+2] cycloaddition, enabling the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst.[3][4] This reaction is highly selective, as neither the cyclooctyne nor the azide functional groups react with native biological molecules, ensuring that the ligation occurs exclusively between the engineered partners.[1][5]
The primary advantages of copper-free click chemistry include:
-
Biocompatibility: The absence of a toxic copper catalyst makes it ideal for applications in living cells and whole organisms.[1][2]
-
High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not participate in side reactions with biological molecules.[1]
-
Favorable Kinetics: The reaction proceeds quickly under physiological conditions.[4]
A variety of strained cyclooctynes have been developed to optimize reaction kinetics and stability. Common examples include dibenzocyclooctyne (DBCO), difluorinated cyclooctyne (DIFO), and biarylazacyclooctynone (BARAC).[1][5]
Quantitative Data on Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). This value is critical for designing experiments, particularly those involving low concentrations of reactants or requiring rapid labeling. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| DIBO | ~0.3 - 0.7 | [6] |
| DBCO | ~0.6 - 1.0 | [6] |
| BCN | ~0.06 - 0.1 | [6] |
| OCT | ~0.0024 | |
| ALO | ~0.0043 | |
| DIFO | ~0.076 | |
| DIBO | ~0.31 | |
| BARAC | ~0.88 |
Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent, and temperature.
Experimental Protocols
This section provides detailed methodologies for key applications of copper-free click chemistry.
General Protocol for Protein Labeling using SPAAC
This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is solubilized in an amine-free buffer at a concentration of 1-10 mg/mL.
-
DBCO-Dye Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the protein solution.
-
Ensure the final concentration of DMSO is below 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove excess, unreacted DBCO-dye using size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Characterization:
-
Confirm successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.
-
Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol outlines the conjugation of a DBCO-functionalized drug to an azide-bearing antibody.
Materials:
-
Azide-functionalized antibody (in PBS, pH 7.4)
-
DBCO-functionalized cytotoxic drug
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography or protein A affinity chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized drug in DMSO or DMF at a concentration of 10-20 mM.
-
The antibody concentration should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the DBCO-drug stock solution to the antibody solution. A molar excess of the drug (typically 3-10 equivalents) is used to drive the reaction.
-
The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-16 hours.
-
-
Purification:
-
Remove unreacted drug and solvent by size-exclusion chromatography or protein A affinity chromatography.
-
-
Analysis:
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and size-exclusion chromatography (SEC).
-
Fluorescent Labeling of Cell Surface Glycans
This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar and subsequent fluorescent tagging via SPAAC.
Materials:
-
Mammalian cells in culture
-
Azide-modified sugar analog (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Fluor 488)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified sugar analog (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with PBS to remove any unincorporated azido sugar.
-
-
Fluorescent Labeling:
-
Incubate the cells with the DBCO-conjugated fluorescent dye (e.g., 10-50 µM in PBS or serum-free media) for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove the unbound fluorescent dye.
-
-
Analysis:
-
Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the labeling efficiency using a flow cytometer.
-
Visualizing Experimental and Signaling Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the application of copper-free click chemistry in elucidating a cellular signaling pathway.
Conclusion
Copper-free click chemistry, particularly SPAAC, has become an indispensable tool in chemical biology, drug discovery, and materials science.[1] Its biocompatibility and high selectivity allow for precise covalent modification of biomolecules in complex biological environments, including living cells and organisms.[1][5] The continued development of new cyclooctynes with enhanced reactivity and stability promises to further expand the applications of this powerful technology, enabling researchers to probe biological processes with ever-increasing precision and sophistication.
References
- 1. mesoscale.com [mesoscale.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular labeling of live cells – Selvin Lab [selvinlab.physics.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethylene glycol) (PEG) linkers have become an indispensable tool in the field of bioconjugation, revolutionizing the development of therapeutics, diagnostics, and research reagents. By covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles—a process known as PEGylation—researchers can significantly enhance their pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the core principles of PEGylation, detailing the profound impact of PEG linkers on a bioconjugate's solubility, stability, pharmacokinetics, and immunogenicity. We present a synthesis of quantitative data, detailed experimental protocols for key bioconjugation reactions, and visual representations of relevant biological pathways and experimental workflows to empower researchers in the strategic design and application of PEGylated bioconjugates.
Core Principles of PEGylation
Polyethylene glycol is a hydrophilic, non-toxic, and biocompatible polymer that, when used as a linker in bioconjugation, imparts several beneficial properties to the target molecule.[1] The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile, ultimately enhancing its therapeutic efficacy and safety.[2]
The fundamental advantages conferred by PEG linkers include:
-
Enhanced Solubility: The hydrophilic nature of PEG chains significantly increases the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and administration.[1][3]
-
Increased Stability: PEG linkers create a protective hydrophilic shield around the conjugated molecule, sterically hindering enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream. This extended half-life can lead to more sustained plasma concentrations and a reduced dosing frequency.[4][5]
-
Reduced Immunogenicity: The PEG "stealth" coating can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[6][7]
Quantitative Impact of PEG Linkers
The physicochemical and pharmacological properties of a PEGylated bioconjugate can be precisely modulated by altering the length, and architecture (linear vs. branched) of the PEG linker.
Impact of PEG Linker Length and Architecture on Hydrodynamic Radius and Half-Life
The length and branching of the PEG chain directly influence the hydrodynamic size of the resulting bioconjugate. A larger hydrodynamic radius leads to decreased renal filtration and, consequently, a longer plasma half-life. Branched PEGs can create a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, offering a more pronounced effect on circulation time.[8][9]
| Bioconjugate | PEG Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | In Vivo Half-Life Extension (fold) |
| Human Serum Albumin (HSA) | ||||
| Unmodified HSA | N/A | N/A | 3.5 | N/A |
| PEGylated HSA | Linear | 5 | 4.2 | - |
| PEGylated HSA | Linear | 10 | 5.2 | - |
| PEGylated HSA | Linear | 20 | 6.1 | - |
| PEGylated HSA | Branched | 20 | 6.4 | - |
| Affibody-MMAE Conjugate | ||||
| ZHER2-SMCC-MMAE (No PEG) | N/A | N/A | - | 1.0 |
| ZHER2-PEG4K-MMAE | Linear | 4 | - | 2.5 |
| ZHER2-PEG10K-MMAE | Linear | 10 | - | 11.2 |
| TNF Nanobody | ||||
| TNF Nanobody-40kDa PEG | Linear (1x40) | 40 | - | - |
| TNF Nanobody-40kDa PEG | Branched (2x20) | 40 | - | Superior to linear |
| TNF Nanobody-40kDa PEG | Branched (4x10) | 40 | - | Superior to linear |
Data compiled from multiple sources.
Influence of PEG Linkers on Cytotoxicity of Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the PEG linker can influence the cytotoxic potency of the payload. While extending the half-life is beneficial, the steric hindrance from the PEG chain can sometimes reduce the binding affinity of the antibody or hinder the release of the cytotoxic drug within the target cell.[10]
| Conjugate | Linker Type | Target Cell Line | IC50 (nM) |
| ADC-1 | Non-cleavable | SK-BR-3 | 0.5 |
| ADC-2 | Cleavable (PEG4) | SK-BR-3 | 1.2 |
| ADC-3 | Cleavable (PEG8) | SK-BR-3 | 2.5 |
| ADC-4 | Cleavable (PEG12) | SK-BR-3 | 4.8 |
This table presents illustrative data showing a potential trend. Actual values are highly dependent on the specific antibody, payload, and linker chemistry.
Key Chemistries for PEGylation
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired stability of the resulting conjugate.
Amine-Reactive Chemistry: N-Hydroxysuccinimide (NHS) Esters
Targeting the primary amines of lysine (B10760008) residues and the N-terminus of proteins is the most common PEGylation strategy due to the abundance of these groups on protein surfaces. PEG-NHS esters react with amines at a pH of 7-9 to form stable amide bonds.
Thiol-Reactive Chemistry: Maleimide Chemistry
For more site-specific PEGylation, thiol groups on cysteine residues are often targeted. PEG-maleimide derivatives react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond through a Michael addition reaction.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol for NHS Ester PEGylation of a Protein
Materials:
-
Protein containing primary amines (e.g., antibody)
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, Size-Exclusion Chromatography (SEC), and Mass Spectrometry to confirm conjugation and assess purity.
Protocol for Maleimide PEGylation of a Protein
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine)
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the thiol-free buffer.
-
If necessary, reduce disulfide bonds to generate free thiols by incubating with a reducing agent. The reducing agent must be removed prior to the addition of the PEG-maleimide.
-
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the conjugate from unreacted PEG-Maleimide using a desalting column or dialysis.
-
Characterization: Characterize the purified product by SDS-PAGE, SEC, and Mass Spectrometry to confirm successful conjugation and determine the degree of PEGylation.
Cellular Uptake and Intracellular Trafficking of PEGylated Nanoparticles
PEG linkers play a crucial role in the interaction of nanoparticle-based drug delivery systems with cells. The "stealth" properties conferred by PEG can reduce non-specific uptake by the reticuloendothelial system, prolonging circulation and enhancing accumulation at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.[11]
Once at the target cell, the PEGylated nanoparticle is typically internalized via endocytosis. The PEG linker can influence the specific endocytic pathway (e.g., clathrin-mediated or caveolin-mediated). For the therapeutic payload to be effective, the nanoparticle must escape the endosome before it fuses with the lysosome, where the payload could be degraded. The design of the PEG linker and the overall nanoparticle formulation can be engineered to facilitate endosomal escape, for example, by incorporating pH-sensitive cleavable linkers.[6][12]
Characterization of PEGylated Bioconjugates: An Experimental Workflow
Thorough characterization is critical to ensure the quality, consistency, and efficacy of PEGylated bioconjugates. A typical workflow involves a combination of chromatographic and mass spectrometric techniques.
SEC-MALS for Size and Aggregation Analysis
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. When coupled with Multi-Angle Light Scattering (MALS), it allows for the absolute determination of molar mass and size, independent of column calibration standards. This is crucial for characterizing the heterogeneity of PEGylated products, including the degree of PEGylation and the presence of aggregates.[13][14]
Protocol Outline for SEC-MALS Analysis:
-
System Setup: Equilibrate the SEC column and MALS and refractive index (RI) detectors with the appropriate mobile phase.
-
Sample Preparation: Prepare the PEGylated bioconjugate sample in the mobile phase at a known concentration.
-
Data Acquisition: Inject the sample onto the SEC column and collect data from the UV, MALS, and RI detectors.
-
Data Analysis: Use specialized software to analyze the light scattering and concentration data to determine the molar mass, size distribution, and extent of aggregation for each eluting peak.
LC-MS/MS for Mass and Site-of-Conjugation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for detailed structural characterization.
-
Intact Mass Analysis: By analyzing the intact or subunit (e.g., reduced antibody light and heavy chains) mass of the bioconjugate, the number of attached PEG linkers (degree of PEGylation) can be determined.[15]
-
Peptide Mapping: The bioconjugate is enzymatically digested into smaller peptides. LC-MS/MS analysis of these peptides allows for the identification of the specific amino acid residues where the PEG linker is attached.[16]
Workflow for LC-MS/MS Characterization of ADCs:
-
Sample Preparation: May include deglycosylation, reduction, and/or enzymatic digestion (e.g., with trypsin) depending on the analytical goal.
-
LC Separation: Separate the intact protein, subunits, or peptides using an appropriate LC method (e.g., reversed-phase or hydrophobic interaction chromatography).
-
MS and MS/MS Analysis: Introduce the eluent into a high-resolution mass spectrometer to acquire mass spectra of the intact species or fragment ions of the peptides.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the intact species or sequence the peptides to identify the PEGylation sites.
Conclusion
PEG linkers are a cornerstone of modern bioconjugation, offering a versatile and powerful strategy to enhance the therapeutic potential of a wide range of molecules. By providing a hydrophilic and protective shield, PEGylation can significantly improve a bioconjugate's solubility, stability, and pharmacokinetic profile. The ability to tune these properties by modulating the PEG linker's length and architecture provides a high degree of control in the design of next-generation therapeutics. A thorough understanding of the underlying chemistries, coupled with robust analytical characterization, is paramount to the successful development and application of PEGylated bioconjugates. This guide provides a foundational framework for researchers to navigate the complexities of PEG linker chemistry and leverage its full potential in their drug development endeavors.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pHLIP®-Mediated Delivery of PEGylated Liposomes to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. criver.com [criver.com]
A Technical Guide to Biomolecule Labeling with DBCO-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Dibenzocyclooctyne-Poly(ethylene glycol)2-Hydroxyl (DBCO-PEG2-OH) for the labeling of azide-modified biomolecules. This bioorthogonal conjugation strategy, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone in bioconjugation, offering high efficiency and specificity in complex biological environments without the need for cytotoxic catalysts.[1][]
Introduction to this compound and SPAAC
This compound is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, a short two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The DBCO moiety is a strained alkyne that reacts selectively with azide (B81097) groups to form a stable triazole linkage.[3] This reaction is a type of "click chemistry" that is bioorthogonal, meaning it proceeds with high efficiency within biological systems without interfering with native biochemical processes.[1][]
The key advantages of using the DBCO-azide SPAAC reaction include:
-
Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
-
High Efficiency: SPAAC reactions are known for their fast kinetics and high yields, often proceeding to completion under mild conditions.[4]
-
Specificity and Bioorthogonality: The DBCO group reacts exclusively with azides, ensuring precise and targeted labeling even in the presence of other functional groups found in biomolecules.[5]
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate.[1]
The PEG spacer in this compound enhances the hydrophilicity of the linker, which can improve the solubility of the labeled biomolecule and reduce aggregation.[6] The terminal hydroxyl group provides a site for further modification or can be left as is, depending on the application.
Quantitative Data for DBCO-Mediated Labeling
The efficiency and kinetics of SPAAC reactions are critical parameters for experimental design. The following tables summarize key quantitative data related to DBCO-mediated bioconjugation.
Table 1: Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives
| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO Derivatives | Benzyl Azide | ~0.6 - 1.0 | [7] |
| DBCO Derivatives | Various small molecule azides | ~0.1 - 2.0 | [8] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the DBCO and azide reactants.
Table 2: Typical Parameters for Protein Labeling with DBCO-NHS Ester
| Parameter | Value | Reference |
| Molar Excess of DBCO-NHS Ester | 5- to 20-fold | [9] |
| Typical Protein Concentration | 1-5 mg/mL | [9] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [9] |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 | [9] |
| Protein Recovery (Post-desalting) | >85% | [9] |
| Molar Excess for Antibody-Oligo Conjugation | 2-4 fold molar excess of azide-oligo | [5] |
| Incubation Time for Antibody-Oligo Conjugation | 2-4 hours at room temperature or overnight at 4°C | [5] |
Table 3: Characterization of DBCO-Labeled Proteins
| Parameter | Method | Typical Value/Observation | Reference |
| Molar Extinction Coefficient of DBCO (εDBCO) | UV-Vis Spectroscopy (at ~309 nm) | 12,000 M⁻¹cm⁻¹ | [5] |
| Molar Extinction Coefficient of IgG (εAb) | UV-Vis Spectroscopy (at 280 nm) | 210,000 M⁻¹cm⁻¹ | [5] |
| Correction Factor for DBCO at 280 nm | UV-Vis Spectroscopy | 0.90 | [10] |
| Degree of Labeling (DOL) Calculation | UV-Vis Spectroscopy | Formula-based on A280 and A309 | [10] |
| Confirmation of Conjugation | SDS-PAGE | Shift to higher molecular weight | [5] |
| Purification | HPLC (IEX, HIC, RP-HPLC), SEC, Dialysis | High-resolution separation of labeled and unlabeled species | [9][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related DBCO derivatives.
General Workflow for Biomolecule Labeling
The general strategy for labeling a biomolecule involves two main steps: the introduction of an azide group onto the target biomolecule and the subsequent reaction with a DBCO-functionalized linker.
Protocol for Labeling Proteins with a DBCO-NHS Ester
This protocol describes the labeling of a protein with a commercially available DBCO-PEG-NHS ester, which is a common strategy to introduce the DBCO moiety onto proteins.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer such as PBS at a concentration of 1-5 mg/mL.[9] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[9] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[9]
-
Purification: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column or by dialysis.[9]
Protocol for Labeling Azide-Modified Oligonucleotides
Materials:
-
DBCO-labeled protein (from protocol 3.2)
-
Azide-modified oligonucleotide
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified oligonucleotide in the reaction buffer.[5]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5]
-
Purification: Purify the resulting oligonucleotide-protein conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove excess unlabeled reactants.
Protocol for Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Mammalian cells
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
DBCO-PEG-fluorophore conjugate
-
Live cell imaging buffer
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 24-48 hours to allow for the incorporation of azide groups into cell surface glycans.[12]
-
Cell Preparation: Gently wash the azide-labeled cells with pre-warmed live cell imaging buffer.[12]
-
Labeling: Add the DBCO-PEG-fluorophore conjugate (typically 1-10 µg/mL) to the cells and incubate for 1-2 hours at 37°C.[12]
-
Washing: Remove the labeling solution and wash the cells multiple times with pre-warmed imaging buffer to remove any unbound DBCO-fluorophore.[12]
-
Imaging: The cells are now ready for fluorescence microscopy.
Characterization of DBCO-Labeled Biomolecules
Proper characterization is essential to confirm successful conjugation and to determine the degree of labeling (DOL).
UV-Vis Spectroscopy: The DOL for a DBCO-labeled protein can be calculated by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). The following formula can be used for an antibody:
DOL = (A309 / εDBCO) / [(A280 - (A309 * 0.90)) / εAb][10]
Where:
-
A309 and A280 are the absorbances at 309 nm and 280 nm, respectively.
-
εDBCO is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹).[5]
-
εAb is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]
-
0.90 is the correction factor for the absorbance of the DBCO group at 280 nm.[10]
Mass Spectrometry: ESI-MS or MALDI-TOF can be used to confirm the mass increase corresponding to the addition of the this compound linker.
SDS-PAGE: A shift in the molecular weight of the labeled biomolecule compared to the unlabeled version can be visualized by SDS-PAGE.[5]
HPLC: High-performance liquid chromatography techniques such as size-exclusion (SEC), ion-exchange (IEX), and reverse-phase (RP-HPLC) are powerful tools for purifying the conjugate and assessing its purity.[9]
Troubleshooting Common Issues in SPAAC Reactions
Table 4: Troubleshooting Guide for DBCO-Azide Reactions
| Issue | Potential Cause | Recommended Solution | Reference | | :--- | :--- | :--- | | Slow or Incomplete Reaction | Suboptimal buffer conditions | Use HEPES buffer (pH 7) which can lead to higher rate constants compared to PBS. |[8] | | | Low reaction temperature | Increase the temperature to 37°C to accelerate the reaction, if compatible with the biomolecule. |[8] | | | Low reactant concentrations | Increase the concentration of one or both reactants. |[8] | | Non-specific Labeling | Presence of sodium azide in buffers | Ensure all buffers are free of sodium azide as it will react with the DBCO group. |[1] | | | Instability of DBCO reagent | Use freshly prepared DBCO solutions and store stock solutions properly (-20°C, protected from moisture). |[1] | | Antibody Aggregation | Hydrophobicity of the DBCO group | Use DBCO reagents with longer, more hydrophilic PEG linkers. |[11] | | | High degree of labeling | Carefully control the molar ratio of the DBCO-NHS ester to the antibody during the labeling reaction. |[11] | | Low Conjugation Yield | Hydrolysis of DBCO-NHS ester | Prepare the DBCO-NHS ester solution immediately before use and avoid moisture. |[1] | | | Steric hindrance | Consider using a DBCO linker with a longer PEG spacer to reduce steric hindrance. |[7] |
Conclusion
This compound and other DBCO derivatives are powerful and versatile tools for the specific and efficient labeling of azide-modified biomolecules. The copper-free SPAAC reaction offers significant advantages in terms of biocompatibility and bioorthogonality, making it an ideal choice for a wide range of applications in research, diagnostics, and therapeutic development. By understanding the principles of the reaction, optimizing experimental conditions, and employing appropriate characterization techniques, researchers can successfully generate well-defined and functional bioconjugates.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Bioconjugation and Drug Development
Executive Summary: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] This reaction, driven by the release of ring strain from a cyclooctyne (B158145) reacting with an azide (B81097), offers high selectivity and biocompatibility, making it an invaluable tool for researchers, scientists, and drug development professionals.[][4] Its applications are vast, ranging from live-cell imaging and biomolecule labeling to the construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[5][6] This guide provides an in-depth overview of the core principles of SPAAC, a quantitative comparison of common reagents, detailed experimental protocols, and a look into its applications in modern drug discovery.
Introduction: The Advent of Copper-Free Click Chemistry
The concept of "click chemistry," introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and generate only inoffensive byproducts. The quintessential click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a copper catalyst limits its use in living systems due to cellular toxicity.[2][7]
This limitation spurred the development of a copper-free alternative. In 2004, Carolyn Bertozzi's group pioneered the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which leverages the inherent ring strain of cyclooctyne derivatives to react spontaneously with azides.[6][8] This bioorthogonal reaction proceeds efficiently under physiological conditions (temperature, pH, and aqueous environments) without interfering with native biological processes, thus opening the door for in vivo chemistry.[5][9]
Key Advantages of SPAAC:
-
Biocompatibility: The elimination of the copper catalyst circumvents issues of cytotoxicity, making it ideal for live-cell and in vivo applications.[1][5]
-
Bioorthogonality: Azides and cyclooctynes are abiotic functional groups that do not react with naturally occurring functionalities in cells, ensuring high specificity.[2]
-
Stability: The resulting triazole linkage is chemically robust and stable under a wide range of conditions.[5][10][11]
-
Mild Reaction Conditions: The reaction proceeds readily at physiological temperature and pH in aqueous buffers.[5][7]
The Core Mechanism of SPAAC
The driving force behind SPAAC is the significant ring strain (approximately 18 kcal/mol) of the cyclooctyne ring.[8] The alkyne's linear geometry is forced into a bent, high-energy state within the eight-membered ring. The reaction proceeds via a concerted [3+2] dipolar cycloaddition between the strained alkyne (the dipolarophile) and the azide (the 1,3-dipole).[2][12] This process releases the ring strain as a stable, aromatic triazole ring is formed, providing a strong thermodynamic driving force for the reaction.[][12]
Caption: The SPAAC reaction mechanism.
Quantitative Analysis: A Comparison of Cyclooctyne Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter, especially for labeling low-abundance biomolecules or for applications requiring rapid conjugation. The reaction kinetics are primarily dictated by the structure of the cyclooctyne. Over the past two decades, numerous cyclooctyne derivatives have been developed, each offering a different balance between reactivity and stability. Fusing aromatic rings to the cyclooctyne core and adding electron-withdrawing groups can dramatically increase the reaction rate by further increasing ring strain or lowering the LUMO energy of the alkyne.
Below is a summary of second-order rate constants for commonly used cyclooctynes reacting with a model azide (benzyl azide).
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) in M⁻¹s⁻¹ | Key Features & Notes |
| Cyclooctyne | OCT | ~1 x 10⁻³ | First-generation, relatively slow kinetics. |
| Difluorinated Cyclooctyne | DIFO | ~8 x 10⁻² | Fluorine atoms enhance reactivity through inductive effects.[13] |
| Dibenzocyclooctynol | DIBO | ~8 x 10⁻² | Second-generation cyclooctyne with good stability and reactivity.[14][15] |
| Dibenzocyclooctyne | DBCO / ADIBO | 0.3 - 1.0 | Highly popular due to excellent reactivity and stability. Widely used in commercial kits.[1][5] |
| Bicyclononyne | BCN | 0.1 - 1.0 | Balances high reactivity with a small, compact structure.[1][14][16] |
| Biarylazacyclooctynone | BARAC | ~1.0 | One of the fastest and most reactive cyclooctynes available.[4][17] |
| Tetra-fluorinated Azide | with DBCO | 3.60 | Example of modifying the azide to dramatically increase reaction rate.[18] |
Note: Reaction rates are approximate and can vary based on the specific azide, solvent, temperature, and pH.[19][20][21] Data compiled from multiple sources.[1][4][13][14][15][18]
Experimental Protocols: A Guide to Biomolecule Labeling
This section provides a generalized, representative protocol for the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye. This is a common workflow in proteomics and cell imaging.
General Experimental Workflow
The overall process involves preparing the azide- and DBCO-containing components, performing the conjugation reaction, and purifying the final product.
Caption: A typical experimental workflow for protein labeling using SPAAC.
Detailed Protocol: Antibody-Oligo Conjugation via DBCO-Azide Ligation
This protocol provides an example of conjugating an azide-modified oligonucleotide to a DBCO-activated antibody.[22]
Materials:
-
Antibody solution (e.g., 1 mg/mL in PBS, pH 7.4)
-
DBCO-NHS ester (10 mM stock in anhydrous DMSO)
-
Azide-modified oligonucleotide (100 µM in nuclease-free water)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Tris buffer (1 M, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation with DBCO:
-
To the antibody solution, add a 20-30 fold molar excess of the DBCO-NHS ester stock solution.
-
Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.
-
Remove excess, unreacted DBCO reagent by running the solution through a desalting or size-exclusion column equilibrated with PBS.
-
-
SPAAC Conjugation:
-
Combine the purified DBCO-activated antibody with the azide-modified oligonucleotide. A 2-4 fold molar excess of the oligo is typically recommended.[23]
-
Incubate the mixture. Reaction times can vary: for faster kinetics, incubate for 2-4 hours at 25°C; for more sensitive proteins, incubate for 12-48 hours at 4°C.[23]
-
-
Purification and Analysis:
-
Purify the final antibody-oligo conjugate from excess oligonucleotide using an appropriate chromatography method (e.g., ion-exchange or size-exclusion).
-
Analyze the final product. The degree of labeling can often be determined using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and 260 nm (for the oligo), and sometimes at ~310 nm for the DBCO group.[22] Further characterization can be performed using SDS-PAGE (which will show a band shift) and mass spectrometry.
-
Applications in Drug Development and Biomedical Research
SPAAC has become a transformative tool in drug development and biomedical research due to its precision and biocompatibility.[6]
-
Targeted Drug Delivery & Antibody-Drug Conjugates (ADCs): SPAAC is widely used to construct ADCs.[5] A targeting antibody can be functionalized with a cyclooctyne, and a potent cytotoxic drug can be linked to an azide. The two components are then clicked together under mild conditions, preserving the function of both the antibody and the drug payload.[1]
-
Live-Cell Imaging and Tracking: By attaching fluorescent probes to biomolecules (proteins, glycans, lipids) via SPAAC, researchers can visualize and track their localization and dynamics within living cells in real-time without perturbing the system.[1][5][9]
-
Macromolecule Derivatization: SPAAC is used to modify proteins, nucleic acids, and polymers to enhance their therapeutic properties, such as improving stability, increasing biocompatibility, or conferring new biological functions.[1] This is critical in the development of vaccines and novel biomaterials.[1][24]
-
Drug Discovery: The reaction can accelerate the synthesis of complex drug candidates and libraries for screening.[6][25]
Caption: Role of SPAAC in creating targeted therapeutics like ADCs.
Conclusion and Future Outlook
Strain-Promoted Alkyne-Azide Cycloaddition has fundamentally changed the landscape of bioconjugation. Its robustness, selectivity, and biocompatibility provide researchers with a powerful method for covalently linking molecules in the most demanding environments, including inside living organisms. While challenges remain, such as the multi-step synthesis of some advanced cyclooctynes and potential for off-target reactions with certain highly reactive alkynes, the field continues to evolve.[2][7] Future innovations will likely focus on developing even faster and more stable reagents, expanding the scope of compatible functional groups, and pushing the boundaries of in vivo chemistry for diagnostics and therapeutics. For professionals in drug development, SPAAC is no longer a niche methodology but a critical and enabling technology for creating the next generation of targeted therapies and precision medicines.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. chempep.com [chempep.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. vectorlabs.com [vectorlabs.com]
- 6. What is SPAAC? | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 24. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Nexus of Innovation: An In-depth Technical Guide to Dbco-peg2-OH in Medical Research
For Immediate Release
In the landscape of advanced medical research, the pursuit of precision and efficiency is paramount. For researchers, scientists, and drug development professionals, the tools employed in the intricate processes of bioconjugation, targeted drug delivery, and the creation of sophisticated therapeutic constructs are critical determinants of success. This technical guide delves into the core applications of a versatile linker molecule, Dibenzocyclooctyne-PEG2-OH (Dbco-peg2-OH), a cornerstone of copper-free click chemistry, and its transformative impact on medical research.
This compound is a heterobifunctional linker that embodies the principles of bioorthogonal chemistry.[1][2] It features a dibenzocyclooctyne (Dbco) group, which participates in highly efficient and specific strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, and the terminal hydroxyl (OH) group provides a versatile handle for further chemical modifications. This unique architecture positions this compound as a pivotal tool in the development of next-generation diagnostics and therapeutics.
Core Applications in Medical Research
The principal utility of this compound lies in its ability to facilitate the precise and stable conjugation of biomolecules in complex biological environments without the need for cytotoxic copper catalysts. This has led to its widespread adoption in several key areas of medical research:
-
Antibody-Drug Conjugates (ADCs): this compound and its derivatives are instrumental in the construction of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells. The Dbco group allows for the site-specific attachment of the linker to an azide-modified antibody, while the other end can be functionalized to carry a potent drug payload. This targeted approach minimizes off-target toxicity and enhances the therapeutic index of the drug.
-
Targeted Drug Delivery: The functionalization of nanoparticles, liposomes, and other drug delivery vehicles with this compound enables the attachment of targeting ligands, such as antibodies or peptides. This directs the therapeutic cargo to specific cells or tissues, improving treatment efficacy and reducing side effects. The PEG component of the linker can also help to prolong the circulation time of the delivery vehicle by reducing immunogenicity.
-
Biomolecule Labeling and Imaging: The bioorthogonal nature of the Dbco-azide reaction makes it ideal for labeling proteins, nucleic acids, and other biomolecules with imaging agents, such as fluorescent dyes or radioisotopes. This allows for the real-time tracking and visualization of biological processes in living cells and organisms.
-
Hydrogel Formation for 3D Cell Culture and Tissue Engineering: this compound can be used as a crosslinking agent in the formation of hydrogels. By reacting with azide-functionalized polymers, it helps to create three-dimensional scaffolds that mimic the extracellular matrix, providing a more physiologically relevant environment for cell culture and tissue regeneration studies.
Experimental Protocols
To illustrate the practical application of this compound, the following section outlines a generalized experimental protocol for the labeling of an antibody with a DBCO moiety for subsequent conjugation.
Protocol: Antibody Labeling with Dbco-peg2-NHS Ester
This protocol describes the modification of primary amines on an antibody with a Dbco-peg2-NHS ester, a derivative of this compound where the hydroxyl group has been activated with N-hydroxysuccinimide (NHS) for reaction with amines.
Materials:
-
Antibody solution (e.g., in Phosphate Buffered Saline, PBS)
-
Dbco-peg2-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin). If necessary, perform a buffer exchange into PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
Dbco-peg2-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Dbco-peg2-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the Dbco-peg2-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Antibody:
-
Remove the excess, unreacted Dbco-peg2-NHS ester and byproducts using a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the concentration of the labeled antibody using a protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), i.e., the number of Dbco molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the Dbco group).
-
Visualizing Workflows and Pathways
To further clarify the role of this compound in medical research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway for a targeted therapy.
Caption: Experimental workflow for the synthesis and application of an Antibody-Drug Conjugate using this compound.
Caption: Conceptual signaling pathway for a targeted nanoparticle drug delivery system utilizing a this compound derived ligand.
Quantitative Data Summary
While specific quantitative data for this compound is highly dependent on the specific application and the biomolecules involved, the following table provides a summary of typical parameters reported in the literature for similar DBCO-PEG linkers in bioconjugation reactions.
| Parameter | Typical Value Range | Notes |
| Molar Excess of DBCO Reagent | 5 - 20 equivalents | Relative to the biomolecule being labeled. |
| Reaction Time | 30 - 120 minutes | At room temperature. |
| Reaction pH | 7.0 - 8.5 | For NHS ester reactions with primary amines. |
| Degree of Labeling (DOL) | 2 - 8 | For antibodies, depending on the number of available sites. |
| Conjugation Efficiency | > 90% | For the SPAAC reaction under optimal conditions. |
Conclusion
This compound has emerged as a powerful and versatile tool in the medical researcher's arsenal. Its role in facilitating copper-free click chemistry has enabled the development of more precise and effective bioconjugates, targeted drug delivery systems, and advanced biomaterials. The ability to perform these conjugations under mild, biocompatible conditions opens up new avenues for in vivo applications. As research continues to push the boundaries of personalized medicine and targeted therapies, the utility of well-defined and reliable linkers like this compound will undoubtedly continue to grow, paving the way for novel diagnostic and therapeutic strategies.
References
The Core of Connection: An In-depth Technical Guide to Dbco-peg2-OH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl (Dbco-peg2-OH), a heterobifunctional linker integral to the advancement of modern drug delivery systems. We will delve into its core functionalities, applications, and the precise methodologies required for its successful implementation in creating sophisticated therapeutic constructs.
Introduction to this compound: Structure and Function
This compound is a specialized chemical linker designed for bioorthogonal conjugation, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] Its structure consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained cyclooctyne (B158145) that is highly reactive towards azide (B81097) groups. This reactivity is the foundation of its utility in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] The inherent ring strain of the DBCO group significantly lowers the activation energy for the cycloaddition reaction, allowing it to proceed rapidly and with high specificity at physiological temperatures without the need for a cytotoxic copper catalyst.[5][6]
-
Polyethylene Glycol (PEG): The peg2 portion indicates a short chain of two repeating ethylene (B1197577) glycol units. This hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate, which is crucial for biological applications.[7][8] It also provides spatial separation between the conjugated molecules, reducing potential steric hindrance.[9]
-
Hydroxyl Group (-OH): A terminal alcohol group that provides a site for further chemical modification. While the DBCO group is typically used for the primary "click" conjugation, the hydroxyl group can be derivatized to introduce other functionalities or link to other molecules or surfaces.[10]
The primary advantage of using DBCO-based linkers like this compound in drug delivery is the ability to create stable, covalent linkages between biomolecules in a highly selective and efficient manner under biocompatible conditions.[3][11]
The Mechanism: Copper-Free Click Chemistry (SPAAC)
The cornerstone of this compound's utility is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry.[12] Unlike traditional copper-catalyzed click chemistry (CuAAC), SPAAC does not require a cytotoxic Cu(I) catalyst, making it ideal for applications involving living cells or in vivo systems.[3][5]
The reaction involves the DBCO group on the linker and an azide (-N3) functional group on a target molecule (e.g., a drug, a protein, or a nanoparticle). The high ring strain of the DBCO alkyne drives a [3+2] cycloaddition with the azide, resulting in the formation of a stable triazole ring. This reaction is highly specific, as neither DBCO nor azide groups are naturally present in biological systems, ensuring minimal off-target reactions.[1][13]
Applications in Drug Delivery Systems
This compound and its derivatives are versatile tools for constructing advanced drug delivery platforms.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the high potency of a cytotoxic drug.[14][15] DBCO linkers are used to attach the drug payload to the antibody. Typically, the antibody is first functionalized with a DBCO-NHS ester to attach DBCO groups to its lysine (B10760008) residues.[12][16] Separately, the drug molecule is modified with an azide group. The two components are then "clicked" together via the SPAAC reaction.[15] This method allows for the creation of well-defined ADCs with controlled drug-to-antibody ratios (DAR).[17]
Nanoparticle-Based Systems
Nanoparticles, such as liposomes and polymeric nanoparticles, are used to improve the pharmacokinetics and biodistribution of drugs.[18][19][20] this compound can be used to functionalize the surface of these nanoparticles. For example, a DBCO-functionalized lipid can be incorporated into a liposome (B1194612) formulation.[18] This allows for the subsequent attachment of azide-modified targeting ligands (e.g., antibodies, peptides) or imaging agents to the nanoparticle surface, enhancing their delivery to specific cells or tissues.[21]
Hydrogel Drug Delivery
Hydrogels are water-swollen polymer networks used for sustained drug release and tissue engineering.[22][23][24] DBCO-azide chemistry is an effective method for forming hydrogels.[25] For instance, multi-armed PEG polymers functionalized with DBCO can be crosslinked with azide-functionalized polymers to form a hydrogel matrix.[25] Drugs can be encapsulated within this matrix and released in a controlled manner as the hydrogel degrades.
Quantitative Data Summary
The efficiency and kinetics of DBCO-based conjugations are critical for reproducible synthesis of drug delivery systems. Below is a summary of key quantitative parameters.
| Parameter | Typical Value / Observation | Significance in Drug Delivery | Source(s) |
| Reaction Kinetics (SPAAC) | Second-order rate constants: 10⁻² - 1 M⁻¹s⁻¹ | Indicates a fast reaction under biocompatible conditions, allowing for efficient conjugation at low concentrations. | [6] |
| Reaction Time | Typically 1-12 hours at room temperature or 4°C | Provides a practical timeframe for laboratory synthesis of conjugates. Longer times can improve yield.[2][26] | [2][26] |
| Conjugation Efficiency | Often reported as "high" or "near-quantitative" | High yields ensure efficient use of valuable reagents (e.g., antibodies, potent drugs) and simplify purification. | [3][27] |
| DBCO Molar Extinction Coeff. | ~12,000 M⁻¹cm⁻¹ at ~309 nm | Allows for the quantification of DBCO incorporation (Degree of Labeling) using UV-Vis spectrophotometry. | [12][16] |
| Stability | DBCO group loses 3-5% reactivity over 4 weeks at 4°C. The resulting triazole is highly stable. | Good shelf-life for DBCO-activated intermediates. The final conjugate is stable for long-term storage and in vivo use. | [2][13] |
| Molar Excess (Reagents) | 2-4x molar excess of one reagent over the other for click reaction; 20-30x for NHS ester activation. | Optimizes reaction kinetics and drives the conjugation to completion. | [11][13][28] |
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the use of DBCO linkers in creating drug delivery conjugates.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
This protocol describes the initial step of introducing DBCO moieties onto a protein, such as an antibody, by reacting primary amines (e.g., on lysine residues) with an N-hydroxysuccinimide (NHS) ester of DBCO.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 100 mM Tris or Glycine in water)
-
Spin desalting columns for purification
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in an amine-free buffer like PBS.[26][28] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[13][28]
-
Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[11][28] Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[13][28]
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching solution (e.g., 10 µL of 100 mM Tris per 1 mg of antibody) to react with any excess, unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[13][28]
-
Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a spin desalting column or dialysis, exchanging the buffer back to standard PBS.
-
Characterization: Determine the Degree of Labeling (DOL) using Protocol 3. The resulting DBCO-activated antibody is now ready for the click reaction.
Protocol 2: Copper-Free Click Reaction with DBCO-Activated Antibody
This protocol details the SPAAC reaction between the DBCO-activated antibody (from Protocol 1) and an azide-functionalized molecule (e.g., an azide-modified drug or oligonucleotide).
Materials:
-
DBCO-activated antibody (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[11][13] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-12 hours at room temperature.[2][11][13] The reaction is generally faster at higher temperatures, but lower temperatures may be preferable for sensitive proteins.
-
Purification: After incubation, the final conjugate can be purified to remove any unreacted azide-molecule. The purification method will depend on the properties of the conjugate and reactants (e.g., size exclusion chromatography, HPLC, dialysis).[13]
-
Validation: The final conjugate should be validated, for example, by running an SDS-PAGE gel, where a shift in molecular weight should be observed compared to the unconjugated antibody.[11][13]
Protocol 3: Characterization and Quantification (Degree of Labeling)
This protocol describes how to calculate the average number of DBCO molecules conjugated per antibody using UV-Vis spectrophotometry.
Materials:
-
Purified DBCO-conjugated antibody (from Protocol 1)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometry: Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A280) and 309 nm (A309).[12][26] The buffer used for purification should be used as a blank.
-
Calculation of Degree of Labeling (DOL): Use the following formula to calculate the DOL:[12][16]
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
-
A₂₈₀ and A₃₀₉: Absorbance values at 280 nm and 309 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[12]
-
CF: Correction factor for the DBCO absorbance at 280 nm (typically ~0.90 to 1.089).[12][16]
-
Visualized Workflows and Pathways
References
- 1. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. DBCO-PEG2-acid, 2304558-25-4 | BroadPharm [broadpharm.com]
- 8. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]
- 9. purepeg.com [purepeg.com]
- 10. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Bioorthogonal, two-component delivery systems based on antibody and drug-loaded nanocarriers for enhanced internalization of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Hydrogels and Their Applications in Targeted Drug Delivery | MDPI [mdpi.com]
- 24. Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. prolynxinc.com [prolynxinc.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. benchchem.com [benchchem.com]
- 28. broadpharm.com [broadpharm.com]
The Nexus of Bioorthogonal Chemistry and Nanotechnology: A Technical Guide to Dbco-peg2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of nanotechnology, the precise and efficient conjugation of biomolecules to nanoparticle surfaces is paramount for the development of targeted drug delivery systems, advanced bioimaging agents, and novel nanomaterials. At the heart of this capability lies the field of bioorthogonal chemistry, which provides tools for specific and biocompatible ligation reactions within complex biological environments. Among these tools, Dibenzocyclooctyne-Poly(ethylene glycol)2-Hydroxide (Dbco-peg2-OH) has emerged as a key player. This heterobifunctional linker, featuring a strained alkyne (DBCO) for copper-free click chemistry and a hydroxyl group for further functionalization, offers a versatile platform for advancing nanotechnology applications. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, making it an ideal component for bioconjugation.[1][2] This technical guide provides an in-depth exploration of this compound, its applications in nanotechnology, detailed experimental protocols, and a summary of relevant quantitative data.
Core Properties and Applications of this compound
This compound is a valuable reagent in nanotechnology due to its unique combination of a bioorthogonal reactive group and a versatile functional handle.[1] Its primary application is in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4] This biocompatibility is crucial for applications involving living cells and in vivo systems.[5]
The hydroxyl (-OH) group provides a point of attachment for a wide range of molecules, including drugs, targeting ligands, and imaging agents, often after activation to a more reactive species. The short PEG2 linker enhances the hydrophilicity of the molecule, which is beneficial for its use in aqueous environments and for improving the pharmacokinetic properties of resulting nanoconstructs.[5][]
Key applications in nanotechnology include:
-
Drug Delivery: Functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles) with this compound allows for the subsequent attachment of targeting moieties (e.g., antibodies, peptides) that can direct the nanocarrier to specific cells or tissues. This enhances the therapeutic efficacy and reduces off-target side effects of encapsulated drugs.
-
Bioimaging: The DBCO group can be used to "click" fluorescent dyes or other imaging probes onto nanoparticles or biomolecules of interest. This enables the tracking and visualization of these entities in vitro and in vivo. A key application is in metabolic glycoengineering, where cells are metabolically labeled with azide-containing sugars, which are then visualized by reaction with DBCO-functionalized probes.[7][8]
-
Material Science: this compound can be used to modify surfaces and create functionalized biomaterials with specific biological properties.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of DBCO-PEG linkers in nanotechnology. While specific data for this compound is often part of broader studies on DBCO-PEG derivatives, these tables provide representative values to guide experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H28N2O5 | [2] |
| Molecular Weight | 436.5 g/mol | [2] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [9] |
Table 2: Representative Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Typical Range/Value | Reference |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | [3] |
| Reaction Temperature | 4°C to 37°C | [3] |
| Reaction Time | 4 to 12 hours | [3] |
| pH | 7-9 | [3] |
| Typical Conjugation Efficiency | Can approach quantitative yields | [3] |
Table 3: Representative Nanoparticle Characteristics and Performance
| Parameter | Typical Range/Value | Reference |
| Nanoparticle Size | 100 - 200 nm | [10] |
| Drug Loading Capacity | 1% - 10% (w/w) | [11] |
| Drug Loading Efficiency | 11% - 80% | [11] |
| Cellular Uptake Enhancement | Up to 3-fold increase with DBCO functionalization | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related compounds.
Protocol 1: Conjugation of a Protein (e.g., Antibody) to a Nanoparticle using this compound
This protocol describes a two-step process: first, the activation of the hydroxyl group of this compound and its conjugation to a nanoparticle surface, followed by the click chemistry reaction with an azide-modified antibody.
Materials:
-
This compound
-
Nanoparticles with surface functional groups (e.g., carboxyl groups)
-
Azide-modified antibody
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Desalting column or dialysis cassette (10k MWCO)
-
Reaction buffer: PBS, pH 7.4 (azide-free)
Procedure:
-
Activation of this compound:
-
This step is often bypassed by using a pre-activated form like DBCO-PEG-NHS ester. If starting with this compound to couple to a carboxylated surface, the carboxyl groups on the nanoparticle are typically activated first.
-
-
Functionalization of Nanoparticles with DBCO:
-
Disperse carboxylated nanoparticles in reaction buffer.
-
Add a 10-fold molar excess of EDC and NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve Dbco-peg2-amine (a derivative of this compound where the hydroxyl is replaced by an amine) in DMSO.
-
Add a 20-fold molar excess of the Dbco-peg2-amine solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Remove excess DBCO reagent and byproducts by dialysis or using a desalting column.
-
-
Click Chemistry Conjugation of Azide-Modified Antibody:
-
Prepare the azide-modified antibody in azide-free PBS.
-
Mix the DBCO-functionalized nanoparticles with the azide-modified antibody at a molar ratio of 1:1.5 to 1:3 (nanoparticle:antibody).
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Purify the antibody-conjugated nanoparticles using size-exclusion chromatography or dialysis to remove unconjugated antibody.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE (for protein conjugation), dynamic light scattering (DLS) to measure size changes, and zeta potential measurements.
-
Protocol 2: Formulation of Drug-Loaded Nanoparticles and Surface Functionalization
This protocol outlines the preparation of drug-loaded polymeric nanoparticles and their subsequent surface functionalization using a DBCO-PEG derivative for targeted delivery.
Materials:
-
PLGA-PEG-DBCO copolymer (or formulate by reacting PLGA-PEG-COOH with a DBCO-amine)
-
Hydrophobic drug (e.g., doxorubicin)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Nanoparticle Formulation by Emulsion-Solvent Evaporation:
-
Dissolve the PLGA-PEG-DBCO copolymer and the hydrophobic drug in DCM to form the oil phase.
-
Add the oil phase to an aqueous solution of PVA (the aqueous phase) and sonicate or homogenize to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA and unencapsulated drug.
-
-
Characterization of Drug-Loaded Nanoparticles:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Calculate the drug loading capacity and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Drug Loading Capacity (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
Surface Conjugation via Click Chemistry:
-
Resuspend the DBCO-functionalized nanoparticles in an azide-free buffer.
-
Add an azide-modified targeting ligand (e.g., peptide, antibody fragment) in a 2-4 fold molar excess.[13]
-
Incubate for 4-12 hours at room temperature.
-
Purify the functionalized nanoparticles by centrifugation and resuspension to remove the excess ligand.
-
Protocol 3: Quantification of Nanoparticle Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the uptake of fluorescently labeled, DBCO-functionalized nanoparticles into cells.
Materials:
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent dye or a fluorescent drug)
-
Cell culture medium
-
Target cells in culture
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate and allow them to adhere and grow overnight.
-
-
Incubation with Nanoparticles:
-
Prepare different concentrations of the fluorescently labeled nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for a defined period (e.g., 4, 12, or 24 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For adherent cells, detach them using trypsin-EDTA.
-
Centrifuge the cells and resuspend them in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Use an appropriate laser and filter set to detect the fluorescence of the labeled nanoparticles.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells, which is proportional to the amount of internalized nanoparticles.
-
Compare the fluorescence of treated cells to untreated control cells to determine the extent of uptake.
-
Mandatory Visualizations
Signaling Pathway: Aberrant Glycosylation in Cancer and Bioorthogonal Labeling
dot
Caption: Metabolic labeling and bioorthogonal detection of aberrant glycosylation in cancer signaling.
Experimental Workflow: Antibody-Nanoparticle Conjugation
// Nodes Start [label="Start: Carboxylated\nNanoparticles & Azide-Ab", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ActivateNP [label="1. Activate Nanoparticle\nCarboxyl Groups\n(EDC/NHS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddDBCO [label="2. Add Dbco-peg2-Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncubateDBCO [label="3. Incubate to Form\nDBCO-Nanoparticles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurifyDBCO [label="4. Purify DBCO-Nanoparticles\n(Dialysis/SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ClickReaction [label="5. Mix with Azide-Antibody\nfor Click Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncubateClick [label="6. Incubate (4-12h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurifyFinal [label="7. Purify Final Conjugate\n(SEC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Antibody-Conjugated\nNanoparticles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> ActivateNP [color="#5F6368"]; ActivateNP -> AddDBCO [color="#5F6368"]; AddDBCO -> IncubateDBCO [color="#5F6368"]; IncubateDBCO -> PurifyDBCO [color="#5F6368"]; PurifyDBCO -> ClickReaction [color="#5F6368"]; ClickReaction -> IncubateClick [color="#5F6368"]; IncubateClick -> PurifyFinal [color="#5F6368"]; PurifyFinal -> End [color="#5F6368"]; }
Caption: Relationship between nanoparticle properties and therapeutic efficacy.
Conclusion
This compound and its derivatives are indispensable tools in the field of nanotechnology, bridging the gap between nanoparticle engineering and biological applications. The ability to perform copper-free click chemistry with high efficiency and biocompatibility has revolutionized the way researchers approach the design of targeted drug delivery systems and advanced imaging probes. While specific quantitative data for this compound can be application-dependent, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation. As research continues to advance, the versatility of DBCO-PEG linkers will undoubtedly lead to the development of even more sophisticated and effective nanotechnologies for medicine and beyond.
References
- 1. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. interchim.fr [interchim.fr]
- 4. creativepegworks.com [creativepegworks.com]
- 5. lifetein.com [lifetein.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. m.youtube.com [m.youtube.com]
- 9. DBCO-PEG2-acid, 2304558-25-4 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. help.lumiprobe.com [help.lumiprobe.com]
An In-Depth Technical Guide to the Safe Handling and Application of Dbco-peg2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl (Dbco-peg2-OH), a key reagent in bioconjugation and drug delivery systems. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary information for its safe and effective utilization in the laboratory.
Introduction to this compound
This compound is a heterobifunctional linker molecule that plays a pivotal role in the field of bioconjugation. It incorporates a dibenzocyclooctyne (DBCO) group, which is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The molecule also possesses a hydroxyl (-OH) group, which can be further functionalized, and a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces steric hindrance. These features make this compound a versatile tool for linking biomolecules, creating antibody-drug conjugates (ADCs), and developing novel drug delivery systems.
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should be worn at all times when handling this compound to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Storage and Stability
-
Store this compound and its derivatives at -20°C for long-term storage to maintain reactivity.
-
The DBCO group can lose reactivity over time, even at -20°C.
-
Protect from light and moisture.
-
Dibenzocyclooctyne compounds have been shown to have moderate stability intracellularly, with degradation being potentially pH-dependent.
Physicochemical and Safety Data
The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that specific quantitative toxicity data, such as an LD50 value for this compound, is not currently available. The provided information is based on data from suppliers and related research articles.
| Property | Value | Notes and Citations |
| Molecular Weight | 436.5 g/mol | For this compound.[1] |
| CAS Number | 2181837-96-5 | For this compound.[1] |
| Purity | Typically ≥95% | Varies by supplier. |
| Appearance | White to off-white solid | |
| Solubility | ||
| in DMSO | 100 mg/mL | Data for the related compound DBCO-PEG2-DBCO.[1] |
| in Water | 10 mg/mL | Data for the related compound DBCO PEG NHS.[2] |
| in DMF | Soluble | Qualitative data for related DBCO-PEG compounds. |
| in DCM | Soluble | Qualitative data for related DBCO-PEG compounds. |
| Toxicity | Data not available | No specific LD50 value has been reported for this compound. Studies on related compounds suggest that increased DBCO modification on antibodies can lead to enhanced lung uptake in vivo, a safety consideration for therapeutic applications.[3] |
| Storage Temperature | -20°C | Recommended for long-term storage. |
Experimental Protocols
The following section provides a detailed methodology for a typical application of this compound in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction for the conjugation of a protein.
General Workflow for Protein Conjugation
The overall process involves the activation of the target protein with an azide (B81097) group, followed by the reaction with this compound. The resulting conjugate is then purified.
Detailed Protocol for Protein Conjugation
Materials:
-
Target protein
-
Azide-NHS ester (for introducing the azide group to the protein)
-
This compound
-
Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Azidation:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the Azide-NHS ester in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the Azide-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris, pH 8.0, to a final concentration of 50 mM) and incubate for 15 minutes.
-
Remove the excess, unreacted azide reagent by buffer exchange using a desalting column or dialysis.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add a 3-5 fold molar excess of the this compound solution to the azide-activated protein solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification and Analysis:
-
Purify the resulting protein-Dbco-peg2-OH conjugate using an appropriate chromatography method, such as Size-Exclusion Chromatography (SEC), to remove unreacted this compound and any potential aggregates.
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final molecular weight and confirm successful conjugation.
-
Signaling Pathway Application Example
This compound can be utilized to conjugate a signaling molecule or an inhibitor to a targeting moiety, such as an antibody, to study or modulate specific signaling pathways. The following diagram illustrates a hypothetical scenario where an antibody-drug conjugate (ADC) created using this compound targets a cancer cell receptor and delivers a kinase inhibitor.
This in-depth technical guide provides a foundation for the safe and effective use of this compound in research and development. It is crucial for all users to adhere to good laboratory practices and to perform their own risk assessments before commencing any new experimental procedures.
References
Methodological & Application
Application Notes and Protocols for DBCO-PEG2-OH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of molecules using DBCO-PEG2-OH, a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal hydroxyl group. The protocols outlined below describe the activation of the hydroxyl moiety for subsequent conjugation to various functional groups on biomolecules, followed by the well-established strain-promoted alkyne-azide cycloaddition (SPAAC).
Introduction
This compound is a versatile tool in bioconjugation, enabling a two-step strategy for linking molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The primary challenge in utilizing this linker is the activation of its terminal hydroxyl group, which is relatively unreactive in its native state. This document details protocols for activating the hydroxyl group and subsequently conjugating it to biomolecules containing amine, carboxyl, or thiol functionalities. The final step involves the highly efficient and bioorthogonal "click" reaction between the DBCO group and an azide-functionalized molecule.
Key Features of this compound Bioconjugation
-
Bioorthogonality : The DBCO-azide reaction is highly specific and does not interfere with biological functional groups, making it ideal for use in complex biological systems.
-
Copper-Free : The strain-promoted nature of the DBCO-azide cycloaddition eliminates the need for a cytotoxic copper catalyst.
-
Versatility : The hydroxyl group can be activated to react with a variety of functional groups on biomolecules.
-
Enhanced Properties : The PEG linker improves the solubility and pharmacokinetic properties of the resulting conjugate.
Experimental Protocols
This section provides detailed methodologies for the activation of the this compound linker and its subsequent conjugation to biomolecules.
Protocol 1: Activation of the Hydroxyl Group of this compound
The terminal hydroxyl group of this compound must first be activated to facilitate conjugation. Below are three common methods for this activation.
Method A: Tosylation of the Hydroxyl Group
This method converts the hydroxyl group into a tosylate, which is an excellent leaving group for nucleophilic substitution by amines or thiols.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine or pyridine (1.5-2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the resulting DBCO-PEG2-OTs by silica gel column chromatography.
Method B: Activation with 1,1'-Carbonyldiimidazole (CDI)
CDI activation forms an imidazole (B134444) carbamate (B1207046) intermediate, which is highly reactive towards primary amines.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
1,1'-Carbonyldiimidazole (CDI)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ACN or DCM under an inert atmosphere.
-
Add CDI (1.1-1.5 equivalents) to the solution in a single portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The activated DBCO-PEG2-CDI is typically used immediately in the next conjugation step without purification.
Method C: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the hydroxyl group to a variety of other functional groups, including an amine (using phthalimide (B116566) followed by hydrolysis) or a thiol (using thioacetic acid followed by hydrolysis). This is a versatile but more complex method.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Nucleophile (e.g., phthalimide, thioacetic acid)
Procedure:
-
Dissolve this compound (1 equivalent), triphenylphosphine (1.5 equivalents), and the desired nucleophile (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
-
If necessary, perform a subsequent deprotection step (e.g., hydrolysis of the phthalimide or thioester) to yield the desired functional group.
Protocol 2: Conjugation of Activated DBCO-PEG2-Linker to Biomolecules
A. Conjugation to Amine-Containing Biomolecules (e.g., Proteins, Peptides)
-
Using DBCO-PEG2-OTs:
-
Dissolve the amine-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5).
-
Dissolve the purified DBCO-PEG2-OTs in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).
-
Add the DBCO-PEG2-OTs solution to the biomolecule solution in a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted linker.
-
-
Using CDI-activated this compound:
-
Prepare the CDI-activated this compound as described in Protocol 1, Method B.
-
Dissolve the amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 8.0-8.5).
-
Add the activated DBCO-PEG2-CDI solution to the biomolecule solution.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the conjugate using SEC or dialysis.
-
B. Conjugation to Thiol-Containing Biomolecules (e.g., Cysteine-containing Peptides)
-
Ensure the thiol group on the biomolecule is reduced and free. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Dissolve the thiol-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Dissolve the purified DBCO-PEG2-OTs in a minimal amount of a water-miscible organic solvent.
-
Add the DBCO-PEG2-OTs solution to the biomolecule solution in a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-12 hours under an inert atmosphere to prevent thiol oxidation.
-
Purify the conjugate using SEC or dialysis.
C. Conjugation to Carboxyl-Containing Biomolecules
This typically involves converting the hydroxyl group of this compound to an amine first (e.g., via Mitsunobu reaction with phthalimide followed by hydrolysis) and then using standard carbodiimide (B86325) chemistry (EDC/NHS) to couple the resulting DBCO-PEG2-NH2 to the carboxyl group of the biomolecule.
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This final step conjugates the DBCO-functionalized biomolecule to an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-functionalized biomolecule and the azide-containing molecule in the reaction buffer.
-
Mix the two solutions. A 1.5 to 5-fold molar excess of the azide-containing molecule is often used to ensure complete conjugation of the DBCO-functionalized biomolecule.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[1] The reaction progress can be monitored by observing the decrease in DBCO absorbance at around 310 nm.
-
Purify the final conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove the excess azide-containing molecule.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Bioconjugation
| Step | Method | Key Reagents | Typical Molar Excess of Reagent | Reaction Time | Typical Solvent/Buffer |
| Hydroxyl Activation | Tosylation | p-Toluenesulfonyl chloride (TsCl) | 1.2-1.5 eq | 12-24 hours | Anhydrous DCM or THF |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | 1.1-1.5 eq | 2-4 hours | Anhydrous ACN or DCM | |
| Mitsunobu Reaction | PPh3, DEAD/DIAD, Nucleophile | 1.5 eq | 4-12 hours | Anhydrous THF | |
| Conjugation to Biomolecule | Amine | DBCO-PEG2-OTs | 10-20 fold | 2-12 hours | PBS, pH 7.4-8.5 |
| Amine | CDI-activated this compound | - | 2-4 hours | PBS, pH 8.0-8.5 | |
| Thiol | DBCO-PEG2-OTs | 10-20 fold | 2-12 hours | PBS, pH 7.0-7.5 | |
| Click Chemistry | SPAAC | Azide-containing molecule | 1.5-5 fold | 1-12 hours | PBS, pH 7.4 |
Visualizations
Caption: Overall workflow for this compound bioconjugation.
References
Application Notes and Protocols for Functionalizing Nanoparticles with DBCO-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl (DBCO-PEG2-OH) is a cornerstone technique for the development of advanced therapeutic and diagnostic agents. This linker facilitates the covalent attachment of azide-modified molecules to the nanoparticle surface via a copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds readily under physiological conditions, making it ideal for bioconjugation strategies in drug delivery, in vivo imaging, and diagnostics.[1][2]
The incorporation of a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG2) spacer enhances water solubility and reduces steric hindrance, while the terminal hydroxyl group (OH) provides a point for further modification if required. This application note provides detailed protocols for the functionalization of various nanoparticle platforms with this compound and subsequent conjugation of azide-containing molecules.
Key Applications
-
Targeted Drug Delivery: Nanoparticles loaded with therapeutic payloads can be functionalized with DBCO and subsequently conjugated to azide-modified targeting ligands (e.g., antibodies, peptides, aptamers) to enhance accumulation at the site of disease.[1]
-
Advanced In Vivo Imaging: Imaging agents such as fluorescent dyes or contrast agents can be attached to nanoparticles to improve diagnostic capabilities and monitor disease progression.[1]
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle construct.[3]
-
Immuno-Oncology: Engineering nanoparticles to interact with the immune system for cancer therapy.[2]
Physicochemical Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound and subsequent conjugation can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential).
Table 1: Physicochemical Characterization of Functionalized Liposomes [1]
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
Table 2: Characterization of Functionalized Polymeric Nanoparticles (PLGA) [1]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| DBCO-Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
Table 3: Characterization of Functionalized Gold Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized Gold Nanoparticles | 15.2 ± 0.8 | 0.21 ± 0.03 | -30.5 ± 2.1 |
| DBCO-PEG-Functionalized Gold Nanoparticles | 25.8 ± 1.5 | 0.18 ± 0.02 | -10.2 ± 1.5 |
| Peptide-Conjugated Gold Nanoparticles | 35.1 ± 2.1 | 0.25 ± 0.04 | -5.8 ± 1.1 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for nanoparticle functionalization and a generalized signaling pathway for targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry‐Based Bioconjugation of Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Targeting of Radiolabeled Liposomes with Bio-Orthogonally Conjugated Ligands: Single Chain Fragments Provide Higher Specificity than Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG2-OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of DBCO-PEG2-OH in copper-free click chemistry reactions. This bifunctional linker, featuring a dibenzocyclooctyne (DBCO) group and a terminal hydroxyl (-OH) group connected by a short polyethylene (B3416737) glycol (PEG) spacer, is a versatile tool for bioconjugation. The DBCO moiety allows for specific and efficient reaction with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in biological systems.[1][2] The PEG spacer enhances water solubility and reduces steric hindrance.[3]
The terminal hydroxyl group, while not reactive itself towards common functional groups on biomolecules, serves as a valuable handle for further chemical modification.[4] It can be activated or converted into other functional groups to enable covalent attachment to proteins, antibodies, nucleic acids, and other molecules.
Principle of DBCO-Azide Click Chemistry
The core of this methodology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The inherent ring strain of the DBCO (a cyclooctyne) allows it to react rapidly and specifically with an azide (B81097) to form a stable triazole linkage.[1] This reaction is bioorthogonal, meaning it does not interfere with or cross-react with biological functional groups, ensuring highly specific labeling and conjugation.[5]
Section 1: General Reaction Conditions for DBCO-Azide Click Chemistry
Successful conjugation using this compound relies on the efficient reaction between the DBCO group and an azide-functionalized molecule. The following table summarizes the key reaction parameters.
| Parameter | Recommended Conditions | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 is a common starting point. | The component that is less precious or more abundant should be in excess to drive the reaction to completion. The ratio can be inverted if the azide-containing molecule is in limited supply. For antibody conjugations, a higher excess of the smaller molecule (e.g., 2-4 fold) may be used. |
| Reaction Temperature | 4°C to 37°C | The reaction is efficient across this range. Room temperature (20-25°C) is often sufficient. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Higher temperatures will increase the reaction rate. |
| Reaction Time | 4 to 12 hours | Reaction times are dependent on concentration, temperature, and the specific reactants. For lower concentrations or temperatures, extending the incubation to 24 hours can improve yields. |
| Solvents | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF | For bioconjugation, aqueous buffers are preferred. If the DBCO- or azide-containing molecule has poor aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. The final concentration of the organic solvent should ideally be kept below 20% to avoid protein precipitation. |
| pH | 7.0 - 8.5 | While the DBCO-azide reaction is not highly pH-sensitive, maintaining a physiological pH is crucial for the stability of most biomolecules. |
| Additives to Avoid | Buffers containing sodium azide | Sodium azide will react with the DBCO group and should be avoided in buffers and storage solutions. |
Section 2: Activation of the Terminal Hydroxyl Group of this compound
To conjugate this compound to biomolecules that do not possess an azide group, the terminal hydroxyl group must first be activated or converted to a reactive functional group. A common strategy is to convert the hydroxyl group into an N-hydroxysuccinimidyl (NHS) ester, which can then react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.
Protocol 2.1: Activation of this compound to DBCO-PEG2-NHS Ester
This protocol describes the activation of the terminal hydroxyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere.
-
Addition of Activating Reagents: Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.
-
Activation Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use of Activated Product: The resulting DBCO-PEG2-NHS ester solution can be used directly in the subsequent conjugation reaction with an amine-containing molecule.
Caption: Activation of this compound to an amine-reactive NHS ester.
Section 3: Experimental Protocols
Protocol 3.1: Conjugation of Azide-Modified Oligonucleotide to a Protein using this compound
This two-stage protocol first involves the activation of this compound and its conjugation to a protein, followed by the click chemistry reaction with an azide-modified oligonucleotide.
Stage 1: Labeling of Protein with DBCO-PEG2-NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Activation of this compound: Prepare the DBCO-PEG2-NHS ester as described in Protocol 2.1 .
-
Conjugation: Add the freshly prepared DBCO-PEG2-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point. The final concentration of the organic solvent should be less than 20%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Purification: Remove excess, unreacted DBCO-PEG2-NHS ester and byproducts using a desalting column, spin filtration, or dialysis against the desired buffer.
Stage 2: Click Chemistry Reaction with Azide-Oligonucleotide
-
Reactant Preparation: Prepare a solution of the azide-modified oligonucleotide in a compatible buffer (e.g., PBS).
-
Click Reaction: Mix the DBCO-labeled protein from Stage 1 with the azide-oligonucleotide. Use a 2-4 fold molar excess of the azide-oligonucleotide.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final protein-oligonucleotide conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography to remove the excess oligonucleotide.
-
Analysis: The final conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugated protein.
Caption: Workflow for protein-oligonucleotide conjugation using this compound.
Protocol 3.2: Direct Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the direct conjugation of the hydroxyl group of this compound to a molecule containing a carboxylic acid, such as a protein with abundant aspartic and glutamic acid residues, or a small molecule drug. This reaction also utilizes EDC and NHS chemistry to form a stable ester linkage.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein, small molecule)
-
EDC
-
NHS (or water-soluble Sulfo-NHS for aqueous reactions)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Preparation of Carboxylic Acid Molecule: Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Activation: Add EDC (e.g., 10-fold molar excess over carboxyl groups) and NHS/Sulfo-NHS (e.g., 25-fold molar excess) to the solution of the carboxylic acid-containing molecule. Incubate for 15 minutes at room temperature.
-
Conjugation: Dissolve this compound in a suitable solvent (e.g., DMSO or directly in the Coupling Buffer). Add the this compound solution to the activated carboxylic acid molecule. Adjust the pH to 7.2-7.5 with the Coupling Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Add hydroxylamine (B1172632) to a final concentration of 10-50 mM to quench the reaction by hydrolyzing unreacted NHS esters.
-
Purification: Purify the DBCO-labeled molecule by dialysis, size-exclusion chromatography, or another suitable method to remove excess reagents.
-
Click Reaction: The resulting DBCO-labeled molecule can then be used in a click chemistry reaction with an azide-containing partner as described in Stage 2 of Protocol 3.1 .
Caption: Workflow for labeling a carboxylic acid-containing molecule with this compound.
Section 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inefficient activation of the hydroxyl group. - Hydrolysis of the NHS ester. - Presence of primary amines in the buffer (e.g., Tris). - Insufficient molar excess of one reactant. | - Ensure anhydrous conditions during activation. - Use freshly prepared NHS ester for conjugation. - Use amine-free buffers for the conjugation step. - Increase the molar excess of the less critical component. |
| Protein Aggregation/Precipitation | - High concentration of organic solvent. - High degree of labeling leading to increased hydrophobicity from the DBCO group. - Suboptimal buffer conditions (pH, ionic strength). | - Keep the final concentration of DMSO/DMF below 20%. - Reduce the molar excess of the DBCO-reagent. - Optimize buffer conditions for protein stability. |
| Non-specific Labeling | - Reaction of NHS ester with other nucleophiles (less common). | - Ensure the pH of the conjugation reaction is within the optimal range (7.0-8.5) for reaction with primary amines. |
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, leveraging the power and specificity of copper-free click chemistry.
References
- 1. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 5. axispharm.com [axispharm.com]
Application Notes and Protocols for Cell Surface Labeling using Dbco-peg2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the selective labeling of cell surfaces using Dbco-peg2-OH. This method utilizes a two-step bioorthogonal chemistry approach, offering high specificity and biocompatibility, making it an ideal tool for a variety of applications in cell biology, drug development, and diagnostics. The core of this technique lies in the metabolic incorporation of azide-functionalized sugars into cell surface glycans, followed by a highly efficient and specific copper-free "click chemistry" reaction with a DBCO (Dibenzocyclooctyne) functionalized probe.[1][2][3] this compound serves as a valuable reagent in this workflow, where the DBCO group reacts with the azide (B81097) moiety, and the hydroxyl group can be further functionalized if desired.
The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide is a bioorthogonal reaction, meaning it proceeds efficiently within a biological system without interfering with native biochemical processes.[4] This specificity minimizes off-target labeling. The reaction is also catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[5][6]
Principle of the Method
The cell surface labeling strategy involves two key stages:
-
Metabolic Glycan Engineering: Cells are cultured in the presence of a peracetylated azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into the glycan chains of cell surface glycoproteins.[1][2][7][8] This results in the presentation of azide groups on the cell surface.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The strained alkyne (DBCO) group of the this compound molecule reacts specifically and covalently with the azide groups on the cell surface, forming a stable triazole linkage.[4][5] This step effectively labels the cell surface. The PEG (polyethylene glycol) spacer enhances the water solubility and biocompatibility of the labeling reagent.
Applications
This cell surface labeling technique has a wide range of applications, including:
-
Cell Imaging and Tracking: By using a fluorescently tagged this compound derivative, researchers can visualize and track labeled cells in vitro and in vivo.[9][10]
-
Drug Targeting and Delivery: this compound can be conjugated to therapeutic agents, enabling targeted delivery to azide-modified cells.
-
Proteomics and Glycomics: Labeled cell surface proteins can be enriched and identified, providing insights into the cell surface proteome and glycome.
-
Cell-Based Assays: The specific labeling allows for the development of novel cell-based assays for diagnostics and drug screening.
-
Biomaterials and Tissue Engineering: Labeled cells can be immobilized onto surfaces functionalized with complementary reactive groups.
Quantitative Data Summary
The following table summarizes key quantitative data gathered from various studies utilizing DBCO-based reagents for cell surface labeling and bioconjugation. While not all data is specific to this compound, it provides a valuable reference for experimental design.
| Parameter | Value | Cell Type / System | Notes | Reference |
| Metabolic Labeling Concentration | 25-50 µM | Various mammalian cell lines | Optimal concentration for incorporating azide sugars into cell surface glycans. | [5][11][12] |
| DBCO Reagent Concentration | 10-100 µM | Various mammalian cell lines | Effective concentration range for the SPAAC reaction on the cell surface. | [5][13][14] |
| Cytotoxicity of DBCO | Low toxicity up to 100 µM | A549 cells | MTT assay showed no significant increase in cytotoxicity at high concentrations. | [13] |
| Cytotoxicity of DBCO-D-alanine | No adverse effects at 500 µM | HEK293T cells | Demonstrates the low toxicity profile of some DBCO derivatives. | [15] |
| Labeling Efficiency | 78-81% | RAW 264.7 cells | Incorporation efficiency of cholesterol-PEG-DBCO anchor lipids into the cell membrane. | [16] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the incorporation of azide groups onto the cell surface of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plates, flasks, or glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Gently swirl the plate or flask to ensure even distribution.
-
Incubation: Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.
-
Washing: After the incubation period, gently aspirate the culture medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the SPAAC reaction.
Protocol 2: Cell Surface Labeling with this compound
This protocol describes the labeling of azide-modified cells with this compound via SPAAC.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
PBS or other suitable buffer (e.g., HBSS)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The final concentration for labeling is typically in the range of 10-50 µM. Dilute the stock solution in a suitable buffer (e.g., PBS) immediately before use.
-
Labeling Reaction: Add the this compound solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unreacted this compound.
-
Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy (if a fluorescent derivative of this compound was used), flow cytometry, or cell-based assays.
Visualizations
Experimental Workflow
Caption: Workflow for cell surface labeling.
Signaling Pathway Context
The labeling of specific cell surface receptors can be used to study their involvement in signaling pathways. For example, labeling a receptor tyrosine kinase (RTK) could allow for the visualization of its dimerization and subsequent downstream signaling.
Caption: Labeled RTK in a signaling cascade.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peptide Modification with Dbco-peg2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the modification of peptides with Dbco-peg2-OH, a critical technique in modern bioconjugation and drug development. This document outlines the chemical principles, applications, and detailed protocols for successful peptide modification.
Introduction to this compound Peptide Modification
Dibenzocyclooctyne (Dbco) is a cyclooctyne (B158145) derivative that is highly reactive towards azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal "click chemistry" reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper(I) catalyst.[1][2][3]
The this compound reagent incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which enhances hydrophilicity and can reduce aggregation of the modified peptide.[4][5] The terminal hydroxyl group (-OH) can be used for further modifications if desired, though it is often the DBCO moiety that is intended for subsequent conjugation.[6][7][8][9] This modification strategy is widely employed for creating peptide conjugates for various applications, including:
-
Drug Delivery: Attaching therapeutic payloads to targeting peptides.[5]
-
Molecular Imaging: Labeling peptides with imaging agents (e.g., fluorescent dyes, radioisotopes).[10][11]
-
Protein-Peptide Conjugation: Creating well-defined protein-peptide complexes.[4]
-
Surface Immobilization: Attaching peptides to surfaces for diagnostic or screening purposes.[12]
Principle of the Reaction
The core of the modification is the SPAAC reaction, where the strained triple bond of the DBCO group reacts with an azide (B81097) group in a [3+2] cycloaddition to form a stable triazole linkage.[10][11][13] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups such as amines and hydroxyls.[1]
The general workflow for peptide modification with a DBCO reagent involves reacting an azide-containing peptide with this compound. Alternatively, and more commonly when starting with a standard peptide, a DBCO-containing reagent with a reactive group (like an NHS ester) is used to first attach the DBCO moiety to the peptide, which can then be reacted with an azide-functionalized molecule. This document will focus on the latter, more common approach of labeling a peptide with a DBCO-NHS ester.
Experimental Protocols
This section provides a detailed protocol for the modification of a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) with a DBCO-PEG-NHS ester, followed by purification and characterization.
Materials and Equipment
-
Peptide with at least one primary amine
-
Dbco-peg-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
UV-Vis Spectrophotometer
-
Lyophilizer
Experimental Workflow
Caption: Workflow for peptide modification with DBCO-NHS ester.
Detailed Protocol
1. Peptide and Reagent Preparation
a. Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[14] b. Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]
2. Conjugation Reaction
a. Add a 5 to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the peptide solution.[4][14] The optimal ratio may need to be determined empirically. A lower excess favors mono-labeling. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.[1][14] c. The reaction progress can be monitored by RP-HPLC or LC-MS.
3. Quenching the Reaction (Optional)
a. To quench any unreacted DBCO-PEG-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.[14] b. Incubate for 15-30 minutes at room temperature.
4. Purification of the DBCO-Labeled Peptide
a. Purify the reaction mixture using RP-HPLC. This is highly effective for separating the labeled peptide from the unlabeled peptide and excess reagent.[14] b. For larger peptides (>2 kDa), desalting columns can be used for rapid removal of small molecule impurities.[14] c. Collect the fractions containing the purified DBCO-peptide.
5. Characterization of the DBCO-Labeled Peptide
a. Mass Spectrometry: Confirm successful conjugation by analyzing the purified product with ESI-MS or MALDI-TOF. The observed molecular weight should correspond to the mass of the peptide plus the mass of the DBCO-PEG moiety.[14] b. UV-Vis Spectroscopy: Determine the degree of labeling (DOL). The concentration of the peptide can be determined by its absorbance at 280 nm (if it contains Trp or Tyr residues). The concentration of the incorporated DBCO can be determined by its absorbance at approximately 309 nm (ε ≈ 12,000 L mol⁻¹ cm⁻¹).[14][16] The DOL is the molar ratio of DBCO to peptide.
6. Storage
a. Lyophilize the purified DBCO-peptide. b. Store the lyophilized product at -20°C or -80°C, protected from light.[14]
Data Presentation
Table 1: Typical Reaction Parameters for Peptide Labeling with DBCO-NHS Ester
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics and yield.[14] |
| Molar Excess of DBCO Reagent | 5x - 20x | A lower excess (5-10x) is often used to favor mono-labeling, while a higher excess can increase labeling efficiency.[4][14] |
| Reaction pH | 7.2 - 8.0 | This pH range favors the reaction between the NHS ester and unprotonated primary amines on the peptide.[14] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Sufficient time for high conversion. Longer times can improve efficiency.[1][14] |
Table 2: Characterization Data for a Hypothetical DBCO-Modified Peptide
| Analysis Method | Parameter | Expected Result |
| Mass Spectrometry (ESI-MS) | Molecular Weight (M+H)⁺ | [Mass of Peptide] + [Mass of DBCO-PEG-moiety] |
| UV-Vis Spectroscopy | Absorbance Maxima | ~280 nm (Peptide), ~309 nm (DBCO)[14] |
| RP-HPLC | Retention Time | Shift in retention time compared to the unlabeled peptide. |
| Degree of Labeling (DOL) | Molar Ratio (DBCO/Peptide) | Typically 1-2, depending on the number of available amines and reaction conditions. |
Signaling Pathway/Reaction Diagram
The following diagram illustrates the chemical reaction between a peptide's primary amine and a DBCO-PEG-NHS ester, followed by the subsequent SPAAC reaction with an azide-containing molecule.
Caption: Two-step peptide conjugation using DBCO-NHS ester and SPAAC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive DBCO-NHS ester (hydrolyzed) - Non-optimal pH - Insufficient molar excess of DBCO reagent | - Prepare fresh DBCO-NHS ester solution immediately before use.[15] - Ensure reaction buffer is between pH 7.2 and 8.0.[14] - Increase the molar excess of the DBCO reagent. |
| Multiple Labeled Species | - Multiple primary amines on the peptide - High molar excess of DBCO reagent | - If mono-labeling is desired, reduce the molar excess of the DBCO reagent. - Consider site-specific incorporation of a non-canonical amino acid with a unique reactive handle. |
| Precipitation of Peptide | - Low solubility of the peptide or the DBCO reagent in the reaction buffer | - Add a small amount of organic co-solvent (e.g., DMSO, up to 20%).[2] - Use a DBCO reagent with a longer, more hydrophilic PEG spacer. |
| DBCO Rearrangement | - Exposure to strong acidic conditions (e.g., TFA during peptide synthesis) | - DBCO modification should be performed post-synthesis and purification of the peptide.[17] |
By following these detailed protocols and application notes, researchers can confidently and successfully perform peptide modifications with this compound for a wide range of applications in research and development.
References
- 1. lifetein.com [lifetein.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. precisepeg.com [precisepeg.com]
- 4. interchim.fr [interchim.fr]
- 5. purepeg.com [purepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oligonucleotide Conjugation with DBCO-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to other biomolecules is a critical process in the development of novel diagnostics, therapeutics, and research tools. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, offers a robust and bioorthogonal method for achieving these conjugations. This application note provides detailed protocols for the conjugation of oligonucleotides using DBCO (Dibenzocyclooctyne) moieties, specifically focusing on strategies involving DBCO-PEG2-OH and its derivatives.
The DBCO group is highly reactive towards azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as PEG2, enhances the solubility of the DBCO moiety and reduces steric hindrance between the oligonucleotide and the molecule to be conjugated. These protocols are designed to be versatile, enabling the labeling of oligonucleotides for a wide range of applications, including fluorescence resonance energy transfer (FRET), in situ hybridization (FISH), and the development of antibody-oligonucleotide conjugates.[3]
Two primary strategies for the preparation of DBCO-labeled oligonucleotides are presented:
-
Post-Synthetic Conjugation: This method involves the reaction of an amine-modified oligonucleotide with a pre-activated DBCO-PEG2-NHS ester.
-
Direct Incorporation during Synthesis: This approach utilizes a DBCO-PEG2-phosphoramidite to incorporate the DBCO moiety at a specific position within the oligonucleotide during solid-phase synthesis.
Experimental Protocols
Protocol 1: Post-Synthetic Conjugation of an Amine-Modified Oligonucleotide with DBCO-PEG2-NHS Ester
This protocol first requires the activation of the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester.
A. Activation of this compound to DBCO-PEG2-NHS Ester (General Procedure)
This is a preparatory step to generate the reactive DBCO-PEG2-NHS ester from this compound.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (B52724)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM or acetonitrile.
-
Add 1.2 equivalents of DSC and 2-3 equivalents of TEA or DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the DBCO-PEG2-NHS ester.
-
Confirm the product identity by mass spectrometry and NMR.
B. Conjugation of Amino-Modified Oligonucleotide with DBCO-PEG2-NHS Ester
Materials and Equipment:
-
Amine-modified oligonucleotide (lyophilized)
-
DBCO-PEG2-NHS ester (prepared as above or commercially sourced)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Glen Gel-Pak™) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]
-
DBCO-PEG2-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG2-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM. NHS esters are moisture-sensitive.[4]
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted DBCO-PEG2-NHS ester and byproducts using a desalting column or by ethanol (B145695) precipitation.[2][3]
-
For higher purity, RP-HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.[1]
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified DBCO-oligonucleotide conjugate by measuring its absorbance at 260 nm.
-
Confirm successful conjugation by mass spectrometry. The mass of the conjugate should be the sum of the masses of the oligonucleotide and the DBCO-PEG2 moiety.
-
Protocol 2: Direct Incorporation of DBCO using DBCO-PEG2-Phosphoramidite
This protocol is for the direct synthesis of a 5'-DBCO-labeled oligonucleotide on an automated DNA synthesizer.
Materials and Equipment:
-
DNA synthesizer
-
DBCO-PEG-phosphoramidite (e.g., 5'-DBCO-TEG Phosphoramidite)[5][6]
-
Standard DNA synthesis reagents (e.g., phosphoramidites, activator, capping reagents, oxidizer)
-
CSO (0.5 M in anhydrous acetonitrile) as the oxidizer is recommended to prevent degradation of the DBCO group.[5]
-
Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection
-
Purification cartridges (e.g., Glen-Pak™) or an HPLC system
Procedure:
-
Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Phosphoramidite (B1245037) Preparation: Dissolve the DBCO-PEG-phosphoramidite in anhydrous acetonitrile to the standard concentration used on the synthesizer.
-
Automated Synthesis:
-
Perform the synthesis using standard protocols.
-
For the final coupling step to add the 5'-DBCO moiety, use the prepared DBCO-PEG-phosphoramidite solution. A longer coupling time of 10-12 minutes is recommended for the DBCO phosphoramidite.[6][7]
-
Crucially, use CSO as the oxidizer for all oxidation steps after the addition of the DBCO phosphoramidite to prevent degradation of the DBCO group by iodine.[5]
-
-
Cleavage and Deprotection:
-
Purification:
-
Purify the crude DBCO-oligonucleotide using a purification cartridge. The hydrophobicity of the DBCO group allows for efficient retention and purification.[3]
-
Alternatively, use RP-HPLC for higher purity.
-
-
Quantification and Quality Control:
-
Dry the purified oligonucleotide and resuspend it in a suitable buffer.
-
Quantify the oligonucleotide by measuring the absorbance at 260 nm.
-
Verify the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Oligonucleotide Conjugation with DBCO Derivatives.
| Parameter | Post-Synthetic Conjugation (Protocol 1) | Direct Incorporation (Protocol 2) |
| Oligonucleotide Modification | Amine-modified | None (direct synthesis) |
| DBCO Reagent | DBCO-PEG2-NHS ester | DBCO-PEG-phosphoramidite |
| Molar Excess of DBCO Reagent | 10-20 fold over oligonucleotide[4] | N/A (incorporated during synthesis) |
| Reaction Buffer | 0.1 M sodium bicarbonate/phosphate, pH 8.0-8.5 | N/A (synthesis occurs on solid phase) |
| Solvent | Aqueous buffer with <20% DMF or DMSO[5] | Anhydrous acetonitrile |
| Reaction Temperature | Room temperature or 4°C[2] | Room temperature (on synthesizer) |
| Reaction Time | 2-4 hours (RT) or overnight (4°C)[2] | 10-12 minutes coupling time[6][7] |
| Purification Method | Desalting column, Ethanol precipitation, RP-HPLC[1][2][3] | Purification cartridge, RP-HPLC[3] |
Table 2: Troubleshooting Common Issues in DBCO-Oligonucleotide Conjugation.
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inactive DBCO-NHS ester due to hydrolysis. | Prepare fresh DBCO-NHS ester solution immediately before use. Ensure anhydrous conditions.[4] |
| Suboptimal pH of the conjugation buffer. | Ensure the pH is between 8.0 and 8.5 for efficient reaction with primary amines. | |
| Insufficient molar excess of DBCO-NHS ester. | Increase the molar excess of the DBCO-NHS ester. | |
| Degradation of DBCO Moiety | Use of iodine-based oxidizer during synthesis. | Use CSO as the oxidizer after the DBCO phosphoramidite coupling step.[5] |
| Harsh deprotection conditions. | Use recommended deprotection conditions (ammonium hydroxide or AMA at specified temperatures and times).[2][6] | |
| Difficulty in Purification | Co-elution of conjugated and unconjugated species. | Optimize the HPLC gradient to improve separation. Ensure proper loading and washing conditions for cartridge purification.[1] |
Visualizations
Caption: Post-Synthetic Conjugation Workflow.
Caption: Direct Synthesis Workflow.
Caption: SPAAC Reaction Pathway.
References
Application Notes: Dbco-peg2-OH for Live Cell Imaging
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in live cell imaging is the ability to specifically label and visualize biomolecules of interest without perturbing the natural cellular environment. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a valuable tool to address this challenge.[1] One of the most widely used bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2][3]
Dbco-peg2-OH (Dibenzocyclooctyne-PEG2-Hydroxyl) is a versatile reagent designed for SPAAC-based live cell imaging. It features three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts selectively and efficiently with azide (B81097) groups without the need for a cytotoxic copper catalyst. This makes it ideal for applications in living cells.[1]
-
Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG2 spacer enhances the water solubility of the molecule and provides spacing, which can reduce steric hindrance during the labeling reaction.[4]
-
Hydroxyl (OH) Group: A terminal hydroxyl group that can be used for further functionalization or conjugation to other molecules of interest, although for many imaging applications, it is the DBCO group that participates in the primary labeling reaction.
These application notes provide an overview of the use of this compound for live cell imaging, including key applications and experimental considerations.
Principle of the Technology
The use of this compound for live cell imaging typically involves a two-step process:
-
Metabolic Labeling: Cells are first treated with a metabolic precursor containing an azide group. For example, cells can be cultured with an azide-modified sugar (e.g., Ac₄ManNAz), which is metabolized and incorporated into cell surface glycans.[5][6] This results in the display of azide groups on the cell surface.
-
Copper-Free Click Chemistry: The azide-labeled cells are then incubated with a DBCO-functionalized molecule, such as a fluorescent probe conjugated to this compound. The DBCO group on the probe reacts specifically with the azide groups on the cell surface via SPAAC, forming a stable triazole linkage and effectively labeling the cells with the fluorescent probe.[2]
This two-step approach allows for highly specific and covalent labeling of biomolecules in living cells with minimal disruption of cellular processes.
Key Applications
-
Cell Surface Glycan Imaging: By metabolically labeling cells with azide-modified sugars, this compound conjugated to a fluorophore can be used to visualize the localization, trafficking, and dynamics of glycans on the surface of living cells.[7]
-
Protein Labeling and Tracking: In combination with techniques for introducing azide groups into proteins (e.g., using unnatural amino acids), this compound can be used to label and track specific proteins in live cells.[8]
-
Virus and Nanoparticle Tracking: The surface of viruses or nanoparticles can be functionalized with azides, allowing for their labeling with DBCO-probes for real-time tracking of their interaction with and entry into live cells.[9]
-
Drug Delivery and Targeting: this compound can be incorporated into drug delivery systems to facilitate the targeted delivery of therapeutics to azide-labeled cells.[10]
Quantitative Data Summary
The efficiency of the SPAAC reaction is a critical factor for successful live cell imaging. The following tables provide a summary of key quantitative parameters related to DBCO-based click chemistry.
| Parameter | Value | Reference(s) |
| DBCO-Azide Reaction Rate | ~0.1 M⁻¹s⁻¹ | [2] |
| Recommended Molar Excess of DBCO reagent to Azide | 5-20 fold | [5] |
| Typical Incubation Time for DBCO-Azide Click Reaction in Cells | 30-60 minutes | [4] |
| Optimal pH for SPAAC Reaction | ~7.0 | [9] |
| Reagent | Typical Starting Concentration | Reference(s) |
| Azide-Modified Sugar (e.g., Ac₄ManNAz) | 25-50 µM | [5] |
| DBCO-Functionalized Fluorescent Probe | 10-50 µM | [4][5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto the cell surface glycans through metabolic labeling.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz))
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in the desired format (e.g., 6-well plate, 96-well plate with glass bottoms for imaging) and grow to 80-90% confluency.
-
Suspension Cells: Culture cells to the desired density (e.g., 0.5 - 2 x 10⁶ cells/mL).
-
-
Reagent Preparation: Prepare a stock solution of the azide-modified sugar in anhydrous DMSO. For Ac₄ManNAz, a 10 mM stock solution is recommended. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture.
-
Metabolic Labeling:
-
Dilute the azide-modified sugar stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 25-50 µM is recommended for Ac₄ManNAz.[5] The optimal concentration should be determined empirically for each cell type and application.
-
Add the labeling medium to the cells.
-
Incubate the cells for 1-3 days at 37°C in a CO₂ incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[5]
-
-
Washing: After incubation, gently remove the labeling medium and wash the cells three times with pre-warmed, sterile Phosphate-Buffered Saline (PBS), pH 7.4, to remove any unreacted azide-modified sugar. The cells are now ready for the click reaction.
Protocol 2: Live Cell Imaging with a DBCO-PEG-Fluorescent Probe
This protocol describes the labeling of azide-modified live cells with a DBCO-functionalized fluorescent probe for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-488)
-
Anhydrous DMSO
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized fluorescent probe in anhydrous DMSO. For example, a 1-10 mM stock solution. Vortex thoroughly and store at -20°C, protected from light.
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.
-
Click Reaction:
-
Prepare the click reaction medium by diluting the DBCO-reagent stock solution into pre-warmed live cell imaging buffer to a final concentration of 10-50 µM.[4] The optimal concentration should be determined empirically.
-
Add the click reaction medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[4]
-
-
Washing and Imaging:
-
Remove the click reaction medium.
-
Wash the cells three times with pre-warmed live cell imaging buffer.
-
Add fresh live cell imaging buffer to the cells.
-
The cells are now fluorescently labeled and can be imaged using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is to assess the potential cytotoxicity of the labeling procedure.
Materials:
-
Labeled and unlabeled (control) cells
-
Resazurin-based cell viability reagent
-
96-well plate
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight. Include wells for untreated control cells, cells treated only with the azide-sugar, and cells that have undergone the full labeling procedure.
-
Labeling: Perform the metabolic labeling and click reaction as described in Protocols 1 and 2 on the designated wells.
-
Viability Assay:
-
After the final washing step of the labeling procedure, add fresh culture medium to all wells.
-
Add the Resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the total volume).
-
Incubate for 1-4 hours at 37°C until a color change is observed.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Metabolic glycan engineering workflow for live cell imaging.
Caption: Step-by-step experimental workflow.
Caption: Logical relationship of SPAAC components.
References
- 1. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Dbco-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) using a Dbco-PEG2-OH linker. The protocols leverage strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry that is bioorthogonal and occurs under mild conditions, making it ideal for working with sensitive biomolecules like antibodies.[1][2][3] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[4][5][]
Introduction to this compound in ADC Development
Antibody-drug conjugates are a powerful class of therapeutics that deliver potent cytotoxic agents specifically to cancer cells, minimizing off-target toxicity.[5][] The linker connecting the antibody to the drug payload is a critical component that influences the ADC's stability, efficacy, and safety profile.[5][][7]
The this compound linker features:
-
A Dibenzocyclooctyne (Dbco) group for copper-free click chemistry with an azide-modified component.[1][2][8]
-
A two-unit polyethylene glycol (PEG2) spacer to improve water solubility and reduce aggregation.[4][5][]
-
A terminal hydroxyl group (-OH) which requires activation to react with the antibody.
The general strategy involves a two-stage process:
-
Antibody Modification: The antibody is functionalized with either an azide (B81097) or a Dbco group.
-
Payload Conjugation: The modified antibody is then reacted with the drug payload that has the corresponding reactive group (Dbco or azide).
This document will focus on the scenario where the antibody is first modified to introduce an azide group, followed by conjugation with a Dbco-PEG2-activated payload. An alternative workflow where the antibody is modified with Dbco is also presented.
Experimental Protocols
Protocol 1: Antibody Modification with an Azide Group
This protocol describes the introduction of azide groups onto the antibody, typically by reacting an NHS-ester-containing azide linker with lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA.[9] If necessary, perform a buffer exchange into PBS, pH 7.4 using a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.[]
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.[]
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO.[]
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.[]
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[1][]
-
The purified azide-modified antibody is now ready for conjugation.
-
Protocol 2: Activation of this compound and Conjugation to a Payload
The terminal hydroxyl group of this compound must be activated before it can be conjugated to a payload that contains a suitable functional group (e.g., a carboxylic acid). This protocol describes a common activation method to create a Dbco-PEG2-NHS ester, which can then react with an amine-containing payload. For payloads lacking a primary amine, a different conjugation strategy would be required.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Amine-containing drug payload
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.
-
Add a 2-fold molar excess of TEA or DIPEA to the solution.
-
Stir the reaction at room temperature for 4-6 hours. The progress can be monitored by TLC or LC-MS.
-
The resulting solution contains the activated Dbco-PEG2-NHS ester.
-
-
Conjugation to Amine-Payload:
-
Add the amine-containing drug payload to the activated Dbco-PEG2-NHS ester solution.
-
Stir the reaction at room temperature overnight.
-
Purify the Dbco-PEG2-Payload conjugate using an appropriate method, such as HPLC.
-
Protocol 3: ADC Synthesis via Copper-Free Click Chemistry
This protocol details the conjugation of the azide-modified antibody with the Dbco-functionalized payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Dbco-PEG2-Payload (from Protocol 2)
-
PBS, pH 7.4
Procedure:
-
Click Reaction:
-
Purification of the ADC:
-
Purify the resulting ADC to remove unreacted payload and other small molecules. This can be achieved using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).[]
-
-
ADC Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Common analytical techniques include:
-
UV/Vis Spectroscopy: To determine the average DAR.[12]
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species.[12][13]
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation.[12]
-
SDS-PAGE: To confirm conjugation by observing a shift in molecular weight.[1][2]
-
Mass Spectrometry (MS): To confirm the identity and DAR of the ADC.[13]
-
-
Alternative Workflow: Antibody Modification with Dbco
An alternative approach is to first functionalize the antibody with a Dbco group and then react it with an azide-modified payload.
Protocol 4: Antibody Modification with a Dbco-NHS Ester
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Dbco-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
-
Reaction buffer: PBS, pH 8.0-8.5
Procedure:
-
Antibody Preparation: Follow step 1 in Protocol 1.
-
Dbco-NHS Ester Reaction:
-
Quenching and Purification:
-
Conjugation with Azide-Payload:
-
React the purified Dbco-antibody with an azide-modified payload following the procedure in Protocol 3.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for ADC synthesis and characterization.
Table 1: Reaction Conditions for Antibody Modification
| Parameter | Value | Reference |
| Antibody Concentration | 1-10 mg/mL | [2] |
| Molar Excess of NHS Ester | 10-30 fold | [1][2][] |
| Reaction Time | 1-2 hours | [1][2][] |
| Reaction Temperature | Room Temperature | [1][] |
| pH | 8.0-8.5 | [] |
Table 2: Reaction Conditions for Click Chemistry Conjugation
| Parameter | Value | Reference |
| Molar Excess of Dbco/Azide Payload | 2-4 fold | [2][9][11] |
| Reaction Time | 2-4 hours (RT) or overnight (4°C) | [2][9][11] |
| Reaction Temperature | 4°C or Room Temperature | [2][9][11] |
Table 3: Typical ADC Characterization Results
| Parameter | Typical Value | Analytical Method |
| Average Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, UV/Vis, MS |
| Purity | >95% | SEC, SDS-PAGE |
| Monomer Content | >98% | SEC |
| Free Drug Level | <2% | HIC, RP-HPLC |
Visualizations
Caption: Workflow for ADC synthesis using an azide-modified antibody and a Dbco-functionalized payload.
References
- 1. broadpharm.com [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. purepeg.com [purepeg.com]
- 8. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 11. lifetein.com [lifetein.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Surface Modification of Materials with Dbco-peg2-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of materials using Dibenzocyclooctyne-poly(ethylene glycol)-alcohol (Dbco-peg2-OH). This heterobifunctional linker enables the covalent attachment of azide-modified molecules to a variety of material surfaces through copper-free click chemistry, a biocompatible and highly efficient conjugation method. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and reduces non-specific binding.
Introduction to this compound in Surface Modification
This compound is a versatile tool for surface functionalization in a wide range of applications, including cell culture, drug delivery, and biosensor development. The dibenzocyclooctyne (DBCO) group reacts specifically and spontaneously with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This "click chemistry" approach is bioorthogonal, meaning it does not interfere with biological processes, making it ideal for use in complex biological environments.[1] The terminal hydroxyl (-OH) group allows for the initial covalent attachment of the linker to various material surfaces through established surface chemistry techniques. The short PEG spacer helps to increase the water solubility of the modified surface and minimize steric hindrance, thereby improving the accessibility of the DBCO group for subsequent conjugation.[3]
Key Features and Applications:
-
Biocompatible Surface Engineering: Create surfaces that can specifically capture azide-modified cells, proteins, or other biomolecules for applications in cell culture and tissue engineering.[4]
-
Targeted Drug Delivery: Functionalize nanoparticles and other drug carriers to enable the attachment of azide-containing targeting ligands for site-specific drug delivery.[5]
-
Biosensor and Microarray Fabrication: Immobilize azide-modified probes (e.g., DNA, antibodies) onto sensor surfaces for the development of sensitive and specific diagnostic platforms.[3]
-
Anti-Fouling Surfaces: The hydrophilic PEG component helps to reduce non-specific protein adsorption and cell adhesion, creating bio-inert surfaces.[6]
Experimental Protocols
This section provides detailed protocols for the two-step surface modification process: 1) Immobilization of this compound onto a material surface, and 2) Conjugation of an azide-modified molecule to the DBCO-functionalized surface.
Protocol 1: Immobilization of this compound onto Surfaces
The hydroxyl group of this compound can be covalently attached to surfaces presenting various functional groups. Below are protocols for two common surface types: oxide surfaces (e.g., glass, silicon) and amine-functionalized surfaces.
2.1.1. Immobilization on Oxide Surfaces via Silanization
This protocol is suitable for materials such as glass, silicon wafers, and other metal oxides.
Materials:
-
This compound
-
(3-Isocyanatopropyl)triethoxysilane (IPTES) or similar isocyanate-terminated silane (B1218182)
-
Anhydrous toluene (B28343) or other anhydrous organic solvent
-
Deionized water
-
Substrate with oxide surface (e.g., glass slide)
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the substrate by sonicating in ethanol and then deionized water.
-
Dry the substrate under a stream of nitrogen or in an oven at 110°C.
-
Activate the surface by treating with an oxygen plasma cleaner or by immersing in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, handle with extreme caution) to generate surface hydroxyl groups. Rinse extensively with deionized water and dry completely.
-
-
Silanization:
-
In an inert atmosphere (glove box or under nitrogen/argon), prepare a 1-2% (v/v) solution of IPTES in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the IPTES solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the silane solution and wash thoroughly with anhydrous toluene to remove excess, unbound silane.
-
Rinse with ethanol and then deionized water.
-
Dry the substrate under a stream of nitrogen.
-
-
This compound Grafting:
-
Prepare a solution of this compound (1-10 mg/mL) in anhydrous toluene.
-
Immerse the isocyanate-functionalized substrate in the this compound solution.
-
Incubate for 12-24 hours at 40-50°C under an inert atmosphere. The hydroxyl group of this compound will react with the isocyanate group on the surface to form a stable urethane (B1682113) linkage.
-
Remove the substrate and wash extensively with toluene and then ethanol to remove any unreacted this compound.
-
Dry the surface under a stream of nitrogen. The surface is now DBCO-functionalized.
-
2.1.2. Immobilization on Amine-Functionalized Surfaces
This protocol is suitable for surfaces that have been pre-functionalized with primary amine groups.
Materials:
-
This compound
-
Hexamethylene diisocyanate (HMDI) or other diisocyanate crosslinker
-
Triethylamine (TEA)
-
Anhydrous toluene or other anhydrous organic solvent
-
Amine-functionalized substrate
-
Nitrogen or argon gas
Procedure:
-
Surface Preparation:
-
Ensure the amine-functionalized surface is clean and dry.
-
-
Activation with Diisocyanate:
-
Prepare a solution of HMDI in anhydrous toluene (e.g., 0.05-0.15 mmol per gram of substrate material). Add TEA as a catalyst (e.g., 3:1 v/v ratio of HMDI to TEA).[7]
-
Immerse the amine-functionalized substrate in the HMDI/TEA solution.
-
Incubate for 1 hour at 50°C with gentle agitation under a nitrogen atmosphere.[7] This reaction leaves one end of the HMDI reacted with the surface amine, and the other isocyanate group available for reaction.
-
Rinse the substrate thoroughly with fresh anhydrous toluene to remove excess HMDI and TEA.
-
-
This compound Grafting:
-
Prepare a solution of this compound (1-10 mg/mL) in anhydrous toluene.
-
Immerse the activated substrate in the this compound solution.
-
Incubate for 24 hours at 40°C.[7]
-
Remove the substrate and wash extensively with toluene and then ethanol.
-
Dry the surface under a stream of nitrogen. The surface is now DBCO-functionalized.
-
Protocol 2: Immobilization of Azide-Modified Biomolecules via SPAAC
This protocol describes the "click" reaction to attach an azide-containing molecule to the DBCO-functionalized surface.
Materials:
-
DBCO-functionalized surface (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine- and azide-free buffer.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS.
Procedure:
-
Prepare Biomolecule Solution:
-
Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration (this may require optimization for each application, typically in the µg/mL to mg/mL range).[3]
-
-
Immobilization Reaction:
-
Apply the biomolecule solution to the DBCO-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.[8] Reaction times can be optimized based on the reactivity of the specific azide (B81097) and the desired surface density.
-
-
Washing:
-
Remove the biomolecule solution.
-
Wash the surface thoroughly three times with PBST to remove any non-covalently bound molecules.
-
Rinse with PBS to remove residual detergent.
-
-
Blocking (Optional):
-
To prevent non-specific binding in subsequent assays, incubate the surface with Blocking Buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
-
Final Wash and Storage:
-
Perform a final wash with deionized water.
-
The surface is now functionalized with the desired biomolecule and can be used immediately or stored under appropriate conditions (e.g., at 4°C in a hydrated state or dried under nitrogen).
-
Data Presentation: Quantitative Analysis of Surface Modification
The success of surface modification can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained for PEGylated surfaces. While specific values for this compound are not extensively published, these tables provide a reference for expected outcomes and methods for calculation.
Table 1: Characterization of PEGylated Surfaces
| Parameter | Technique | Typical Values | Reference |
| Layer Thickness | Ellipsometry, Atomic Force Microscopy (AFM) | 0.5 - 5 nm (for short PEGs) | [8] |
| Water Contact Angle | Goniometry | 20° - 50° (hydrophilic) | [9] |
| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Increased C and O signals, decreased substrate signal | [9][10] |
Table 2: Quantification of PEG Grafting Density
| Method | Principle | Formula for Grafting Density (Γ) | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Attenuation of the substrate signal by the PEG overlayer. | Γ (chains/nm²) = (ρ * L * N_A) / M_w | [10] |
| Thermogravimetric Analysis (TGA) | Mass loss of the organic layer upon heating. | Calculated from the weight percent of the polymer and the surface area of the nanoparticles. | [1][11] |
| Nuclear Magnetic Resonance (¹H NMR) | Integration of the characteristic PEG peak (~3.65 ppm) relative to a standard. | Γ (chains/100 nm²) = (M_PEG / (Total Surface Area)) | [12] |
Where:
-
ρ: Density of the PEG layer (approx. 1.1 g/cm³)
-
L: Thickness of the PEG layer (from ellipsometry)
-
N_A: Avogadro's number
-
M_w: Molecular weight of the PEG linker
-
M_PEG: Moles of PEG on the surface
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Surface Modification
Caption: Workflow for the two-step surface modification process.
Diagram 2: Signaling Pathway Modulation by PEGylated Surfaces
Caption: Potential modulation of cell signaling by PEGylated surfaces.
References
- 1. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating PEG host to enable spatially controlled surface functionalization of nanocarriers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activating PEG host to enable spatially controlled surface functionalization of nanocarriers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The surface density gradient of grafted poly (ethylene glycol): preparation, characterization and protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dbco-peg2-OH in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Dbco-peg2-OH in the formation of hydrogels for various biomedical applications. The content covers the fundamental principles, detailed experimental protocols, and expected quantitative data based on established literature for similar hydrogel systems.
Introduction to this compound in Hydrogel Formation
Dibenzocyclooctyne-polyethylene glycol-hydroxyl (this compound) is a heterobifunctional linker that plays a crucial role in the synthesis of advanced hydrogels.[1][2] It features a dibenzocyclooctyne (DBCO) group at one end, a short, hydrophilic diethylene glycol (peg2) spacer, and a terminal hydroxyl (-OH) group. The DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[3][4][5] This reaction forms the basis for creating covalently crosslinked hydrogel networks under mild, physiological conditions, making it ideal for encapsulating sensitive biological materials like cells and therapeutic proteins.[6][7]
The short peg2 linker provides spacing and hydrophilicity to the hydrogel network, while the terminal hydroxyl group offers a potential site for further functionalization, allowing for the creation of multi-functional hydrogels.[8][9][10] This versatility makes this compound a valuable tool in the development of hydrogels for drug delivery, 3D cell culture, and tissue engineering.[][12]
Key Applications
-
3D Cell Culture: The biocompatible nature of the SPAAC reaction allows for the in-situ encapsulation of cells within the hydrogel matrix, providing a 3D environment that mimics the native extracellular matrix.[7][13]
-
Controlled Drug Delivery: Therapeutic agents can be encapsulated within the hydrogel and released in a sustained manner as the hydrogel swells and degrades.[4]
-
Tissue Engineering: Functionalized hydrogels can serve as scaffolds to support cell growth and tissue regeneration.[9]
Experimental Protocols
Protocol 1: Synthesis of a DBCO-Crosslinked PEG Hydrogel
This protocol describes the formation of a hydrogel using a multi-arm PEG-azide and a DBCO-functionalized crosslinker, where this compound can be incorporated.
Materials:
-
4-arm PEG-Azide (10 kDa)
-
This compound
-
Azide-functionalized crosslinker (e.g., Diazido-PEG)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile, nuclease-free water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 20% (w/v) stock solution of 4-arm PEG-Azide in DPBS.
-
Prepare a 10% (w/v) stock solution of the azide-functionalized crosslinker in DPBS.
-
Prepare a 5% (w/v) stock solution of this compound in DPBS.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, combine the 4-arm PEG-Azide stock solution with the desired volume of the this compound stock solution.
-
To initiate crosslinking, add the azide-functionalized crosslinker solution to the PEG-Azide/Dbco-peg2-OH mixture at a 1:1 molar ratio of DBCO to total azide (B81097) groups.
-
Gently vortex the solution for 5-10 seconds to ensure thorough mixing.
-
Immediately transfer the solution to the desired mold or well plate.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation typically occurs within minutes.[5]
-
-
Hydrogel Equilibration:
-
After gelation, gently add DPBS or cell culture medium to the top of the hydrogel.
-
Allow the hydrogel to swell and equilibrate for at least 24 hours at 37°C before use in further experiments, changing the buffer/medium periodically.
-
Protocol 2: Characterization of Hydrogel Properties
A. Rheological Analysis:
Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
Instrumentation:
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Prepare the hydrogel precursor solution as described in Protocol 1.
-
Immediately place the required volume of the precursor solution onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 0.5 mm).
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The gel point is typically identified as the crossover point where G' > G''.[3]
-
Once the hydrogel is fully formed (G' reaches a plateau), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to characterize the frequency-dependent viscoelastic properties.
B. Swelling Ratio Measurement:
The swelling ratio provides information about the water uptake capacity of the hydrogel.
Procedure:
-
Prepare hydrogel discs of a defined volume.
-
Weigh the hydrogel immediately after formation to obtain the initial weight (Wi).
-
Immerse the hydrogel in DPBS or deionized water at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it to obtain the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Freeze-dry the hydrogel and weigh it to obtain the dry weight (Wd).
-
Calculate the swelling ratio (Q) as: Q = (Ws - Wd) / Wd.[5]
Protocol 3: 3D Cell Encapsulation
This protocol outlines the procedure for encapsulating cells within the DBCO-crosslinked hydrogel.
Materials:
-
Cell suspension at the desired density in a suitable culture medium.
-
Sterile hydrogel precursor solutions (as in Protocol 1), maintained at physiological pH.
Procedure:
-
Prepare the 4-arm PEG-Azide and this compound mixture in a sterile tube.
-
Gently resuspend the cell pellet in this mixture to achieve the desired final cell concentration.
-
Initiate crosslinking by adding the azide-functionalized crosslinker.
-
Gently mix the cell-laden precursor solution by pipetting up and down a few times, avoiding the formation of air bubbles.
-
Dispense the cell-laden hydrogel solution into a culture plate or microfluidic device.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
After gelation, add pre-warmed cell culture medium to the top of the hydrogels.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium regularly.
-
Cell viability and function can be assessed using standard assays (e.g., Live/Dead staining, metabolic activity assays).[6]
Quantitative Data
The following tables summarize representative quantitative data for DBCO-crosslinked PEG hydrogels from the literature. These values can be used as a benchmark for hydrogels synthesized using this compound.
Table 1: Gelation Time and Mechanical Properties of DBCO-PEG Hydrogels [5]
| PEG Concentration (wt%) | Crosslinker Type | Gelation Time (s) | Young's Modulus (kPa) |
| 5 | 4-arm PEG-Azide | ~60 | ~1 |
| 10 | 4-arm PEG-Azide | ~30 | ~8 |
| 15 | 4-arm PEG-Azide | ~10 | ~18 |
Table 2: Swelling and Degradation Properties of DBCO-PEG Hydrogels [5]
| PEG Molecular Weight (kDa) | Swelling Ratio (q) | Degradation Time (days in PBS) |
| 10 | ~45 | ~35 |
| 20 | ~60 | ~20 |
| 40 | ~76 | ~10 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 3. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapidly Polymerizing Injectable Click Hydrogel Therapy to Delay Bone Growth in a Murine Re-synostosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Hydrogels for 3D Cell Culture Using Dynamic Covalent Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. 3D Hydrogel Cultures for High-Throughput Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Step-by-Step Guide to Reactions with Dbco-peg2-OH and its Derivatives for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling the precise and efficient conjugation of biomolecules without the need for cytotoxic copper catalysts.[1][2][3] Dbco-peg2-OH is a heterobifunctional linker featuring a highly reactive DBCO group for copper-free click chemistry and a terminal hydroxyl (-OH) group. The short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, improving the solubility of conjugated molecules in aqueous environments.[4][5][6]
This guide provides detailed protocols and quantitative data for reactions involving DBCO-PEG derivatives, primarily focusing on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of modern bioconjugation techniques used in drug discovery, diagnostics, and various life science applications.[2][3]
Core Concepts: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary application of DBCO-containing molecules is the SPAAC reaction, a type of copper-free click chemistry.[1] This reaction occurs between the strained alkyne of the DBCO group and an azide-functionalized molecule, forming a stable triazole linkage.[4][7] The high ring strain of DBCO allows the reaction to proceed rapidly at physiological temperatures and in aqueous buffers without a catalyst.[1][7]
Key Features of DBCO-Mediated SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for use in living cells and whole organisms.[1][2][3]
-
High Efficiency: SPAAC reactions are characterized by fast kinetics and high yields, often reaching completion at room temperature.[2][3]
-
Bioorthogonality: The DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[2][3]
-
Stability: The resulting triazole bond is highly stable, ensuring the integrity of the final conjugate.[3]
Experimental Protocols
While this compound itself can be further derivatized via its hydroxyl group, a common application involves using an amine-reactive version, such as a DBCO-PEG-NHS ester, to first label a protein or other biomolecule. This DBCO-activated molecule is then reacted with an azide-functionalized partner. The following protocols detail this widely used workflow.
Protocol 1: Activation of a Protein with DBCO-PEG-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[3]
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Reagent Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[3] If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[4]
-
-
Purification:
-
Remove the excess, unreacted DBCO-PEG-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.
-
The purified DBCO-activated protein is now ready for the SPAAC reaction. For long-term storage, it can be stored at -20°C for up to a month, though reactivity may decrease over time.[4]
-
Protocol 2: SPAAC Reaction with an Azide-Functionalized Molecule
This protocol outlines the copper-free click reaction between the DBCO-activated protein from Protocol 1 and an azide-functionalized molecule.
Materials:
-
Purified DBCO-activated protein
-
Azide-functionalized molecule (e.g., small molecule drug, fluorescent dye, oligonucleotide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the DBCO-activated protein with the azide-functionalized molecule.
-
A 2- to 4-fold molar excess of the azide-modified molecule relative to the DBCO-protein is recommended.[2]
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove any unreacted azide-functionalized molecule and other impurities.
-
Suitable purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of method will depend on the properties of the final conjugate.
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.[3]
-
Data Presentation
The efficiency of DBCO-mediated SPAAC reactions can be influenced by several factors. The tables below summarize key quantitative data to aid in experimental design and optimization.
| Parameter | Recommended Value/Range | Notes |
| Protein Activation | ||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| DBCO-NHS Molar Excess | 10- to 30-fold | Optimal ratios should be determined empirically for each protein.[4] |
| Reaction Time | 60 minutes | At room temperature. |
| Quenching Time | 15 minutes | At room temperature. |
| SPAAC Reaction | ||
| Azide-Molecule Molar Excess | 2- to 4-fold | Relative to the DBCO-activated molecule.[2] |
| Reaction Temperature | 4°C to 37°C | Reactions are typically faster at higher temperatures.[7] |
| Reaction Time | 2-12 hours | Longer incubation times can improve yield.[7][8] |
| pH | 7.0-8.5 | Reaction rates can be higher at a more basic pH, though this is buffer-dependent.[9] |
| Solvents & Buffers | ||
| Protein Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. |
| DBCO-NHS Stock | Anhydrous DMSO or DMF | |
| Final DMSO Concentration | < 20% (v/v) | To prevent protein denaturation.[2][4] |
| SPAAC Reaction Buffer | Azide-free (e.g., PBS) | Sodium azide in the buffer will react with the DBCO group.[2] |
Mandatory Visualization
The following diagrams illustrate the key workflows and chemical transformations described in these protocols.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
Revolutionizing Targeted Drug Delivery: Application Notes for DBCO-PEG2-OH
Introduction
Targeted drug delivery has emerged as a leading strategy in modern therapeutics, aiming to enhance the efficacy of potent cytotoxic agents while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) are at the forefront of this revolution, combining the specificity of monoclonal antibodies with the cell-killing power of small-molecule drugs. The linker technology that bridges these two components is critical to the success of an ADC. This document provides detailed application notes and protocols for the use of DBCO-PEG2-OH, a heterobifunctional linker, in the development of next-generation ADCs for targeted drug delivery.
This compound is a unique linker comprised of a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The DBCO moiety enables highly efficient and bioorthogonal, copper-free "click chemistry" reactions with azide-functionalized molecules.[1][2] This strain-promoted alkyne-azide cycloaddition (SPAAC) is rapid and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like antibodies.[3] The hydrophilic two-unit PEG spacer enhances the solubility of the resulting ADC, which can improve its pharmacokinetic profile and reduce aggregation.[3][4] The terminal hydroxyl group provides a versatile handle for the attachment of a variety of payloads, often after activation or conversion to a more reactive functional group.
These application notes will detail the synthesis, characterization, and evaluation of ADCs constructed using this compound, providing researchers, scientists, and drug development professionals with the necessary information to leverage this advanced linker technology.
Application I: Synthesis of a Site-Specific Antibody-Drug Conjugate
The use of this compound allows for a modular and precise approach to ADC synthesis. A common strategy involves two main stages: the introduction of an azide-bearing moiety onto the antibody and the subsequent copper-free click reaction with the DBCO-linker-payload construct. For this application, we will consider the conjugation of the potent anti-tubulin agent, monomethyl auristatin E (MMAE), to an azide-modified antibody.
Quantitative Data Summary: ADC Synthesis Parameters
The following table summarizes typical quantitative parameters for the synthesis of an ADC using a DBCO-PEG linker. These values serve as a general guideline and may require optimization for specific antibodies and payloads.
| Parameter | Typical Value/Range | Purpose |
| Antibody Azide (B81097) Modification | ||
| Molar Excess of Azide-modifying reagent | 5-20 fold | To achieve a desirable degree of labeling (DoL) of azides per antibody. |
| Reaction Time | 4-24 hours | Duration for the enzymatic or chemical modification of the antibody. |
| Reaction Temperature | 4-37°C | Optimized temperature to ensure antibody stability and reaction efficiency. |
| Payload Conjugation (Click Chemistry) | ||
| Molar Excess of DBCO-Linker-Payload | 1.5-5 fold (over azides) | To drive the click chemistry reaction to completion.[5] |
| Reaction Time | 4-18 hours | Incubation time for the SPAAC reaction.[5] |
| Reaction Temperature | 4-25°C | Mild conditions to preserve the integrity of the ADC.[5] |
Application II: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC. A critical quality attribute (CQA) is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. The DAR directly influences the ADC's potency and therapeutic window. Hydrophobic Interaction Chromatography (HIC) is a powerful, non-denaturing method used to determine the DAR and the distribution of different drug-loaded species.[6][7]
Quantitative Data Summary: DAR Analysis by HIC-HPLC
The following table presents example data from a HIC-HPLC analysis of a cysteine-linked ADC, illustrating the distribution of drug-loaded species. The weighted average DAR is calculated from the relative peak areas.
| ADC Species | Drug Load | Retention Time (min) | Relative Peak Area (%) |
| Unconjugated Antibody | 0 | 12.5 | 5.2 |
| 2 | 16.8 | 20.5 | |
| 4 | 19.3 | 45.8 | |
| 6 | 21.5 | 22.3 | |
| 8 | 23.1 | 6.2 | |
| Weighted Average DAR | 3.9 | 100 |
Application III: In Vitro and In Vivo Evaluation of ADC Efficacy
The ultimate goal of an ADC is to selectively kill cancer cells. This is assessed through a series of in vitro and in vivo experiments. In vitro cytotoxicity assays are used to determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[8][9] Subsequent in vivo studies using xenograft models in immunocompromised mice are performed to evaluate the anti-tumor efficacy of the ADC in a more complex biological system.[10][11][12]
Quantitative Data Summary: ADC Efficacy
The tables below provide representative data for the in vitro cytotoxicity and in vivo efficacy of a model ADC.
Table 1: In Vitro Cytotoxicity of a Model ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) |
| SK-BR-3 | High | 0.8 |
| BT-474 | High | 0.5 |
| MCF-7 | Low | >100 |
| MDA-MB-468 | Negative | >100 |
Table 2: In Vivo Efficacy in a Xenograft Model (e.g., NCI-N87)
| Treatment Group (Single Dose) | Dose (mg/kg) | Mean Tumor Volume Change (%) at Day 21 |
| Vehicle Control | - | + 450% |
| Non-targeting Control ADC | 3 | + 420% |
| Unconjugated Antibody | 3 | + 250% |
| Targeted ADC | 1 | + 50% |
| Targeted ADC | 3 | - 75% (Tumor Regression) |
Experimental Protocols & Visualizations
This section provides detailed methodologies for the key experiments described in the application notes, along with diagrams to visualize the workflows and mechanisms.
Diagrams
Caption: A comprehensive workflow for the development of an ADC using this compound.
Caption: The signaling pathway initiated by an MMAE-payload ADC after cell internalization.
Protocol 1: Synthesis of an Antibody-Drug Conjugate
This protocol describes a two-stage process: 1) introduction of azide groups onto the antibody via enzymatic modification, and 2) conjugation of an azide-modified antibody with a DBCO-linker-payload via copper-free click chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Enzyme for azide introduction (e.g., GalT(Y289L)) and corresponding sugar substrate (e.g., UDP-GalNAz)
-
DBCO-PEG2-Drug payload (e.g., DBCO-PEG2-MMAE) dissolved in DMSO
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction buffers and quenching reagents
Procedure:
-
Antibody Preparation (Azide Introduction): a. Prepare the antibody at a concentration of 2-10 mg/mL in PBS. b. Add the azide-modification enzyme and azide-sugar substrate to the antibody solution. A typical molar ratio is 10-20 fold excess of the substrate to the antibody. c. Incubate the reaction at 37°C for 4-12 hours. d. Purify the azide-modified antibody using a desalting column to remove excess reagents, exchanging the buffer to PBS.
-
Payload Conjugation (Copper-Free Click Chemistry): [3] a. To the purified azide-antibody solution, add the DBCO-PEG2-Drug payload solution. A 1.5 to 5-fold molar excess of the DBCO-payload over the calculated number of azide sites is typically used.[5] b. Ensure the final concentration of DMSO is below 10% (v/v) to maintain antibody integrity. c. Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.[5]
-
Purification of the ADC: a. Purify the resulting ADC from unreacted payload and other impurities using SEC. b. Collect fractions corresponding to the monomeric ADC peak. c. Concentrate the purified ADC and formulate in a suitable storage buffer.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines the analysis of an ADC to determine its average DAR and the distribution of drug-loaded species using HIC-HPLC.[7][13][14]
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: a. Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 20-50 µg of the prepared ADC sample. c. Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Integrate the peaks in the resulting chromatogram. Peaks will elute in order of increasing hydrophobicity (and thus, increasing drug load), with the unconjugated antibody (DAR 0) eluting first. b. Calculate the relative percentage of each peak area. c. Calculate the weighted average DAR using the following formula: DAR = Σ (% Area of species * Drug Load of species) / 100
Protocol 3: In Vitro Cytotoxicity MTT Assay
This protocol describes how to measure the cytotoxic effect of an ADC on adherent cancer cell lines and determine its half-maximal inhibitory concentration (IC50).[3]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC and control antibodies
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. b. Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibodies in complete medium. b. Remove the medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a no-treatment control. c. Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals. b. Carefully remove the medium from each well. c. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Normalize the data to the no-treatment control wells (representing 100% viability). c. Plot the cell viability (%) against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line for implantation (e.g., NCI-N87)
-
ADC, control antibodies, and vehicle solution
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse. b. Monitor the mice regularly for tumor growth.
-
Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, control ADC, targeted ADC at different doses). b. Administer a single intravenous (i.v.) injection of the respective treatment.
-
Efficacy Monitoring: a. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10] b. Monitor the body weight and overall health of the mice as indicators of toxicity. c. Continue monitoring until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: a. Plot the mean tumor volume for each group over time. b. Analyze for statistically significant differences in tumor growth between the treatment and control groups. c. Kaplan-Meier survival plots can also be generated based on the time to reach the tumor volume endpoint.[10]
References
- 1. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cellmosaic.com [cellmosaic.com]
Preparation of Dbco-PEG2-OH Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and a comprehensive protocol for the preparation of stock solutions of Dbco-PEG2-OH (Dibenzocyclooctyne-polyethylene glycol-hydroxyl). Accurate preparation of these stock solutions is critical for the success of downstream applications in bioconjugation, drug delivery, and nanoparticle functionalization.
Data Summary
The solubility of this compound is a key factor in preparing homogenous and effective stock solutions. While specific quantitative solubility data for this compound is not extensively published, information from structurally similar DBCO-PEG compounds provides strong guidance. Dimethyl sulfoxide (B87167) (DMSO) is the most consistently recommended solvent for achieving high concentration stock solutions.
| Solvent | Achievable Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL | May require sonication and gentle warming (up to 60°C) to fully dissolve. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Dimethylformamide (DMF) | Soluble | A viable alternative to DMSO for dissolving DBCO-PEG compounds. |
| Dichloromethane (DCM) | Soluble | Another organic solvent option for solubilizing DBCO-PEG linkers. |
| Aqueous Buffers | Lower solubility | Generally, DBCO-PEG compounds have some solubility in aqueous solutions, which is enhanced by the PEG spacer. However, for high concentration stock solutions, organic solvents are preferred.[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heat block (optional)
-
Pipettes and sterile pipette tips
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound is approximately 436.5 g/mol ), you would weigh 4.365 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution for 5-10 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath or on a heat block with intermittent vortexing until the solid is completely dissolved.[2]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in fresh microcentrifuge tubes or amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway and Logical Relationships
In the context of preparing a chemical stock solution, there is no biological signaling pathway involved. The logical relationship is a linear workflow, as depicted in the diagram above, which illustrates the sequential steps from material preparation to final storage. The core logic is to ensure the complete dissolution of the solid reagent in a suitable solvent under conditions that maintain its chemical integrity, followed by proper storage to ensure its stability for future use. The choice of solvent and dissolution method is critical and is based on the chemical properties of this compound, with DMSO being the recommended solvent due to its ability to dissolve a wide range of organic molecules.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dbco-peg2-OH Reactions
Welcome to the technical support center for DBCO-PEG2-OH and related chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during bioconjugation experiments, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for a DBCO-azide reaction?
A1: For optimal results in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, it is generally recommended to use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to drive the reaction to completion, with 7.5 equivalents being a good starting point.[1][3]
Q2: What are the recommended temperature and duration for this compound reactions?
A2: DBCO-azide "click" reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates.[1] A common protocol involves incubating the reaction at room temperature (20-25°C) for 4-12 hours.[1] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][3] If the reaction is slow, incubation times can be extended up to 48 hours.[1]
Q3: How can I monitor the progress of my DBCO reaction?
A3: The DBCO group has a characteristic UV absorbance maximum around 309 nm.[3][4] You can monitor the reaction progress by observing the decrease in this absorbance over time as the DBCO reagent is consumed.[1] This can be conveniently measured using a NanoDrop™ spectrophotometer.[3]
Q4: What solvents are compatible with this compound reactions?
A4: DBCO-PEG reagents generally have good water solubility.[5][6] Reactions are typically carried out in aqueous buffers such as PBS at a pH of 7-9.[4] Organic solvents like DMSO and DMF can also be used, especially for dissolving stock solutions of hydrophobic reagents.[4][7] It is critical to avoid buffers containing sodium azide (B81097), as it will react with the DBCO group.[7]
Troubleshooting Guide: Low Reaction Yield
Low or no product yield is a common issue in bioconjugation reactions. The following guide provides potential causes and solutions to help you troubleshoot your experiment.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in DBCO reactions.
Issue 1: Inactive or Degraded Reagents
| Potential Cause | Troubleshooting Steps |
| Degradation of DBCO Reagent | DBCO reagents, especially those with NHS esters, can be sensitive to moisture and may degrade over time.[1][4] Solution: Use fresh reagents. Allow vials to equilibrate to room temperature before opening to prevent condensation.[1][4] Store DBCO compounds at -20°C, protected from light and moisture.[7][8] |
| Oxidation of DBCO | The DBCO functional group can lose reactivity over time due to oxidation and the addition of water to the triple bond, especially when stored in solution.[7] Solution: Prepare stock solutions of DBCO-NHS esters fresh before each use.[7] If storing a DBCO-functionalized molecule, it is best to do so at -20°C for no more than a month.[7] |
| Issues with Azide-Containing Molecule | The azide-containing molecule may have degraded or contain impurities that inhibit the reaction. Reducing agents like DTT or TCEP can reduce the azide group. Solution: Ensure that no reducing agents are present in the reaction mixture.[2] Purify the azide-containing molecule before use. |
Issue 2: Suboptimal Reaction Conditions
| Parameter | Recommendation & Troubleshooting |
| Molar Ratio | A molar excess of one reactant is often necessary.[1] Solution: Start with a 1.5:1 to 3:1 ratio of DBCO to azide.[1][2] This can be increased up to 10:1 to improve efficiency.[1][3] |
| Reaction Time | Reactions may not have proceeded to completion. Solution: Increase the incubation time. While 4-12 hours at room temperature is typical, extending it to 24-48 hours can improve yield, especially for slow reactions.[1][9] |
| Temperature | Lower temperatures slow down the reaction rate. Solution: If biomolecule stability allows, consider increasing the temperature to 37°C to accelerate the reaction.[1][2] |
| pH | The pH of the reaction buffer can affect the stability of the reactants. Solution: Ensure the conjugation buffer is within the recommended pH range of 7-9.[4] |
| Concentration | Reactions are more efficient at higher concentrations.[2] Very low reactant concentrations can lead to exceedingly slow reaction rates.[10] Solution: If possible, increase the concentration of the reactants.[3] |
Issue 3: Inefficient Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Unreacted Material | The conjugated product may have similar chromatographic properties to the starting materials, leading to poor separation. Solution: Optimize the purification method. For HPLC, adjust the mobile phase gradient.[4] For size exclusion chromatography (SEC), ensure the column is appropriate for the molecular weight of your product. |
| Loss of Product During Purification | The product may be lost due to non-specific binding to purification media or degradation during the process. Solution: Consider alternative purification methods such as dialysis or tangential flow filtration for large biomolecules. |
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-containing molecule.
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in an azide-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the this compound reagent in a compatible organic solvent like DMSO or DMF.[3]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate to remove unreacted reagents. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating molecules based on size.
-
Reverse-Phase HPLC: Recommended for achieving high purity.[4] The DBCO-conjugated product will typically have a longer retention time than the unconjugated starting material.[4]
-
Dialysis: Useful for removing small molecule reagents from large protein or antibody conjugates.
-
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
-
Initial Absorbance Reading:
-
Before initiating the reaction, take a UV-Vis spectrum of the DBCO-containing starting material and measure the absorbance at ~309 nm.[3]
-
-
Time-Point Measurements:
-
At various time points during the reaction (e.g., 1, 2, 4, 8, and 12 hours), take a small aliquot of the reaction mixture.
-
Measure the absorbance at ~309 nm.
-
-
Analysis:
-
A decrease in the absorbance at 309 nm indicates the consumption of the DBCO reagent and the progress of the reaction.[1]
-
Diagram: DBCO-Azide Click Chemistry Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGs for Copper-Free Click Chemistry [jenkemusa.com]
- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dbco-peg2-OH Conjugation Efficiency
Welcome to the technical support center for optimizing your Dbco-peg2-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve high conjugation efficiency and reproducible results in your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound conjugation experiments.
Question: Why is my conjugation yield low or nonexistent?
Answer:
Low or no conjugation yield is a common issue that can arise from several factors. Systematically troubleshooting each potential cause is key to identifying and resolving the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Reagents | This compound: Ensure proper storage conditions (typically at -20°C, protected from light and moisture) to prevent degradation.[1] For moisture-sensitive reagents like NHS esters used to introduce DBCO, bring them to room temperature before opening to prevent condensation.[2] Use fresh reagents whenever possible.[2] Azide-modified molecule: Verify the successful incorporation and stability of the azide (B81097) group on your molecule of interest. |
| Suboptimal Reaction Conditions | pH: The optimal pH range for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is generally between 7 and 9.[1] However, some studies show that higher pH values can increase reaction rates in certain buffers.[3][4] Avoid buffers containing primary amines (e.g., Tris, glycine) if using an NHS ester for DBCO labeling, as they will compete with your target molecule.[5] Temperature: Reactions are typically efficient at temperatures ranging from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates, but the stability of your biomolecules should be the primary consideration.[2][6] For sensitive biomolecules, performing the reaction overnight at 4°C is a good option.[2] Concentration: Higher concentrations of reactants generally lead to more efficient reactions.[1] If solubility is an issue, especially for the hydrophobic DBCO group, consider using a PEGylated DBCO reagent to improve hydrophilicity.[7][8] |
| Steric Hindrance | The reactive azide or DBCO group may be inaccessible due to the three-dimensional structure of your biomolecule.[9][10] Consider introducing a longer PEG linker to the DBCO reagent to increase the distance between the reactive moiety and the biomolecule, which can reduce steric hindrance.[11] |
| Incorrect Stoichiometry | An inappropriate molar ratio of DBCO to azide can lead to low yields. A common starting point is to use a 1.5 to 3-fold molar excess of the less critical or more abundant component.[1][2] For precious materials, this ratio can be inverted.[2] |
| Presence of Interfering Substances | Buffers containing sodium azide should be avoided as the azide ions will react with and quench the DBCO reagent.[8][9] Also, be aware that DBCO can react with cysteine residues in proteins, leading to off-target labeling.[9] |
To help diagnose the issue, you can perform a small-scale control reaction with simple, known azide and DBCO-containing small molecules to confirm that your general reaction conditions are viable.[9]
Question: I'm observing aggregation or precipitation of my protein during or after conjugation. What can I do?
Answer:
Protein aggregation is a frequent challenge, often exacerbated by the hydrophobicity of the DBCO group.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrophobicity of DBCO | The DBCO moiety is inherently hydrophobic and can lead to aggregation, especially with a high degree of labeling on a protein.[7][12] Using DBCO reagents with integrated hydrophilic polyethylene (B3416737) glycol (PEG) linkers, such as this compound, is highly recommended to counteract this effect.[7][8] |
| High Degree of Labeling (DOL) | Attaching too many hydrophobic DBCO groups to your protein can significantly increase its propensity to aggregate. Optimize the molar ratio of the DBCO-NHS ester during the initial labeling step to achieve a lower, more controlled DOL. A molar excess of 5 to 10 moles of DBCO reagent per mole of antibody is often a good starting point.[7] |
| Suboptimal Buffer Conditions | The pH and ionic strength of your buffer can influence protein stability.[7] Ensure your buffer conditions are optimal for the specific protein you are working with. |
| High Protein Concentration | High concentrations of the protein itself can sometimes lead to precipitation, especially after modification.[7] Try performing the conjugation at a slightly lower protein concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?
A common starting point is a 1.5 to 3-fold molar excess of the DBCO-reagent to the azide-containing molecule.[1][2] However, the ideal ratio can depend on the specific reactants and their concentrations. If your azide-modified molecule is particularly precious, you can invert the ratio and use an excess of the DBCO-reagent.[2] For antibody conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to drive the reaction to completion.[2]
Q2: What are the recommended reaction time and temperature?
DBCO-azide reactions are generally efficient at room temperature (20-25°C) with typical reaction times of 4-12 hours.[2] The reaction can also be performed at 4°C, usually overnight, to better preserve the stability of sensitive biomolecules.[2] Higher temperatures (e.g., 37°C) will increase the reaction rate.[1][2] Reaction progress can be monitored if analytical methods are available. For some applications, incubation times of up to 48 hours may be necessary to maximize the yield.[2]
Q3: Which buffers and solvents are compatible with this reaction?
For bioconjugation, aqueous buffers such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0 are commonly used.[13] Other suitable buffers include HEPES, MES, and borate (B1201080) buffers.[1][3][4] It's crucial to avoid buffers containing primary amines (like Tris or glycine) if you are using an NHS ester to attach the DBCO group, as they will compete in the reaction.[5] If your this compound reagent is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the aqueous reaction mixture is low (typically below 20%) to prevent protein precipitation.[2][8]
Q4: How can I purify my final conjugate?
The purification method will depend on the properties of your conjugate and the nature of the unreacted starting materials. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating larger conjugated proteins from smaller unreacted DBCO reagents and other small molecules.[7][13]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange.[7]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can provide high-resolution purification.[13]
Q5: How can I confirm that the conjugation was successful?
Several analytical techniques can be used to characterize your conjugate:
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance at around 310 nm.[8] A decrease in this absorbance over the course of the reaction indicates consumption of the DBCO reagent.[8]
-
SDS-PAGE: A successful conjugation of a molecule to a protein will result in a shift in the molecular weight, which can be visualized as a band of higher molecular weight on an SDS-PAGE gel.[7][14]
-
Mass Spectrometry (LC-MS): This provides a precise mass of the conjugate, confirming the addition of the this compound and the attached molecule.
Data Presentation
Table 1: Influence of Buffer Type on SPAAC Reaction Rates
This table summarizes the effect of different buffers on the second-order rate constants of a model SPAAC reaction.
| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) | Relative Efficiency |
| PBS | 0.32 - 0.85[4] | Low[3][4] |
| HEPES | 0.55 - 1.22[4] | High[3][4] |
| DMEM | 0.59 - 0.97[3][4] | Moderate |
| RPMI | 0.27 - 0.77[3][4] | Low |
Data is based on a model reaction between an azide and sulfo-DBCO-amine and may vary for different reactant pairs.
Table 2: Stability of Different Bioconjugation Linkages
This table compares the stability of the triazole linkage formed by DBCO-azide chemistry to other common linkages in the presence of Glutathione (GSH), a key component in serum.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[12] | The hydrophobicity of the DBCO group can sometimes lead to faster clearance.[12] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[12] | Susceptible to retro-Michael reaction and exchange with serum thiols.[12] |
| Amide Bond | NHS Ester + Amine | Very High[12] | Amide bonds are generally very stable under physiological conditions.[12] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a DBCO-NHS Ester
This protocol describes the initial step of introducing the DBCO moiety to a protein using a DBCO-PEG-NHS ester before the click reaction.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove the excess, unreacted DBCO-PEG-NHS ester and quenching agent using a desalting spin column or size-exclusion chromatography.[13] This step yields the DBCO-labeled protein.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol outlines the "click" reaction between the DBCO-labeled molecule (from Protocol 1) and an azide-functionalized molecule.
-
Prepare Reactants:
-
Click Reaction:
-
Purification of Final Conjugate:
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for DBCO-azide conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Dbco-peg2-OH side reactions and byproducts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG2-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group and a hydroxyl (-OH) group, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary use is in bioconjugation via copper-free click chemistry.[1][2][3] The DBCO group reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4][5] The PEG spacer enhances water solubility and provides flexibility, while the terminal hydroxyl group can be used for further chemical modifications if needed.[2][4]
Q2: How should I store this compound and its solutions?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[4] For experimental use, it is recommended to prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF.[4][5] While these stock solutions can be stored at -20°C for a limited time, it is best practice to prepare aqueous working solutions fresh on the day of the experiment to minimize degradation.[4] Avoid repeated freeze-thaw cycles of stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the stability of the DBCO group.[4]
Q3: Is the DBCO group stable in aqueous buffers?
The DBCO group is generally stable in aqueous buffers with a pH range of 6-9, which are common for bioconjugation.[4] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. This is thought to be due to the potential for oxidation or the addition of water to the strained triple bond.[4] Stability is reduced at higher temperatures and under acidic conditions.[4]
Q4: What are the most common side reactions associated with DBCO reagents?
The most notable side reactions involving the DBCO group are:
-
Reaction with Thiols: The strained alkyne of the DBCO core can undergo a "thiol-yne" addition reaction with free sulfhydryl groups, such as those found on cysteine residues in proteins.[6][7] This side reaction is significantly slower than the desired reaction with azides.[7]
-
Acid-Mediated Rearrangement: Under strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA), the DBCO ring can undergo an inactivating rearrangement known as 5-endo-dig cycloisomerization.[8][9]
-
Oxidation: The DBCO group is susceptible to oxidation, which can alter its reactivity.[4][10] Certain oxidizing agents, like iodine, can even lead to the cleavage of the DBCO moiety from the molecule it's attached to.[11]
Troubleshooting Guide
Issue 1: Low or No Product Yield in Click Reaction
If you are observing low or no yield in your DBCO-azide conjugation, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Degraded this compound Reagent | Use a fresh vial of the reagent. Ensure it has been stored correctly at -20°C and protected from light and moisture.[4] Prepare aqueous solutions immediately before use.[4] |
| Incorrect Buffer Composition | Do not use buffers containing sodium azide (B81097). The azide in the buffer will compete with your target molecule and consume the DBCO reagent.[5][12] Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffer, especially when working with NHS esters for initial labeling.[2][5] |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent over the azide-containing molecule.[13] Reactions are typically efficient at temperatures from 4°C to 37°C, with higher temperatures leading to faster rates.[4] For sensitive biomolecules, an overnight reaction at 4°C is recommended.[14] |
| Poor Solubility | If your DBCO- or azide-labeled molecule has poor aqueous solubility, dissolve it first in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Keep the final organic solvent concentration low (typically <20%) to prevent protein precipitation.[4] |
| Presence of Thiols | If your biomolecule contains free thiols (cysteines), they may be reacting with the DBCO group. While this reaction is slow, it can reduce yield.[7] Consider blocking free thiols with a suitable reagent if they are not the intended target. |
Quantitative Data Summary
The stability of the DBCO group is critical for successful conjugation. The following table summarizes its stability under various aqueous conditions.
Table 1: Aqueous Stability of DBCO Moiety
| Buffer pH | Temperature | Duration | Remaining Reactivity | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO ring.[4] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions.[4] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reaction times.[4] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Degradation is accelerated at higher temperatures.[4] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Data adapted from a stability study on a DBCO-containing molecule and is intended as a general guideline.[4]
Experimental Protocols
Protocol 1: General Procedure for DBCO-Azide Conjugation
This protocol provides a starting point for the conjugation of a DBCO-functionalized molecule (like this compound) to an azide-containing molecule.
-
Reagent Preparation:
-
Allow the solid this compound to warm to room temperature before opening the vial.
-
Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Dissolve your azide-containing molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
-
Click Reaction:
-
Add the this compound stock solution to the solution of your azide-containing molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is often used.[13]
-
Ensure the final concentration of DMSO is below 20% to maintain the solubility and integrity of most biomolecules.[4]
-
Incubate the reaction. Typical durations are 4-12 hours at room temperature or overnight at 4°C.[2]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove unreacted reagents.
-
Protocol 2: Assessing Aqueous Stability of DBCO Reagents via HPLC
This protocol allows you to quantify the stability of your DBCO reagent in a specific buffer.
-
Preparation:
-
Prepare a 10 mM stock solution of your DBCO reagent in anhydrous DMSO.
-
Prepare your aqueous buffer of choice (e.g., 1x PBS, pH 7.4).
-
Set up a Reverse-Phase HPLC (RP-HPLC) with a C18 column and a UV detector set to monitor the DBCO absorbance at approximately 309 nm.[4]
-
-
Procedure:
-
Dilute the DBCO stock solution into the aqueous buffer to a final concentration of 1 mM.
-
Immediately inject a sample (T=0) onto the HPLC to get the initial peak area of the intact DBCO reagent.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), inject aliquots onto the HPLC and record the chromatograms.
-
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to the intact DBCO reagent.
-
Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of remaining reagent versus time to determine the degradation kinetics.[4]
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. interchim.fr [interchim.fr]
- 14. lifetein.com [lifetein.com]
dealing with Dbco-peg2-OH solubility issues
Welcome to the technical support center for Dbco-peg2-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains a Dibenzocyclooctyne (Dbco) group and a hydroxyl (-OH) group, separated by a 2-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary use is in bioconjugation via copper-free click chemistry. The Dbco group reacts specifically with azide-tagged molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is bioorthogonal and can be performed in aqueous buffers without the need for a cytotoxic copper catalyst.[1][2][3][4] The PEG spacer enhances the hydrophilicity and aqueous solubility of the molecule and its conjugates.[3]
Q2: I'm having trouble dissolving this compound directly into my aqueous buffer. Is this expected?
Yes, this is a common observation. While the PEG linker is designed to improve water solubility, compounds with a significant hydrophobic portion like the Dbco group may not dissolve easily or completely when added directly as a solid to an aqueous buffer.[2] The recommended and most effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute that stock into your final aqueous reaction buffer.[2]
Q3: What are the recommended solvents for creating a stock solution of this compound?
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most highly recommended solvents for preparing stock solutions.[2] These are powerful organic solvents capable of dissolving a wide array of organic molecules, including this compound.[5] Using an anhydrous grade is critical as Dbco reagents can be moisture-sensitive.[2]
Q4: What is a typical concentration for a this compound stock solution?
A typical starting concentration for a stock solution in DMSO or DMF is 10 mM. This concentration is cited in various protocols for similar DBCO-containing reagents used in bioconjugation reactions, such as antibody labeling.
Q5: How should I store this compound and its stock solutions?
Proper storage is crucial to maintain the reactivity of the Dbco group.
| Format | Storage Temperature | Duration | Notes |
| Solid | -20°C | > 1 year | Keep desiccated and protected from light. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous. |
| Aqueous Working Solution | 4°C | < 1 day | It is highly recommended to prepare fresh for each experiment. The Dbco group can slowly degrade in aqueous solutions. |
Q6: My reaction buffer contains sodium azide (B81097) (NaN₃). Is this a problem?
Yes, this is a critical issue. Your reaction buffer must be free of sodium azide. The azide in the buffer will react with and consume your this compound, preventing it from reacting with your intended azide-tagged target molecule.[2] If your biomolecule is stored in an azide-containing buffer, you must perform a buffer exchange using methods like dialysis or spin desalting columns before initiating the conjugation reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: The this compound powder is not dissolving in the organic solvent (DMSO/DMF).
-
Potential Cause 1: Solvent Quality. The DMSO or DMF may not be of sufficient purity or may have absorbed moisture.
-
Solution: Use a new, sealed vial of anhydrous or molecular biology grade solvent. DMSO is very hygroscopic (readily absorbs moisture from the air).[2]
-
-
Potential Cause 2: Insufficient Mixing. The compound may require more energy to dissolve.
-
Solution: Gently vortex the solution for 1-2 minutes. If it still hasn't dissolved, you can try gentle warming (e.g., in a 37°C water bath) for a short period. Be cautious with heating as it can potentially accelerate degradation if moisture is present.
-
-
Potential Cause 3: Concentration is too high. You may be attempting to create a solution that is above the solubility limit.
-
Solution: Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM) and adjust your reaction volumes accordingly.
-
Issue 2: After adding the DMSO stock solution to my aqueous buffer, a precipitate forms.
-
Potential Cause 1: Final organic solvent concentration is too high. Many proteins and biomolecules can precipitate if the final concentration of the organic solvent in the aqueous solution is too high.
-
Solution: Ensure the final concentration of DMSO or DMF in your reaction mixture does not exceed recommended levels for your specific biomolecule, typically between 5-20%. Adjust your stock solution concentration or reaction volumes to stay within this range.
-
-
Potential Cause 2: "Salting out" effect. The buffer components at high concentrations might be reducing the solubility of the compound.
-
Solution: Add the this compound stock solution to the aqueous buffer slowly while gently vortexing or stirring. This can prevent localized high concentrations that lead to precipitation. You can also try reducing the salt concentration of your buffer if your experimental conditions permit.
-
-
Potential Cause 3: Low solubility of the entire conjugate. The molecule you are labeling might itself have poor aqueous solubility, and the addition of the hydrophobic Dbco group exacerbates this.
-
Solution: A protocol for a related compound, DBCO-PEG2-DBCO, suggests a formulation for challenging in vivo applications that includes PEG300 and a surfactant like Tween-80 to improve solubility. While this may not be suitable for all applications, it highlights that using additives can be an effective strategy.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[2]
-
Weigh: Weigh out the required amount of this compound powder in a microcentrifuge tube. (Note: The molecular weight of this compound is required for this calculation).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be formed.
-
Store: Aliquot the stock solution into smaller volumes in fresh, tightly sealed tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Labeling a Protein with this compound
This protocol assumes your protein has been modified to contain an azide group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Reaction tubes
Methodology:
-
Prepare Protein: Ensure your azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in an azide-free buffer.[2]
-
Calculate Molar Excess: Determine the desired molar excess of this compound to your protein. A 10 to 20-fold molar excess is a common starting point for optimization.
-
Add Reagent: Add the calculated volume of the 10 mM this compound stock solution to the protein solution. Add the stock solution dropwise while gently mixing. Ensure the final DMSO concentration remains below 20% (adjust as needed based on your protein's tolerance).
-
Incubate: Incubate the reaction. Typical conditions are 2 hours at room temperature or overnight at 4°C.[2] Incubation times and temperatures may require optimization.
-
Purification: After incubation, remove the unreacted this compound using a suitable method such as a spin desalting column, dialysis, or size-exclusion chromatography.
-
Confirmation: Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry). The incorporation of the Dbco group can be quantified by measuring absorbance at approximately 309 nm.[2]
Visualizing the Workflow
The following diagrams illustrate the key decision points and processes involved in successfully using this compound.
Caption: Workflow for Preparing and Using this compound.
Caption: Logical decision tree for addressing solubility.
References
Technical Support Center: Optimizing DBCO-PEG2-OH Conjugation
Welcome to the technical support center for DBCO-based conjugations. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help you achieve optimal results in your experiments involving DBCO-PEG2-OH and other DBCO derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a DBCO-functionalized molecule to an azide-containing molecule?
A1: The optimal pH for the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry" reaction is generally in the range of pH 7.0 to 8.5.[1][2] A neutral to slightly basic pH is favored for efficient conjugation. For many applications, standard phosphate-buffered saline (PBS) at pH 7.4 is recommended and works well.[3][4][5] Some studies have indicated that higher pH values, approaching 8.5, can increase the reaction rate.[6][7]
Q2: How does pH affect the stability of the DBCO group?
A2: The DBCO group is generally stable in aqueous buffers.[8] However, it's important to avoid buffers that contain azides, as they will react with and consume the DBCO reagent.[5][9][10] Some research has observed that under specific in-vitro conditions involving phagocytes, degradation of DBCO can occur at neutral pH, but not at an acidic pH.[11][12] For long-term storage of DBCO-modified molecules, it is advisable to avoid azide- and thiol-containing buffers.[10]
Q3: Which buffers are recommended for DBCO conjugation reactions?
A3: The choice of buffer is critical for a successful conjugation. Recommended buffers include:
It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) if you are using a DBCO-NHS ester to label your molecule, as these will compete with your target for reaction with the NHS ester.[8][9][10] Most importantly, never use a buffer containing sodium azide (B81097), as it will directly react with the DBCO moiety.[4][5][13]
Q4: Can I use organic co-solvents in my reaction?
A4: Yes, if your this compound or other reaction components have limited aqueous solubility, a water-miscible organic solvent such as DMSO or DMF can be used.[9][10] It is recommended to keep the final concentration of the organic solvent as low as possible, ideally below 20%, to avoid potential denaturation or precipitation of biomolecules like proteins.[4][13]
Data Presentation: Reaction Condition Summary
The following tables summarize key quantitative parameters for planning your DBCO conjugation experiments.
Table 1: Recommended Reaction Buffer Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | pH 7.4 is a common starting point. Higher pH can increase rate but may affect protein stability.[1][6][7] |
| Buffer System | PBS, HEPES, Borate, Carbonate | Must be free of primary amines and azides.[5][9][10] |
| Organic Co-solvent | < 20% DMSO or DMF | Use only if necessary to improve solubility.[4][13] |
Table 2: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. Higher temperatures increase reaction rate but may impact biomolecule stability.[1][10] |
| Reaction Time | 2 - 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1][3][9] |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. A 1.5-3 fold excess of DBCO is a common starting point.[1][9] |
Experimental Protocols
This section provides a general protocol for a two-step conjugation process: 1) Labeling a protein with a DBCO-NHS ester, and 2) Conjugating the DBCO-labeled protein to an azide-containing molecule. This compound can be used in similar protocols, often by first activating its hydroxyl group or by using it to modify a surface or molecule that will then react with an azide.
Protocol: Labeling a Protein with DBCO-PEG4-NHS Ester
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[4][13]
-
Prepare DBCO Reagent: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8][9] NHS esters are moisture-sensitive and will hydrolyze in water.[9][10]
-
Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[9] The final DMSO/DMF concentration should be kept below 20%.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8][10]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column, dialysis, or size exclusion chromatography.[13]
Protocol: Conjugation of DBCO-Protein to Azide-Molecule
-
Prepare Reactants: Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
Reaction: Mix the purified DBCO-labeled protein with the azide-containing molecule. A 2- to 4-fold molar excess of the azide molecule is often recommended.[6]
-
Incubation: Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C.[5][9] Reaction progress can be monitored by techniques like SDS-PAGE, which will show a band shift corresponding to the newly formed conjugate.[4]
-
Purification: If necessary, purify the final conjugate from excess azide-reagent using an appropriate chromatography method (e.g., size exclusion, affinity, or ion-exchange).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for DBCO conjugation.
Caption: A generalized workflow for DBCO-azide conjugation.
Caption: A troubleshooting guide for low-yield DBCO conjugations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Conjugation Yield | Suboptimal Reaction Buffer: Buffer contains primary amines (if using NHS ester) or sodium azide.[10][13] | Use a recommended buffer like PBS or HEPES at pH 7.0-8.5. Ensure it is free of interfering substances.[5][9][10] |
| Reagent Degradation: DBCO-NHS ester was hydrolyzed due to moisture. DBCO reagent lost reactivity during storage.[9][13] | Prepare DBCO-NHS ester solutions immediately before use.[9][10] Ensure all reagents are stored correctly and confirm the activity of labeled molecules. | |
| Inefficient Reaction Conditions: Reactant concentrations are too low, or incubation time/temperature is insufficient.[5][13] | Increase the concentration of one or both reactants. Increase incubation time or raise the temperature (e.g., to 37°C).[1][5][10] | |
| Incorrect Molar Ratio: Insufficient amount of one of the reactants. | Optimize the molar ratio. Start by using a 1.5 to 3-fold molar excess of the more abundant or less critical component.[1][9] | |
| Steric Hindrance: The DBCO and azide groups are attached to bulky molecules that physically prevent them from reacting efficiently.[13] | Use a DBCO reagent with a longer, flexible PEG spacer (like DBCO-PEG4 or longer) to increase the distance between the reactive group and the molecule.[13][14] | |
| Precipitation during Reaction | Low Solubility: The DBCO reagent or the resulting conjugate is not soluble in the aqueous buffer. Attaching hydrophobic DBCO groups to a protein can reduce its solubility.[13] | Add a minimal amount of an organic co-solvent like DMSO or DMF (e.g., 5-10%).[4] Use DBCO reagents that include a hydrophilic PEG spacer to improve water solubility.[4][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBCO-PEG4-NHS [nanocs.net]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. interchim.fr [interchim.fr]
- 11. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. interchim.fr [interchim.fr]
effect of temperature on Dbco-peg2-OH reaction speed
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG2-OH and related strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound reaction?
A1: The optimal temperature for a this compound reaction depends on the specific reactants and the sensitivity of the biomolecules involved. Reactions are typically efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to a faster reaction rate. For many applications, incubation at room temperature (20-25°C) for 4-12 hours is sufficient.[2] If the biomolecules are sensitive to temperature, the reaction can be performed overnight at 4°C.[2][3] In some cases, reactions can be accelerated by increasing the temperature to 37°C.[2]
Q2: How does temperature affect the speed of the this compound reaction?
Q3: Can I run the reaction at a temperature higher than 37°C?
A3: While higher temperatures can further increase the reaction rate, there is a risk of degrading the DBCO molecule or the biomolecules you are trying to conjugate, especially temperature-sensitive proteins. It is generally recommended to stay within the 4°C to 37°C range unless empirical data suggests otherwise for your specific system. The thermal stability of your reactants should be the primary consideration when exceeding 37°C. DBCO reagents have high thermal stability in general, but prolonged incubation at elevated temperatures is usually not necessary and may increase the chance of side reactions or degradation.[5]
Q4: My reaction is very slow at room temperature. What can I do?
A4: If your reaction is proceeding slowly, you can try several approaches:
-
Increase the temperature: Incubating the reaction at 37°C can significantly increase the reaction rate.[2]
-
Increase reactant concentration: The reaction rate is dependent on the concentration of both the this compound and the azide-functionalized molecule. Increasing the concentration of one or both reactants can speed up the reaction.
-
Increase the molar excess: Using a molar excess (e.g., 1.5 to 10 equivalents) of one of the reactants can enhance the conjugation efficiency.[2]
-
Check your buffer: The choice of buffer and pH can influence reaction kinetics. For instance, HEPES buffer has been shown to yield higher reaction rates compared to PBS in some SPAAC reactions.[4]
Q5: Are there any concerns about the stability of this compound at different temperatures?
A5: Yes, this compound, like other DBCO reagents, can degrade over time. For long-term storage, it is recommended to keep the reagent at -20°C and protect it from moisture.[6] When stored as a solution, it should also be kept at low temperatures. DBCO functional groups can lose reactivity over time due to oxidation or the addition of water to the triple bond.[3] Studies have also shown that strained alkynes like DBCO can show moderate stability in cellular environments, with some degradation observed after 24 hours.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low reaction yield | Suboptimal temperature: The reaction may be too slow at a low temperature. | Increase the incubation temperature to room temperature or 37°C.[2] |
| Degraded this compound: The reagent may have lost activity due to improper storage or handling. | Use a fresh vial of this compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles.[6] | |
| Incorrect buffer conditions: The pH or buffer components may be inhibiting the reaction. | Ensure the buffer does not contain azides, which will react with the DBCO group.[1] Consider switching to a buffer known to enhance SPAAC kinetics, such as HEPES.[4] | |
| Low reactant concentration: The reaction kinetics are slow at low concentrations. | Increase the concentration of your reactants. | |
| Reaction is too fast to control | High temperature: The reaction may be proceeding too quickly at the chosen temperature. | Reduce the incubation temperature. Performing the reaction at 4°C will slow down the kinetics.[2] |
| Side products are observed | High temperature with sensitive molecules: Elevated temperatures may be causing the degradation of one of the reactants. | Lower the reaction temperature to protect the integrity of your biomolecules. |
| Instability of reactants: One of the reactants may be unstable under the reaction conditions. | Confirm the stability of your azide-containing molecule and this compound at the reaction temperature and pH. |
Data Summary
The following table summarizes the general effect of temperature on the DBCO-azide reaction based on available literature.
| Temperature | Typical Reaction Time | Considerations |
| 4°C | Overnight (12+ hours)[2] | Ideal for temperature-sensitive biomolecules. Reaction rates are slower. |
| Room Temperature (20-25°C) | 4-12 hours[2] | A good starting point for most applications. Balances reaction speed and stability of most biomolecules. |
| 37°C | Can be faster than at room temperature | Recommended for accelerating slow reactions.[2] Monitor for any potential degradation of sensitive molecules. |
Experimental Protocols
General Protocol for a this compound Conjugation Reaction
This protocol provides a general starting point. Optimization may be required for your specific application.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in a suitable solvent (e.g., DMSO or DMF) to create a stock solution.
-
Prepare your azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-containing molecule with the desired molar equivalent of the this compound stock solution.
-
If using an organic solvent for the stock solution, ensure the final concentration in the aqueous reaction mixture is low (typically <10-20%) to avoid precipitation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature for 4-12 hours, 4°C overnight, or 37°C for accelerated reactions). Protect from light if either of the molecules is light-sensitive.
-
-
Purification:
-
After the incubation is complete, purify the conjugate to remove unreacted reagents using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.
-
Visualizations
Caption: Relationship between reaction temperature and reaction speed.
Caption: Troubleshooting workflow for low or no reaction yield.
References
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DBCO-PEG2-OH and Azide Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the molar ratio in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving DBCO-PEG2-OH and azide-functionalized molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to an azide-containing molecule?
A1: There is no single optimal ratio, as it depends on the specific reactants and experimental goals. However, a common starting point is to use a molar excess of one component. For conjugating a DBCO-molecule to an azide-containing protein, a recommended range is 1.5 to 3 molar equivalents of the DBCO-conjugate to 1 equivalent of the azide-containing protein.[1][2] If the azide-modified molecule is more precious or available in limited quantities, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to drive the reaction to completion, with some protocols suggesting a starting point of 7.5 equivalents.[2][3] In other applications, a 2- to 4-fold molar excess of an azide-modified oligonucleotide or dye to a DBCO-functionalized antibody is recommended.[4][5][6]
Q2: My reaction yield is low. What are the common causes and how can I troubleshoot this?
A2: Low yield in a DBCO-azide reaction can stem from several factors:
-
Incorrect Stoichiometry: An inappropriate ratio of DBCO to azide (B81097) can lead to the incomplete consumption of the limiting reagent.[7] To troubleshoot, it's crucial to optimize the molar ratio by testing a range of excesses for one of the components.[3]
-
Steric Hindrance: Bulky groups near the azide or DBCO moiety can physically block the reactive sites, slowing down or preventing the reaction.[7] Introducing a longer PEG spacer can increase the accessibility of the reactive groups and improve reaction rates.[6][8]
-
Reagent Instability or Degradation: Strained cyclooctynes like DBCO can be unstable under certain conditions, such as acidic environments or during long-term storage.[7] Always use freshly prepared solutions and store reagents as recommended, typically at -20°C or -80°C, protected from light and moisture.[6]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can significantly reduce reaction rates.[7] The use of PEG linkers enhances the hydrophilicity and solubility of the reagents in aqueous buffers.[4][9] Organic co-solvents like DMSO or DMF can be used, but their final concentration should typically be kept below 10-20% to avoid denaturing proteins.[1][4][6]
-
Suboptimal Reaction Conditions: Low concentrations, insufficient reaction time, or non-optimal temperature can all lead to low yields. Increasing the concentration of reactants, extending the incubation time, or raising the temperature (e.g., from 4°C to room temperature or 37°C) can improve efficiency.[1][3][6]
Q3: What are the recommended reaction conditions (temperature, time, buffer, pH)?
A3: DBCO-azide reactions are robust and can proceed under various conditions.
-
Temperature: Reactions are efficient across a range of 4°C to 37°C.[1][2] Higher temperatures generally result in faster reaction rates.[2] For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice.[5][10]
-
Time: Typical reaction times are between 2 and 12 hours at room temperature.[1][2] However, for larger molecules, lower concentrations, or reactions at 4°C, longer incubation times of 12 to 24 hours or even up to 48 hours may be necessary to improve efficiency.[1][2][6][11]
-
Buffer and pH: A pH range between 7 and 8.5 is generally recommended.[6][12] Phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[4][11] However, some studies have shown that HEPES buffer can provide higher reaction rates compared to PBS at the same pH.[6][8] It is critical to avoid buffers containing sodium azide, as it will react with and quench the DBCO reagent.[1][4][7]
Q4: Are there any known side reactions or stability issues with DBCO reagents?
A4: Yes, while highly specific, DBCO reagents have some potential stability issues and side reactions.
-
Reaction with Thiols: DBCO can react slowly with thiol groups, such as those from cysteine residues in proteins, which can lead to off-target labeling.[12][13]
-
Instability: DBCO reagents can degrade over time, especially with prolonged storage or exposure to acidic conditions.[7] DBCO-modified antibodies can lose 3-5% of their reactivity over four weeks at 4°C or -20°C.[1]
-
Reaction with Inorganic Azides: Preservatives like sodium azide will react with and consume DBCO reagents, so they must be removed from buffers and protein solutions before starting the conjugation.[7][13]
Q5: How can I monitor the progress of my DBCO-azide reaction?
A5: The consumption of the DBCO group can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak around 309-310 nm.[4][10] As the reaction proceeds, the intensity of this peak will decrease, indicating the consumption of the DBCO reagent.[4] Additionally, the final conjugate can be analyzed using techniques like SDS-PAGE, which will show a higher molecular weight band for the conjugated product compared to the starting materials, or by mass spectrometry to confirm the mass of the final product.[4][5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing DBCO-azide conjugation reactions, compiled from various protocols and studies.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1][2][14] | The component that is less critical or more abundant should be in excess. A 2-4 fold excess is a common starting point.[4][5][6] |
| Temperature | 4°C to 37°C[1][2] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[2] |
| Reaction Time | 2 to 24 hours[1][2][11] | Longer incubation times (up to 48 hours) can improve yields, especially at lower temperatures or concentrations.[2][6] |
| pH | 7.0 to 8.5[6][12][15] | Slightly alkaline conditions can increase the reaction rate.[6] Buffers like PBS or HEPES are common.[4][6] |
| Reactant Concentration | 1-10 mg/mL (for antibodies)[4][16] | Higher concentrations generally lead to more efficient reactions.[1] |
| Organic Co-solvent | < 20% (e.g., DMSO, DMF)[4][6][10] | Used to dissolve reagents, but high concentrations can denature proteins.[1] |
Experimental Protocols
General Protocol for Molar Ratio Optimization
This protocol provides a framework for determining the optimal molar ratio of a this compound reagent to an azide-functionalized protein.
1. Preparation of Reactants:
- Ensure the azide-functionalized protein is in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.4).[16] If necessary, perform a buffer exchange using a desalting column or dialysis.
- Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.[1]
2. Reaction Setup:
- Set up a series of reactions in separate microcentrifuge tubes. In each tube, place a fixed amount of the azide-functionalized protein.
- To each tube, add a different molar equivalent of the this compound stock solution. For example, test ratios of 1:1, 1:2, 1:4, 1:6, 1:8, and 1:10 (Azide:DBCO).
- Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all reactions and remains below 20%.[4]
3. Incubation:
- Incubate the reactions at room temperature for 4-12 hours or at 4°C overnight.[1][2] Gentle mixing during incubation can be beneficial.
4. Analysis:
- Analyze the reaction products from each tube to determine the conjugation efficiency.
- Run SDS-PAGE to visualize the formation of the higher molecular weight conjugate. The lane showing the most efficient conversion of the starting protein to the conjugate with the least amount of excess DBCO reagent indicates the optimal ratio.
- Alternatively, use HPLC or mass spectrometry for a more quantitative analysis of the reaction components.
5. Purification:
- Once the optimal ratio is determined and the reaction is scaled up, purify the final conjugate to remove any unreacted reagents using size exclusion chromatography or dialysis.[1]
Visualizations
Experimental Workflow for Molar Ratio Optimization
Caption: Workflow for optimizing the molar ratio of DBCO to azide.
Troubleshooting Guide for Low Reaction Yield
Caption: Logical guide for troubleshooting low yield in DBCO-azide reactions.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of DBCO-Conjugated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DBCO-PEG2-OH from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
Unreacted this compound can lead to several issues in downstream applications. It can compete with your desired DBCO-conjugated molecule in subsequent click chemistry reactions, leading to lower yields of the final product. Furthermore, its presence can interfere with analytical techniques and bioassays, potentially causing inaccurate results or background noise.
Q2: What are the most common methods for removing unreacted this compound?
The most effective methods for removing small molecules like this compound from larger biomolecules (e.g., antibodies, proteins) are based on differences in size and physicochemical properties. The primary techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is highly effective for removing small molecules from large proteins.[1]
-
Dialysis / Spin Desalting Columns: Utilizes a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).[2][3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[4][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.[2]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on several factors, including the size of your target molecule, the scale of your reaction, and the required purity of your final product. The following table provides a general guideline:
| Purification Method | Best Suited For | Key Advantages | Key Considerations |
| Size-Exclusion Chromatography (SEC) | Large biomolecules (>20 kDa) | High resolution, gentle conditions | Can be time-consuming, potential for sample dilution |
| Dialysis / Spin Desalting Columns | Rapid buffer exchange and removal of small molecules | Simple, fast (spin columns), gentle | Lower resolution than chromatography, choice of MWCO is critical |
| Reverse-Phase HPLC (RP-HPLC) | High-purity applications, analytical separations | High resolution, excellent for separating closely related species | Can be denaturing for some proteins, requires specialized equipment |
| Hydrophobic Interaction Chromatography (HIC) | Purification of proteins sensitive to organic solvents | Non-denaturing conditions, high resolution | Requires careful optimization of salt concentrations |
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
Problem: Poor separation between my conjugated protein and unreacted this compound.
| Possible Cause | Solution |
| Inappropriate column pore size | Select a column with a pore size that excludes your protein while allowing the small this compound molecule to enter the pores. For monoclonal antibodies (~150 kDa), a pore size of 200-300 Å is typically suitable.[6][7] For smaller proteins, a smaller pore size may be necessary. |
| Sample overloading | Reduce the sample volume injected onto the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.[8] |
| Secondary interactions with the column matrix | Unwanted interactions between your molecule and the stationary phase can cause peak broadening and poor separation.[8] Ensure your mobile phase has an appropriate ionic strength (e.g., 150 mM salt) to minimize these interactions. |
Reverse-Phase HPLC (RP-HPLC)
Problem: Low recovery of my PEGylated protein.
| Possible Cause | Solution |
| Irreversible binding to the column | The hydrophobicity of the DBCO group and the PEG linker can cause strong binding to the stationary phase. Use a column with a larger pore size (e.g., 300 Å) and a shorter alkyl chain (e.g., C4 or C8) to reduce retention.[9] |
| Protein precipitation on the column | The organic solvent in the mobile phase can cause some proteins to precipitate. Optimize the gradient to use the minimum amount of organic solvent necessary for elution. Operating at a slightly elevated temperature (e.g., 45 °C) can also improve solubility and peak shape.[9] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column
This method is suitable for rapid cleanup of small-scale reactions.
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7K for antibodies).
-
Reaction mixture containing your conjugated protein and unreacted this compound.
-
Collection tubes.
-
Centrifuge.
Procedure:
-
Equilibrate the column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Wash the column with your desired storage buffer (e.g., PBS) by centrifugation. Repeat this step 2-3 times.
-
Load the sample: Carefully apply your reaction mixture to the center of the packed bed.
-
Elute the sample: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified, conjugated protein will be in the eluate, while the smaller, unreacted this compound will be retained in the column matrix.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is ideal for achieving high purity and is scalable.
Materials:
-
SEC column with an appropriate fractionation range for your biomolecule.
-
HPLC system.
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Filtered and degassed reaction mixture.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for an analytical column) until a stable baseline is achieved on the UV detector.[1]
-
Sample Injection: Inject the filtered reaction mixture onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase. The larger, conjugated protein will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions corresponding to the protein peak, which can be monitored by absorbance at 280 nm. The DBCO group also absorbs at around 309 nm, which can be used for detection.[2]
Typical SEC Purification Data
| Parameter | Value |
| Column | SEC column with appropriate pore size (e.g., 300 Å) |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm (Protein), 309 nm (DBCO) |
| Expected Elution (Antibody Conjugate) | Void Volume / Early Fractions |
| Expected Elution (Unreacted this compound) | Later Fractions (within total column volume) |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation experiment followed by the removal of unreacted DBCO-PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
Technical Support Center: Preventing Aggregation During Nanoparticle Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during nanoparticle functionalization. Our goal is to help you achieve stable, well-functionalized nanoparticles for your downstream applications.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Nanoparticles Aggregate Immediately Upon Addition of Functionalization Reagents (e.g., Ligands, EDC/NHS, Silanes).
This is a common issue that can often be resolved by carefully controlling the reaction conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH | The pH of your solution is critical as it affects the surface charge of your nanoparticles and the reactivity of your functional groups.[1] If the pH is near the isoelectric point of the nanoparticles, the electrostatic repulsion will be minimal, leading to aggregation.[1] Solution: Adjust the pH to be far from the isoelectric point to maximize electrostatic repulsion. For EDC/NHS chemistry, a two-step pH adjustment is often recommended: perform the activation of carboxyl groups at a pH of 6.0 (e.g., in MES buffer) and then increase the pH to 7.5-8.5 (e.g., with PBS or borate (B1201080) buffer) for the coupling reaction with amines.[1] |
| High Reagent Concentration | An excessive concentration of ligands or crosslinkers can cause uncontrolled reactions, leading to the formation of multilayers and inter-particle bridging, which induces aggregation.[1] Solution: Perform a titration to determine the optimal molar ratio of your functionalization reagents to the nanoparticles. The goal is to achieve monolayer coverage without introducing excess reagents that can cause bridging.[1] |
| Poor Solvent Conditions | The solvent plays a crucial role in maintaining nanoparticle stability. A poor solvent can cause the stabilizing ligands on the nanoparticle surface to collapse, leading to aggregation.[1] It's important that your nanoparticles are stable in the chosen reaction solvent before you add any functionalization reagents.[1] Solution: Ensure your nanoparticles are well-dispersed and stable in the reaction solvent. If necessary, consider solvent exchange to a more suitable medium. For chemistries like silanization, using anhydrous solvents is critical to prevent uncontrolled hydrolysis and condensation of the silane.[1] |
| Presence of Water (for specific chemistries) | For certain functionalization methods, such as silanization with (3-Aminopropyl)triethoxysilane (APTES), the presence of water can lead to rapid and uncontrolled hydrolysis and condensation of the silane, forming siloxane bridges between nanoparticles.[1] Solution: Use anhydrous solvents and thoroughly dry all glassware before the reaction.[1] |
Troubleshooting Workflow for Reagent-Induced Aggregation
Caption: Troubleshooting workflow for aggregation upon reagent addition.
Problem: Nanoparticles Aggregate During Washing or Purification Steps.
Aggregation during purification is often due to the removal of stabilizing agents or the physical stress of centrifugation.
Possible Causes and Solutions:
| Cause | Solution |
| High Centrifugal Forces | Excessive centrifugation speeds can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[1] Solution: Use the lowest speed and shortest duration necessary to pellet the nanoparticles during washing steps.[1] |
| Removal of Stabilizers | During washing, the concentration of stabilizing agents in the supernatant decreases, which can destabilize the nanoparticles. Solution: Consider adding a small amount of the stabilizing agent (e.g., citrate, PEG) to the washing buffer to maintain stability. |
| Drying of Nanoparticles | Drying functionalized nanoparticles into a hard powder can make redispersion extremely difficult and often leads to aggregation.[1] Solution: Whenever possible, store functionalized nanoparticles as a suspension in an appropriate solvent.[1] If drying is necessary, consider lyophilization (freeze-drying) with cryoprotectants. |
Logical Relationship for Preventing Aggregation During Purification
Caption: Key considerations for preventing aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is zeta potential and why is it important for nanoparticle stability?
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension.[2] It is a key indicator of the stability of a colloidal dispersion.[2] Nanoparticles with a high absolute zeta potential (either positive or negative) exhibit strong electrostatic repulsion, which prevents them from aggregating.[1][2] Conversely, a low zeta potential suggests that the attractive forces (like van der Waals forces) may dominate, leading to aggregation.[1]
General Stability Guidelines Based on Zeta Potential:
| Zeta Potential (mV) | Colloidal Stability |
| 0 to ±5 | Rapid coagulation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
Note: These are general guidelines, and the actual stability can depend on the specific nanoparticle system and its environment.
Q2: How can I visually detect nanoparticle aggregation?
There are several visual cues that can indicate nanoparticle aggregation:
-
Change in Color: For plasmonic nanoparticles like gold, aggregation is often accompanied by a distinct color change, for example, from red to blue or purple.[1]
-
Increased Turbidity: A nanoparticle suspension that was previously clear may become cloudy or turbid.[1]
-
Precipitation: The formation of visible clumps or sediment at the bottom of the reaction vessel is a clear sign of significant aggregation.[1]
Q3: What characterization techniques can I use to quantify nanoparticle aggregation?
While visual inspection is a quick check, more quantitative methods are necessary for a thorough analysis.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a suspension. An increase in the hydrodynamic diameter or the appearance of a second, larger population of particles is indicative of aggregation.
-
UV-Vis Spectroscopy: For plasmonic nanoparticles, changes in the surface plasmon resonance peak in the UV-Vis spectrum can indicate aggregation. A broadening or red-shifting of the peak is a common sign.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to see if they are well-dispersed or have formed aggregates.[3][4]
Experimental Protocols
General Protocol for EDC/NHS Coupling to Carboxylate-Functionalized Nanoparticles
This two-step protocol is designed to minimize self-polymerization of biomolecules containing both amine and carboxyl groups.[5]
Materials:
-
Carboxylate-functionalized nanoparticles
-
Amine-containing biomolecule (e.g., protein, antibody)
-
Activation Buffer: 50 mM MES, pH 6.0[5]
-
Coupling Buffer: PBS, pH 7.2-8.5[5]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 100 mM ethanolamine (B43304) or 0.2 M glycine)[5]
-
Washing Buffer: PBS with 0.05% Tween-20[5]
Procedure:
-
Activation:
-
Resuspend the carboxylate-functionalized nanoparticles in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. Typical concentrations should be optimized for your specific application.[5]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[5]
-
-
Washing:
-
Remove excess EDC and Sulfo-NHS by washing the nanoparticles 2-3 times with the Coupling Buffer. Use centrifugation or magnetic separation as appropriate for your nanoparticles.[5]
-
-
Coupling:
-
Resuspend the activated nanoparticles in the Coupling Buffer.
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the biomolecule solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching:
-
Add the Quenching Solution to block any unreacted active sites on the nanoparticles.
-
Incubate for 30-60 minutes at room temperature.[5]
-
-
Final Washing:
-
Wash the functionalized nanoparticles with the Washing Buffer to remove any unbound biomolecules and quenching agent.
-
Resuspend the final product in a suitable storage buffer.
-
Experimental Workflow for EDC/NHS Coupling
Caption: Step-by-step workflow for EDC/NHS nanoparticle functionalization.
General Protocol for Silanization of Silica (B1680970) Nanoparticles with APTES (Anhydrous Conditions)
This protocol describes the post-synthesis grafting of APTES onto silica nanoparticles in an anhydrous organic solvent to prevent uncontrolled polymerization and aggregation.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene (B28343) or ethanol[6]
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Reaction Setup:
-
Transfer the nanoparticle dispersion to the round-bottom flask.
-
Set up the condenser and place the flask under an inert atmosphere.
-
-
Silane Addition:
-
While stirring vigorously, inject the desired amount of APTES into the nanoparticle dispersion.[2]
-
-
Reaction:
-
Heat the reaction mixture to reflux (e.g., ~110°C for toluene) and maintain for 12-24 hours.[2]
-
-
Washing:
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in fresh anhydrous solvent.
-
Repeat the washing step at least three times to remove any unreacted silane.[2]
-
-
Final Product:
-
After the final wash, redisperse the APTES-functionalized nanoparticles in the desired solvent for storage or further use.[2]
-
Silanization Reaction Pathway and Potential for Aggregation
Caption: Competing pathways of silanization leading to functionalization or aggregation.
References
stability of Dbco-peg2-OH in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability and use of DBCO-PEG2-OH in aqueous buffers for bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for maximum stability?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] For short-term use, prepare stock solutions in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] These stock solutions can be stored at -20°C for several days, but it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize degradation.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1]
Q2: How stable is the DBCO group in common aqueous buffers?
A2: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers typically used for bioconjugation, especially within a pH range of 6 to 9.[1] However, prolonged incubation in aqueous solutions can cause a gradual loss of reactivity.[1] One study noted that a DBCO-modified antibody lost only about 3-5% of its reactivity over four weeks when stored at 4°C.[1][3] Stability is highest at a neutral to slightly basic pH.[4]
Q3: What conditions can cause the degradation of this compound?
A3: Several factors can lead to the degradation of the DBCO group. Strong acidic conditions (pH below 6) should be avoided as they can mediate the rearrangement and degradation of the DBCO ring.[1] The strained alkyne bond is also susceptible to degradation through oxidation or the addition of water over long incubation periods.[1][5] Additionally, certain reducing agents like TCEP have been shown to cause DBCO instability.[6]
Q4: Are there any buffer components I should avoid when working with DBCO reagents?
A4: Yes. Critically, you must avoid buffers containing sodium azide (B81097), as the azide will react with and consume your DBCO reagent.[7][8][9] If you are using a DBCO variant with an amine-reactive handle (like an NHS ester), you must also avoid buffers containing primary amines, such as Tris and glycine.[8][10]
Q5: My DBCO-azide conjugation reaction has a low yield. What could be the cause?
A5: Low yield can stem from several issues. A common problem is the degradation of the DBCO reagent due to improper storage or handling.[10] Ensure your aqueous solutions are freshly prepared.[1] Suboptimal reaction conditions, such as low concentrations of reactants, insufficient incubation time, or non-ideal temperature, can also lower efficiency.[11][12] Reactions are often more efficient at higher concentrations and can be performed between 4°C and 37°C.[10] Finally, confirm that your azide-labeled molecule is pure and that the azide group has not been compromised, for instance by reducing agents like DTT or TCEP which can reduce azides.[6][10]
Quantitative Stability Data
The stability of the DBCO group is dependent on pH, temperature, and incubation time. The following table summarizes the stability of a structurally similar DBCO compound in various aqueous buffers, providing a guideline for experimental planning.
| pH | Temperature | Incubation Time | Remaining Intact Reagent (%) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[1] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions.[1] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reaction times.[1] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Degradation accelerates with increased temperature.[1] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but high pH can increase the rate of hydrolysis for other functional groups (e.g., NHS esters) if present.[1] |
This data is illustrative and based on a related DBCO compound. For critical applications, performing an in-house stability test is recommended.[1]
Experimental Protocols
Protocol: Assessing Aqueous Stability of this compound via RP-HPLC
This protocol provides a method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance at ~309 nm)[1]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[1]
-
Prepare Working Solution: Dilute the 10 mM stock solution into your chosen aqueous buffer to a final concentration of 1 mM. Prepare this solution fresh on the day of the experiment.
-
Initial Timepoint (T=0): Immediately after preparing the working solution, inject an aliquot (e.g., 20 µL) into the RP-HPLC system.
-
HPLC Analysis (T=0): Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products. Record the chromatogram, monitoring at ~309 nm.
-
Incubation: Incubate the remaining working solution at your desired temperature (e.g., 4°C, 25°C, or 37°C).[1]
-
Subsequent Timepoints: At designated time points (e.g., 4, 8, 24, 48 hours), withdraw another aliquot of the working solution and analyze it by RP-HPLC using the same method as the T=0 sample.[13]
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.[1]
-
Visual Guides
Caption: Troubleshooting workflow for low-yield DBCO-azide conjugation reactions.
Caption: Potential degradation pathways for the DBCO group in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO-PEG2-acid, 2304558-25-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. DBCO-PEG4-NHS [nanocs.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Dbco-peg2-OH Reactions
Welcome to the technical support center for scaling up Dbco-peg2-OH reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in bioconjugation reactions?
A1: this compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction that offers high specificity and efficiency under mild, biologically compatible conditions. The primary advantages include:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use with sensitive biological molecules and in living systems.[1]
-
High Specificity: The DBCO group reacts specifically with azide (B81097) groups, minimizing side reactions with other functional groups found in biomolecules.[1]
-
Stability: The resulting triazole linkage is highly stable.[1]
-
PEG Spacer: The short polyethylene (B3416737) glycol (PEG2) spacer enhances hydrophilicity, which can improve the solubility of the reactants and the final conjugate, and potentially reduce aggregation.
Q2: What are the most significant challenges when scaling up this compound reactions?
A2: Scaling up from laboratory (milligram) to production (gram or kilogram) scale introduces several challenges:
-
Maintaining Homogeneity and Mixing: Ensuring efficient mixing in larger volumes is critical to maintain consistent reaction kinetics and avoid localized high concentrations of reactants, which can lead to side reactions or aggregation.
-
Heat Transfer and Exotherm Management: While SPAAC reactions are not typically strongly exothermic, heat dissipation can become a factor at a very large scale, potentially affecting reaction rate and product stability.
-
Purification: Removing unreacted reagents, byproducts, and aggregates from large volumes of product can be challenging and requires scalable purification methods like Tangential Flow Filtration (TFF) or preparative chromatography.[2][3]
-
Increased Viscosity: At higher concentrations, which are often desirable for large-scale reactions to improve efficiency, the viscosity of the reaction mixture can increase, impacting mixing and handling.
-
Cost and Availability of Reagents: The cost of large quantities of high-purity this compound and the azide-modified biomolecule can be a significant consideration at scale.
Q3: How does the choice of solvent impact the scale-up of this compound reactions?
A3: The solvent system is critical for a successful scale-up. Key considerations include:
-
Solubility of Reactants: Both the this compound and the azide-modified biomolecule must be sufficiently soluble in the chosen solvent system to ensure a homogeneous reaction. This compound is generally soluble in a range of organic solvents and aqueous buffers.[4]
-
Miscibility: If a co-solvent system is used (e.g., DMSO in an aqueous buffer), the miscibility of the solvents at the desired reaction temperature and concentration must be ensured.
-
Impact on Reaction Rate: The polarity of the solvent can influence the kinetics of the SPAAC reaction.
-
Downstream Processing: The solvent should be compatible with the chosen purification method and easily removable from the final product.
Q4: What analytical methods are recommended for monitoring the progress and quality of large-scale this compound reactions?
A4: A combination of analytical techniques is essential to monitor reaction progress and assess the quality of the final conjugate:
-
HPLC (High-Performance Liquid Chromatography): Techniques such as Size-Exclusion Chromatography (SEC-HPLC) can be used to monitor the formation of the conjugate and detect the presence of aggregates. Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are useful for assessing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[5]
-
Mass Spectrometry (MS): Can be used to confirm the identity and integrity of the final conjugate.
-
UV-Vis Spectroscopy: The disappearance of the DBCO absorbance peak around 309 nm can be used to monitor the progress of the reaction.[6]
-
SDS-PAGE: A straightforward method to visualize the formation of the higher molecular weight conjugate.
Troubleshooting Guides
Problem 1: Low or Inconsistent Yield upon Scale-Up
Low or inconsistent yields are common challenges when moving from a small-scale, well-controlled lab environment to a larger production scale.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low or inconsistent yields in scaled-up this compound reactions.
Detailed Q&A for Low Yield:
-
Q: My reaction yield dropped significantly when I increased the batch size. What should I investigate first?
-
A: The most common culprit is inadequate mixing. In larger vessels, achieving uniform mixing is more difficult, leading to localized concentration gradients and slower overall reaction rates. Evaluate your mixing setup (e.g., impeller type, speed, vessel geometry) to ensure it is appropriate for the larger volume.
-
-
Q: Could the order of reagent addition affect the yield at a larger scale?
-
A: Yes, the order and rate of addition can be more critical at scale. Adding one reactant too quickly can create areas of high local concentration, potentially leading to side reactions or precipitation. A slower, controlled addition of the limiting reagent is often beneficial.
-
-
Q: I'm observing batch-to-batch inconsistency in my scaled-up reactions. What could be the cause?
-
A: Inconsistent quality of starting materials is a frequent cause of variability. Ensure that each batch of this compound and your azide-modified biomolecule meets the required purity specifications. It is also important to ensure that buffers and solvents are prepared consistently.
-
Problem 2: Increased Aggregation in the Final Product
Aggregation is a critical issue in bioconjugation, as it can impact product efficacy, safety, and shelf-life.
Troubleshooting Workflow for Aggregation
Caption: Troubleshooting logic for addressing increased aggregation in scaled-up this compound reactions.
Detailed Q&A for Aggregation:
-
Q: I'm seeing a significant increase in aggregates in my scaled-up reaction, which was not an issue at the lab scale. Why is this happening?
-
A: Higher concentrations used during scale-up to increase throughput can lead to increased intermolecular interactions and aggregation. The hydrophobic nature of the DBCO moiety can also contribute to this.[2] Consider optimizing the reactant concentrations or using a controlled addition strategy to minimize high local concentrations.
-
-
Q: How can I mitigate aggregation caused by the hydrophobicity of the DBCO linker?
-
A: Using a DBCO reagent with a longer, more hydrophilic PEG chain can help to shield the hydrophobic DBCO core and improve the solubility of the conjugate. Additionally, screening different formulation buffers containing excipients known to reduce aggregation, such as arginine or polysorbates, can be effective.[2]
-
-
Q: Can the purification process itself cause aggregation?
-
A: Yes, certain purification conditions can induce stress on the biomolecule, leading to aggregation. For example, in chromatography, interactions with the resin can be a factor. In TFF, excessive shear stress or prolonged processing times can also contribute. Optimizing the purification buffers, flow rates, and overall process time is crucial.[7]
-
Data Presentation
Due to the proprietary nature of large-scale manufacturing processes, direct comparative quantitative data for the scale-up of this compound reactions is not widely available in published literature. The following table is an illustrative example based on common observations and challenges reported in the scale-up of bioconjugation reactions.
Table 1: Illustrative Comparison of Lab-Scale vs. Scaled-Up this compound Conjugation
| Parameter | Lab Scale (e.g., 10 mg) | Pilot Scale (e.g., 1 g) | Production Scale (e.g., 100 g) |
| Reaction Volume | 1-5 mL | 100-500 mL | 10-50 L |
| Reactant Concentration | 1-5 mg/mL | 5-10 mg/mL | 10-20 mg/mL |
| Molar Ratio (DBCO:Azide) | 2:1 to 5:1 | 1.5:1 to 3:1 | 1.2:1 to 2:1 |
| Reaction Time | 1-4 hours | 2-8 hours | 4-12 hours |
| Typical Yield | >90% | 80-90% | 75-85% |
| Purity (monomer) | >98% | 95-98% | >95% |
| Mixing Method | Magnetic Stirrer | Overhead Mechanical Stirrer | Impeller in Bioreactor |
| Purification Method | SEC Column | Preparative HPLC / TFF | TFF / Chromatography |
Experimental Protocols
Protocol 1: Gram-Scale Conjugation of an Azide-Modified Antibody with this compound
This protocol provides a general framework for a gram-scale conjugation. Optimization of specific parameters such as buffer composition, pH, and molar ratios is essential for each specific antibody and application.
Materials:
-
Azide-modified antibody (1 gram)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Quenching Solution (e.g., 1 M L-Arginine)
-
Purification system (e.g., Tangential Flow Filtration system with appropriate molecular weight cut-off membrane)
Workflow Diagram:
Caption: A general experimental workflow for the gram-scale conjugation of an azide-modified antibody with this compound.
Procedure:
-
Antibody Preparation:
-
Prepare a solution of the azide-modified antibody at a concentration of 10 mg/mL in the reaction buffer. Ensure the buffer is degassed and at the desired reaction temperature.
-
-
This compound Preparation:
-
Calculate the required amount of this compound for a 2-fold molar excess relative to the antibody.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
With controlled and efficient mixing, slowly add the this compound stock solution to the antibody solution.
-
Maintain the reaction temperature (e.g., 25°C) and continue mixing throughout the incubation period.
-
-
Reaction Monitoring:
-
At set time points (e.g., 2, 4, 6, 8 hours), take small aliquots of the reaction mixture for analysis by SEC-HPLC to monitor the formation of the conjugate and the depletion of the starting antibody.
-
-
Quenching:
-
Once the reaction has reached the desired level of completion, add the quenching solution to scavenge any unreacted this compound.
-
-
Purification:
-
Concentrate the reaction mixture and perform buffer exchange into a suitable formulation buffer using a TFF system. This will also remove unreacted this compound, quenching agent, and DMSO.
-
-
Analysis:
-
Analyze the purified conjugate for purity (by SEC-HPLC), concentration (by UV-Vis spectroscopy), and degree of labeling (by HIC-HPLC or Mass Spectrometry).
-
This technical support center provides a foundational guide to understanding and overcoming the challenges associated with scaling up this compound reactions. For specific applications, empirical optimization of the reaction and purification parameters is crucial for a successful and robust large-scale process.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (609c) Process Development and Scale-up of ADC Conjugation Processes | AIChE [proceedings.aiche.org]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Technical Support Center: Purification of DBCO-PEG2-OH and its Conjugates
Welcome to the technical support center for the purification of DBCO-PEG2-OH and its bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable reagents and their subsequent conjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its reaction products.
Problem 1: Low Purity of this compound After Synthesis
Possible Causes:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving starting materials in the crude product.
-
Side Reactions: Undesired side reactions may have occurred, generating impurities that are difficult to separate.
-
Decomposition: The DBCO group can be sensitive to acidic conditions and may degrade during synthesis or workup.
Solutions & Optimization:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the disappearance of starting materials before workup.
-
Purification Method Selection: Flash column chromatography is a common method for purifying this compound. A typical solvent system is a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 1-10%).[1][2]
-
Alternative Purification: Reversed-phase HPLC can also be employed for higher purity requirements. A common mobile phase is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[1][2]
-
pH Control: Maintain neutral or slightly basic conditions during the reaction and workup to prevent the degradation of the DBCO moiety.
Problem 2: Low Recovery of Conjugate After Purification
Possible Causes:
-
Aggregation: The hydrophobicity of the DBCO group can sometimes lead to aggregation and precipitation of the conjugate, especially with proteins.[3]
-
Non-specific Binding: The conjugate may bind to the purification matrix (e.g., chromatography resin, membranes).
-
Precipitation: High concentrations of the conjugate or improper buffer conditions can cause the product to precipitate.
Solutions & Optimization:
-
PEGylation: The inherent PEG spacer in this compound already enhances hydrophilicity. For highly hydrophobic molecules, consider using a longer PEG chain.[3][4][5]
-
Purification Method Optimization:
-
Size-Exclusion Chromatography (SEC): Effective for separating the typically larger conjugate from smaller, unreacted this compound.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.
-
Dialysis: A simple method for removing small, unreacted molecules.
-
-
Buffer Screening: Optimize the pH and ionic strength of the purification buffers to enhance the solubility and stability of the conjugate.
-
Resin/Membrane Screening: Test different chromatography resins or filtration membranes to minimize non-specific binding.
Problem 3: Unreacted this compound in the Final Conjugate Product
Possible Causes:
-
Inappropriate Molar Ratio: Using a large excess of this compound in the conjugation reaction can make its removal difficult.
-
Inefficient Purification: The chosen purification method may not have sufficient resolution to separate the unreacted this compound from the conjugate.
Solutions & Optimization:
-
Optimize Molar Excess: Use a lower molar excess of the DBCO reagent during conjugation to minimize the amount of unreacted material.
-
Purification Strategy:
-
Spin Desalting Columns: Useful for the quick removal of unreacted DBCO reagents.
-
HPLC: Reversed-phase HPLC offers high resolution for separating the conjugate from unreacted components.[6]
-
-
Analytical Confirmation: Use analytical techniques like HPLC or mass spectrometry to confirm the absence of unreacted this compound in the final product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term storage, protected from light and moisture.[7] Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation. The DBCO functional group can lose reactivity over time due to oxidation and the addition of water to the triple bond.[6]
Q2: What solvents can I use to dissolve this compound?
A2: DBCO-PEG reagents are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[7] The PEG spacer enhances solubility in aqueous solutions.[8] For conjugation reactions in aqueous buffers, it is common to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the reaction mixture.
Q3: How can I monitor the purity of my this compound conjugate?
A3: The purity of your conjugate can be assessed using several methods:
-
HPLC: Reversed-phase or size-exclusion HPLC can separate the conjugate from impurities and unreacted starting materials.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in the molecular weight of the modified protein.
-
Mass Spectrometry: Provides an accurate mass of the conjugate, confirming successful conjugation.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic UV absorbance at around 310 nm, which can be used to track the reaction's progress.[6]
Q4: Can I use buffers containing sodium azide (B81097) with DBCO reagents?
A4: No, you should avoid buffers containing sodium azide, as the azide will react with the DBCO group in a copper-free click chemistry reaction.[9]
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of a DBCO-PEG Conjugate
This protocol provides a general guideline for purifying a small molecule DBCO-PEG conjugate.
-
Sample Preparation: After the reaction, concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Column Packing: Pack a silica (B1680970) gel column with an appropriate diameter and length for your sample size. Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane).
-
Loading: Dissolve the crude residue in a minimal amount of the starting mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The specific gradient will depend on the polarity of your conjugate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified conjugate. A yield of around 78% can be expected, though this will vary.[1][2]
Protocol 2: Reversed-Phase HPLC Purification of a DBCO-PEG Conjugate
This protocol is suitable for achieving high purity of a DBCO-PEG conjugate.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is filtered through a 0.22 µm filter before injection.
-
HPLC System Setup:
-
Column: C18 silica gel column (e.g., 10 µm particle size, 10 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set to 254 nm and/or 310 nm.
-
-
Elution Gradient: Run a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 30% to 70% B over 15 minutes). The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect the peak corresponding to the desired conjugate.
-
Solvent Removal: Remove the organic solvent from the collected fraction, for example, by lyophilization, to obtain the purified product. A radiochemical purity of over 98% has been reported for similar compounds using this method.[1][2]
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Reported Yield | Reference(s) |
| Flash Column Chromatography | >95% (visual by TLC) | ~78% | [1][2] |
| Reversed-Phase HPLC | >98% | ~93% | [1][2] |
Visualizations
Caption: Workflow for conjugation and purification.
Caption: Troubleshooting low conjugate recovery.
References
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com [confluore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. DBCO-PEG2-acid, 2304558-25-4 | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing DBCO-PEG2-OH Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG2-OH in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-free click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group, which is highly reactive towards azides in a catalyst-free "click" reaction, and a hydroxyl (-OH) group.[1] The DBCO moiety participates in the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction ideal for conjugating molecules in complex biological environments without the need for a toxic copper catalyst.[2][3] The hydroxyl group can be used for further derivatization or as a non-reactive terminus depending on the application.[1] The short polyethylene (B3416737) glycol (PEG2) spacer enhances water solubility and can reduce steric hindrance during conjugation.[4]
Q2: What are the key advantages of using this compound in copper-free click chemistry?
The primary advantages of using DBCO reagents like this compound for SPAAC reactions include:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for experiments in living cells and organisms.[5]
-
High Efficiency: SPAAC reactions with DBCO are generally fast and result in high yields of the stable triazole linkage.[3][6]
-
Bioorthogonality: The DBCO and azide (B81097) groups are abiotic and do not typically react with native functional groups found in biological systems, ensuring high specificity.[2]
-
Stability: Both the DBCO and azide functional groups are stable under typical physiological conditions and for long-term storage.[7]
Q3: What is the role of the hydroxyl (-OH) group in this compound during the SPAAC reaction?
In the context of a SPAAC reaction where the DBCO group is reacting with an azide, the terminal hydroxyl group of this compound is generally considered non-reactive.[8] Its primary purpose is to provide a site for potential subsequent modifications after the initial click conjugation is complete. For the SPAAC reaction itself, the focus is on the interaction between the DBCO and azide moieties.
Q4: How does the PEG2 linker in this compound affect the reaction kinetics?
The polyethylene glycol (PEG) linker can positively influence the reaction kinetics. A PEG linker can increase the distance between the conjugated molecule and the DBCO group, which helps to minimize steric hindrance.[4] This separation can prevent the hydrophobic DBCO group from being shielded within the molecule, making it more accessible to the azide reaction partner and thereby enhancing the reaction efficiency.[4] Furthermore, PEG linkers improve the solubility and dispersion of macromolecules in aqueous buffers.[4]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal Molar Ratio | A molar excess of one reactant is often recommended to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole of the azide-containing molecule. This ratio can be inverted if the azide-modified molecule is more precious.[7] |
| Low Reactant Concentration | The kinetics of the reaction are dependent on the concentration of both the DBCO and azide reactants. If concentrations are too low (e.g., in the picomolar range), the reaction rate can be extremely slow. Increase the concentration of one or both reactants if possible. |
| Suboptimal Temperature | While SPAAC reactions proceed at room temperature, kinetics can be improved at slightly elevated temperatures (e.g., 37°C). However, be mindful of the thermal stability of your biomolecules. For sensitive molecules, longer incubation times at 4°C may be necessary.[7][9] |
| Incompatible Solvent or Buffer | The choice of solvent can impact reaction rates. While aqueous buffers like PBS are common, some studies suggest that other buffers like HEPES may lead to faster kinetics.[4] If solubility is an issue, a co-solvent like DMSO or DMF can be used, but the final concentration should typically be kept below 20% to avoid protein precipitation.[10] Crucially, avoid buffers containing sodium azide , as it will react with and quench the DBCO reagent.[7] |
| Steric Hindrance | The accessibility of the DBCO and azide groups can be hindered by the surrounding molecular structure. The PEG2 linker in this compound helps to mitigate this, but if the reaction is still slow, a longer PEG linker might be considered for future experiments.[4] |
Issue 2: Low Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Degraded Reagents | DBCO reagents can degrade over time, especially if not stored properly (e.g., protected from light and moisture).[7] Ensure that your this compound and azide-containing reagents are fresh and have been stored according to the manufacturer's instructions. |
| Incorrect Stoichiometry | An inappropriate ratio of DBCO to azide can result in the incomplete consumption of the limiting reagent, leading to a low yield of the desired conjugate.[5] Titrate the molar ratio to find the optimal balance for your specific reactants. |
| Inefficient Purification | The desired product may be lost during purification steps. Optimize your purification method (e.g., size exclusion chromatography, dialysis, or HPLC) to efficiently separate the product from unreacted starting materials. |
| Side Reactions | Although SPAAC is highly specific, side reactions can occur under certain conditions. For instance, DBCO can react with cysteine residues in proteins.[5] If working with proteins, consider this possibility and potentially protect cysteine residues if they are not the intended target. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general guideline for the conjugation of an azide-modified molecule to this compound. Optimization will likely be required for specific applications.
1. Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve this compound in a compatible solvent (e.g., DMSO or DMF) to create a stock solution of 10-100 mM.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the azide-containing molecule with the this compound stock solution.
-
The final concentration of each reactant should typically be in the range of 50-500 µM for efficient reaction.
-
Ensure the final concentration of any organic co-solvent (like DMSO) is kept to a minimum to maintain the stability of biomolecules.
3. Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours.[7] The reaction can also be performed at 37°C to increase the rate or at 4°C for overnight incubation, which can be beneficial for sensitive biomolecules.[7]
4. Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by observing the decrease in the UV absorbance of the DBCO group at approximately 309-310 nm.[10]
5. Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 2. chempep.com [chempep.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. creativepegworks.com [creativepegworks.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Verifying Dbco-peg2-OH Conjugation Success: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Among the various bioconjugation strategies, the use of Dbco-peg2-OH linkers for copper-free click chemistry has gained prominence due to its high efficiency and biocompatibility. This guide provides a comprehensive comparison of this compound conjugation with traditional methods, offering experimental data and detailed protocols to verify conjugation success.
A Comparative Analysis of Bioconjugation Chemistries
The choice of conjugation chemistry is paramount as it dictates the stability, homogeneity, and ultimately, the functionality of the final bioconjugate. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes the dibenzocyclooctyne (DBCO) group of this compound to react with an azide-modified molecule, offers a bioorthogonal approach that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2] This contrasts with more traditional methods like N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries, which target primary amines (e.g., lysine (B10760008) residues) and free thiols (e.g., cysteine residues), respectively.
Below is a comparative overview of these three common bioconjugation methods:
| Feature | This compound (SPAAC) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Functional Group | Azide (B81097) (-N3) | Primary Amine (-NH2) | Thiol (-SH) |
| Reaction pH | 6.0 - 9.0 | 7.2 - 8.5[3] | 6.5 - 7.5[4] |
| Reaction Time | 4 - 48 hours[5] | 0.5 - 4 hours[6] | 1 - 2 hours[7] |
| Stoichiometry Control | High; defined 1:1 reaction[8] | Variable; can lead to heterogeneous products | Variable; can lead to heterogeneous products |
| Bond Stability | High; stable triazole linkage[9][10] | High; stable amide bond | Moderate; thioether bond can undergo retro-Michael addition[11][12] |
| Bioorthogonality | High; reactants are abiotic[9][10] | Low; amines are abundant in biological systems | Moderate; thiols are present but less abundant than amines |
| Catalyst Required | None (Copper-free)[1] | None | None |
Experimental Protocols for Verifying Conjugation
Verifying the success of a conjugation reaction is a multi-step process involving a combination of analytical techniques to confirm the formation of the desired bioconjugate and to assess its purity and homogeneity.
General Workflow for Bioconjugation and Verification
The following diagram illustrates a typical workflow for a bioconjugation experiment, from the initial reaction to the final characterization of the conjugate.
Protocol 1: this compound Conjugation with an Azide-Modified Antibody
This protocol outlines the conjugation of this compound to an antibody that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified antibody (in PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Reaction Setup: Mix the azide-modified antibody with a 2-4 fold molar excess of this compound solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.[10]
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.[10]
-
Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS.
-
Verification:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group) to determine the degree of labeling.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the antibody-Dbco-peg2 conjugate.
-
Mass Spectrometry: For a precise mass determination, analyze the conjugate using ESI-MS or MALDI-TOF.
-
Protocol 2: NHS Ester Conjugation to an Antibody
This protocol describes the conjugation of an NHS ester-functionalized molecule to the lysine residues of an antibody.
Materials:
-
Antibody (in PBS, pH 7.4)
-
NHS ester-functionalized molecule (dissolved in anhydrous DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Buffer Exchange: Exchange the antibody buffer to the reaction buffer (pH 8.3-8.5) using a spin desalting column.
-
Reaction Setup: Add a 10-20 fold molar excess of the NHS ester solution to the antibody solution.[13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[6]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.[14]
-
Purification: Purify the conjugate using a spin desalting column equilibrated with PBS.
-
Verification: Characterize the conjugate using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry as described in Protocol 1.
Protocol 3: Maleimide Conjugation to a Thiol-Containing Protein
This protocol details the conjugation of a maleimide-functionalized molecule to a protein with available thiol groups.
Materials:
-
Thiol-containing protein (in a buffer at pH 6.5-7.5)
-
Maleimide-functionalized molecule (dissolved in DMSO or DMF)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Spin desalting columns
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP to expose free thiol groups. Purify the reduced protein using a desalting column.
-
Reaction Setup: Add a 10-20 fold molar excess of the maleimide solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching (Optional): Add a low molecular weight thiol to quench any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagents using a desalting column.
-
Verification: Analyze the final conjugate using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Signaling Pathway and Mechanism of Action
Bioconjugates, such as antibody-drug conjugates (ADCs), are designed to interact with specific cellular pathways. The following diagram illustrates a simplified mechanism of action for an ADC that targets a cell surface receptor.
Conclusion
Verifying the success of this compound conjugation requires a systematic approach that combines robust analytical techniques. When compared to traditional methods like NHS ester and maleimide chemistries, Dbco-based click chemistry offers significant advantages in terms of specificity, stability, and control over stoichiometry.[8] The choice of conjugation strategy will ultimately depend on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently perform and validate their bioconjugation experiments.
References
- 1. medium.com [medium.com]
- 2. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide: Confirming Dbco-peg2-OH Conjugation with SDS-PAGE and Alternative Methods
For researchers in drug development and molecular biology, the precise conjugation of molecules to proteins is a critical step. Confirming the success of this conjugation is paramount. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other key analytical techniques for verifying the successful conjugation of Dbco-peg2-OH to a target protein.
Data Presentation: A Comparative Overview
Successful conjugation of this compound to a protein results in a measurable increase in its molecular weight. The following table summarizes the expected quantitative data from various analytical techniques for a hypothetical 50 kDa protein.
| Analytical Technique | Unconjugated Protein | This compound Conjugated Protein | Key Observation |
| SDS-PAGE | ~50 kDa | ~51-52 kDa (apparent) | Upward band shift |
| Reversed-Phase HPLC (RP-HPLC) | 15.2 min | 14.8 min | Shift in retention time |
| Size-Exclusion HPLC (SEC-HPLC) | 10.5 min | 10.3 min | Earlier elution time |
| Mass Spectrometry (MS) | 50,000 Da | 50,436.5 Da | Precise mass increase |
SDS-PAGE: A First-Line Assessment
SDS-PAGE is a widely accessible and rapid method for the initial confirmation of protein conjugation.[1] By denaturing the protein and imparting a uniform negative charge, SDS-PAGE separates proteins based on their molecular weight. The addition of the this compound moiety will cause a discernible upward shift in the protein's band on the gel.
Experimental Workflow for SDS-PAGE Analysis
The following diagram illustrates the typical workflow for analyzing this compound conjugation using SDS-PAGE.
Principle of SDS-PAGE Separation
The core principle of SDS-PAGE is the separation of denatured proteins based on their size.
Alternative Methods for Confirmation
While SDS-PAGE is a valuable initial tool, other methods offer more detailed and quantitative analysis. The choice of technique often depends on the specific requirements of the research.
Comparison of Analytical Techniques
| Feature | SDS-PAGE | Native PAGE | HPLC (SEC/RP) | Mass Spectrometry (MS) |
| Principle | Size-based separation of denatured proteins | Separation of folded proteins by size, shape, and charge | Separation based on size (SEC) or hydrophobicity (RP) | Precise mass-to-charge ratio measurement |
| Advantages | - Rapid and inexpensive- Widely available- Good for initial screening | - Preserves native protein structure and function- Can detect changes in conformation upon conjugation | - Highly quantitative- High resolution and sensitivity- Can separate complex mixtures | - Unambiguous confirmation of conjugation- Provides exact molecular weight- Can identify conjugation site |
| Disadvantages | - Can have smearing with PEGylated proteins[2]- Semi-quantitative- Lower resolution | - Lower resolution than SDS-PAGE- Migration is complex (not just size) | - Requires specialized equipment- Method development can be time-consuming | - Expensive instrumentation- Requires expertise in data analysis |
| Best For | Quick verification of conjugation success | Assessing conformational changes post-conjugation | Quantifying conjugation efficiency and purity | Definitive confirmation and characterization |
Decision-Making Flowchart for Method Selection
This flowchart can guide researchers in selecting the most appropriate analytical method for their needs.
Experimental Protocols
SDS-PAGE Protocol for this compound Conjugation Analysis
-
Sample Preparation:
-
Prepare samples of both the unconjugated and this compound conjugated protein at a concentration of 1 mg/mL.
-
Mix 10 µL of each protein sample with 10 µL of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 15 µL of the prepared unconjugated protein, conjugated protein, and a pre-stained molecular weight marker into separate wells of a 12% polyacrylamide gel.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage of 120V until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until the protein bands are clearly visible against a clear background.
-
Visualize the gel on a white light transilluminator and document the results. Compare the migration of the conjugated protein band to the unconjugated protein band and the molecular weight marker.
-
Native PAGE Protocol for Conjugation Analysis
-
Sample Preparation:
-
Prepare samples of the unconjugated and conjugated protein at 1 mg/mL in a non-denaturing buffer (e.g., Tris-HCl, pH 7.4).
-
Mix 10 µL of each protein sample with 10 µL of 2x native sample buffer (containing glycerol (B35011) and a tracking dye, but no SDS or reducing agents). Do not heat the samples.
-
-
Gel Electrophoresis:
-
Load 15 µL of each sample and a native protein molecular weight marker into the wells of a 4-15% gradient polyacrylamide gel.
-
Run the gel in 1x Tris-Glycine running buffer (without SDS) at a constant voltage of 100V in a cold room or on ice to prevent protein denaturation.
-
-
Staining and Visualization:
-
Follow the same staining and visualization procedure as for SDS-PAGE. The conjugated protein should show a shift in migration compared to the unconjugated protein, reflecting changes in size, shape, and/or charge.
-
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Sample Preparation:
-
Dilute the unconjugated and conjugated protein samples to 0.1 mg/mL in mobile phase A (e.g., 0.1% trifluoroacetic acid in water).
-
-
Chromatography:
-
Inject 20 µL of each sample onto a C4 reversed-phase column.
-
Elute the proteins using a linear gradient of mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile) from 5% to 95% over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Compare the retention times of the peaks corresponding to the unconjugated and conjugated protein. The addition of the more hydrophobic this compound moiety may lead to a slight decrease in retention time on a C4 column.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Desalt the unconjugated and conjugated protein samples using a C4 ZipTip or dialysis to remove interfering salts.
-
Dilute the desalted samples to approximately 1 pmol/µL in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
-
Mass Analysis:
-
Infuse the samples into an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected protein charge states.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectra to determine the exact molecular weight of the unconjugated and conjugated proteins. The mass of the conjugated protein should be equal to the mass of the unconjugated protein plus the mass of the this compound moiety (436.5 Da).
-
References
A Comparative Guide to HPLC Analysis of Dbco-peg2-OH Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex biomolecules, the precise analysis of reaction components is paramount. The strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, frequently employs dibenzocyclooctyne (DBCO) reagents like Dbco-peg2-OH. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for monitoring these reactions and purifying the resulting conjugates. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data and detailed protocols, to assist in the selection of the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for monitoring this compound reactions is dictated by the specific requirements of the analysis, including the need for quantitative data, qualitative confirmation, or high-throughput screening. While Reverse-Phase HPLC (RP-HPLC) offers high-resolution separation and quantification, other methods provide complementary information.
Table 1: Comparison of Analytical Methods for this compound Reactions
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Quantitative analysis of reactants and products, determination of purity, and reaction completion. | High resolution and sensitivity, provides both qualitative and quantitative data, applicable for purification.[1] | Can be time-consuming, requires specialized equipment. |
| UV-Vis Spectroscopy | Measurement of light absorbance. | Real-time monitoring of the reaction by observing the decrease in DBCO absorbance around 309 nm.[1][2] | Quick and simple, non-destructive, requires common laboratory equipment.[2] | Indirect method, can be affected by other molecules that absorb in the same region. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirmation of product identity by molecular weight. | High specificity and sensitivity, provides definitive structural information. | May require sample purification prior to analysis, instrumentation can be complex. |
| SDS-PAGE | Separation of proteins based on molecular weight. | Qualitative assessment of protein conjugation, visualized by a shift in molecular weight. | Simple and widely available for protein-related conjugates. | Low resolution, not suitable for small molecule analysis, does not provide precise quantitative data.[2] |
Experimental Protocols
Reproducible and accurate analysis relies on well-defined experimental protocols. The following sections detail the methodologies for a typical this compound reaction and its subsequent analysis by HPLC.
Protocol 1: Reaction of this compound with an Azide-Functionalized Molecule
This protocol describes a general procedure for the conjugation of this compound with an azide-containing molecule, such as a fluorescent dye or a small molecule linker.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Azido-PEG4-Fluorescein)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mM).
-
Prepare a stock solution of the azide-functionalized molecule in DMF or DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, combine this compound and the azide-functionalized molecule in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).
-
Add the reaction buffer to the mixture. The final concentration of the organic solvent (DMF or DMSO) should be kept low (typically <10%) to avoid denaturation if working with proteins.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by taking aliquots at different time points for HPLC analysis.
Protocol 2: HPLC Analysis of the Reaction Mixture
This protocol outlines a standard RP-HPLC method for the analysis of the reaction mixture from Protocol 1.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength:
-
UV: 309 nm for this compound and its conjugate.
-
If a fluorescent azide (B81097) is used, set the fluorescence detector to the appropriate excitation and emission wavelengths.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Sample Preparation:
-
Dilute an aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a suitable concentration for injection (e.g., 1 mg/mL).
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from an RP-HPLC analysis of a reaction between this compound and an azide-functionalized fluorescent dye. The increased hydrophobicity of the resulting conjugate leads to a longer retention time on the C18 column.
Table 2: Representative HPLC Data for a this compound Reaction
| Compound | Retention Time (min) | Peak Area (%) - Initial | Peak Area (%) - Final |
| Azide-Fluorescein | 8.5 | 50 | <1 |
| This compound | 12.2 | 50 | <1 |
| Dbco-peg2-Triazole-Fluorescein | 17.8 | 0 | >98 |
Visualizing the Workflow and Reaction
To clearly illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the reaction and HPLC analysis of this compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of DBCO-PEG2-OH Conjugates
For researchers and professionals in drug development and chemical biology, the precise analysis of linker-payload conjugates is critical. This guide provides an objective comparison of mass spectrometry techniques for the characterization of molecules conjugated with Dibenzocyclooctyne-Polyethylene Glycol-Alcohol (DBCO-PEG2-OH), a common linker in bioconjugation. We will delve into the performance of mass spectrometry and compare it with alternative analytical methods, supported by experimental protocols and data.
Mass Spectrometry for this compound Conjugate Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound conjugates, offering high sensitivity and specificity for molecular weight determination and purity assessment. The two most common MS methods employed are Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing complex mixtures. It separates the components of a sample before they enter the mass spectrometer, providing both retention time and mass-to-charge ratio data.[1] This is particularly useful for monitoring reaction progress, identifying impurities, and quantifying the desired conjugate. For DBCO-conjugates, a reverse-phase column is typically effective, as the hydrophobic DBCO group alters the retention time of the labeled molecule compared to its unlabeled precursor.[2]
MALDI-TOF Mass Spectrometry is well-suited for the analysis of PEGylated molecules and their conjugates.[3][4] It is known for producing singly charged ions, which simplifies spectral interpretation, especially for heterogeneous or high-molecular-weight samples.[4][5] While this compound is a discrete-length PEG, MALDI-TOF remains a rapid and effective method for confirming the mass of the final conjugate and assessing its purity.
Experimental Protocols
1. LC-MS Analysis of a this compound Conjugate
This protocol provides a general procedure for the analysis of a small molecule conjugated to this compound.
-
Sample Preparation :
-
Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
If necessary, remove any non-volatile salts by a suitable method like solid-phase extraction or buffer exchange, especially if the sample is in a buffer like PBS.[1]
-
-
Liquid Chromatography :
-
Column : A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A : 0.1% formic acid in water.[1]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[1]
-
Gradient : A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[1]
-
Flow Rate : 0.2-0.4 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometry :
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.[1]
-
Mass Analyzer : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.[1]
-
Scan Range : A range of 100-2000 m/z is typically sufficient for small molecule conjugates.
-
Data Analysis : The resulting data is processed to identify the mass of the conjugated product. The expected mass is calculated based on the masses of the starting materials.
-
2. MALDI-TOF MS Analysis of a this compound Conjugate
This protocol is suitable for rapid mass confirmation of the conjugate.
-
Matrix Preparation :
-
Sample Preparation and Spotting :
-
Dissolve the this compound conjugate in a suitable solvent (e.g., water or acetonitrile).
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry to allow co-crystallization.[3]
-
-
Mass Spectrometry :
-
Instrument : A MALDI-TOF mass spectrometer.
-
Mode : Positive ion, linear or reflector mode. Reflector mode provides higher resolution.
-
Laser : A nitrogen laser (337 nm) is typically used. The laser intensity should be optimized to obtain good signal-to-noise ratio without causing excessive fragmentation.
-
Calibration : Calibrate the instrument using a standard of known masses close to the expected mass of the analyte.
-
Alternative Analytical Techniques
While mass spectrometry is highly informative, other techniques can provide complementary or alternative data for the analysis of this compound conjugates.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a UV detector is a widely accessible technique for assessing the purity of a conjugate and monitoring the reaction.[2] The DBCO group has a characteristic UV absorbance maximum around 309 nm, which allows for selective detection.[2][6] By comparing the chromatograms of the starting material and the reaction mixture at 309 nm, one can monitor the consumption of the DBCO-reagent and the formation of the product.
However, HPLC-UV has limitations. It does not provide direct molecular weight information, and co-eluting impurities can interfere with quantification.[7][8] In complex mixtures, mass spectrometry detection is superior due to its higher selectivity and sensitivity.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound conjugates, ¹H NMR can confirm the successful conjugation by identifying characteristic proton signals from both the DBCO moiety and the conjugated molecule.[9][10] The integration of these signals can also provide information about the purity and structure of the conjugate. While not a high-throughput method, NMR provides detailed structural information that is orthogonal to mass spectrometry data.[11][12]
Comparative Analysis of Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for detailed structural information, high throughput, or quantitative accuracy.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight, purity, retention time, impurity profile | High sensitivity and specificity, suitable for complex mixtures, provides both separation and mass information[1][7] | Requires specialized equipment, non-volatile buffers can interfere with ionization |
| MALDI-TOF MS | Molecular weight, purity | Rapid analysis, simple spectra (often singly charged ions), tolerant to some salts and buffers[3][4] | Lower resolution than ESI-MS with high-res analyzers, potential for fragmentation |
| HPLC-UV | Purity, reaction monitoring | Widely available, non-destructive, quantitative with proper calibration[2] | Indirect confirmation of conjugation, potential for interference from co-eluting species, lower sensitivity than MS[7][8] |
| NMR | Detailed chemical structure, purity | Provides unambiguous structural information[9][12] | Lower sensitivity, requires higher sample concentrations, not suitable for high-throughput analysis |
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the relationship between these techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. covalx.com [covalx.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DBCO-PEG2-OH in Strain-Promoted vs. Copper-Catalyzed Click Chemistry
In the landscape of bioconjugation and drug development, the ability to specifically and efficiently link molecules is paramount. "Click chemistry" has emerged as a powerful toolset for this purpose, with two prominent methods taking center stage: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two indispensable techniques, with a focus on the performance of DBCO-PEG2-OH, a key reagent in SPAAC, against the traditional copper-catalyzed approach. Experimental data and detailed protocols are provided to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
Core Principles: A Tale of Two Clicks
The foundation of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanisms diverge significantly. CuAAC, the quintessential "click" reaction, relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[2][3] this compound is a functionalized polyethylene (B3416737) glycol (PEG) derivative containing a DBCO moiety, making it a valuable reagent for SPAAC by enhancing solubility and biocompatibility.[4][5][6]
Performance Comparison: A Quantitative Look
The choice between SPAAC, often employing DBCO reagents, and CuAAC hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Feature | DBCO-Mediated SPAAC | Copper-Catalyzed (CuAAC) | References |
| Catalyst Requirement | None (Copper-free) | Copper (I) | [7][3] |
| Biocompatibility | Excellent, ideal for in vivo and live-cell applications | Limited in vivo due to copper cytotoxicity | [7][4][8] |
| Reaction Rate | Slower than CuAAC, dependent on cyclooctyne and azide structure. Second-order rate constants are typically in the range of 10⁻²-1 M⁻¹s⁻¹. | Generally very fast. Second-order rate constants are typically 10-100 M⁻¹s⁻¹. | [8][9][10] |
| Reaction Conditions | Mild, physiological temperature and pH | Mild, aqueous conditions, but requires a reducing agent (e.g., sodium ascorbate) to maintain Cu(I) state. | [3][11] |
| Specificity | High, bioorthogonal | High, bioorthogonal | [7][12] |
A comparative study in O-GlcNAc proteomics revealed that while both methods are effective, CuAAC led to the identification of a higher number of proteins.[13][14]
| Method | Putative O-GlcNAc Modified Proteins Identified | Verified Proteins in dbOGAP | References |
| CuAAC (with Biotin-Diazo-Alkyne) | 229 | 74 | [14] |
| SPAAC (with Biotin-DIBO-Alkyne) | 188 | 46 | [14] |
It is important to note that the higher background in SPAAC in some proteomics applications may be attributed to reactions between the strained alkyne and cysteine-containing proteins.[13]
Visualizing the Chemistries: Reaction Mechanisms and Workflow
To better understand the fundamental differences between SPAAC (utilizing DBCO) and CuAAC, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for bioconjugation using both SPAAC with this compound and CuAAC.
This protocol is a general guideline for the conjugation of an azide-containing antibody with a DBCO-functionalized molecule.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure the azide-modified antibody is at a known concentration in the reaction buffer.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with a 10-20 fold molar excess of the this compound solution. The final concentration of DMSO should be kept low (typically <10%) to avoid denaturation of the antibody.
-
Gently mix the solution and incubate at room temperature or 4°C. The reaction time can vary from 1 to 12 hours, depending on the reactants' concentrations and reactivity.
-
-
Purification:
-
Remove the excess, unreacted this compound and any byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).
-
This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing molecule using CuAAC.[12][15][16]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-containing molecule (e.g., a fluorescent dye azide).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions; e.g., 100 mM in water).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Preparation of Reagents:
-
Prepare all stock solutions in deoxygenated water to minimize the oxidation of Cu(I).
-
-
Conjugation Reaction:
-
In a 2 mL Eppendorf tube, combine the following in order:
-
Alkyne-modified protein and buffer to the desired final volume and concentration.
-
Azide-containing molecule (typically 5-10 fold molar excess over the protein).
-
A premixed solution of CuSO₄ and ligand (a 1:5 molar ratio of Cu:ligand is common). Final copper concentrations are often in the range of 50-250 µM.
-
(Optional) Aminoguanidine solution.
-
Freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Close the tube to minimize oxygen diffusion and mix gently by inverting.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugated protein from the excess small molecules (azide, copper, ligand, etc.) using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate using appropriate methods such as fluorescence spectroscopy (if a fluorescent azide was used), SDS-PAGE, or mass spectrometry.
-
Conclusion: Making the Right Choice
The decision between DBCO-mediated SPAAC and CuAAC is contingent on the specific experimental context. For applications demanding the utmost biocompatibility, such as live-cell imaging and in vivo studies, the copper-free nature of SPAAC makes it the superior choice.[7][3][4] The use of this compound in these reactions further enhances their utility by improving the solubility and pharmacokinetic properties of the resulting conjugates.
Conversely, when reaction speed is the primary concern and the experimental system can tolerate low levels of a well-ligated copper catalyst (e.g., in vitro applications, material science), CuAAC offers a faster and, in some cases, more efficient ligation strategy.[10][13] Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to harness the full potential of click chemistry in their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
A Head-to-Head Comparison: DBCO-PEG2-OH Enabled Click Chemistry vs. NHS Ester Conjugation
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for applications ranging from therapeutic drug development to advanced diagnostics. Researchers frequently face a choice between classic, well-established methods and newer, more specific chemistries. This guide provides an objective comparison between two prominent strategies: the traditional N-Hydroxysuccinimide (NHS) ester conjugation targeting primary amines, and the modern Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" often initiated using a dibenzocyclooctyne (DBCO) linker.
This comparison will focus on the practical differences, performance metrics, and experimental workflows for each methodology, empowering researchers to select the optimal strategy for their specific needs. While DBCO-PEG2-OH is a specific linker containing a hydroxyl group for further modification, the core comparison is between the amine-reactive NHS ester chemistry and the bioorthogonal DBCO-azide click reaction.
Data Presentation: Quantitative Comparison of Conjugation Chemistries
The choice of conjugation strategy significantly impacts reaction efficiency, specificity, and the stability of the final product. The following table summarizes key quantitative and qualitative differences between NHS ester conjugation and the DBCO-azide SPAAC reaction.
| Feature | NHS Ester Conjugation | DBCO-Azide (SPAAC) Conjugation | Supporting Data Insights |
| Target Functional Group | Primary amines (e.g., Lysine (B10760008) side chains, N-terminus) | Azide (B81097) groups (bioorthogonal) | NHS esters are a classic method for labeling naturally occurring amines on proteins.[1] The DBCO-azide reaction is bioorthogonal, meaning these groups are abiotic and react specifically with each other.[2][3] |
| Reaction Mechanism | Nucleophilic acyl substitution | [3+2] cycloaddition | NHS esters react with non-protonated aliphatic amines to form a stable amide bond. SPAAC is a concerted cycloaddition driven by the ring strain of the DBCO molecule.[][5] |
| Reaction Steps | 1-step direct labeling | 2-steps: 1) DBCO labeling, 2) Click reaction | NHS ester reagents directly modify the protein.[6] The SPAAC approach first requires introducing the DBCO and azide handles onto the respective biomolecules before they are clicked together.[2][7] |
| Optimal pH Range | 8.0 - 9.0 | 7.0 - 9.0 | NHS ester reactions are highly pH-dependent to ensure the primary amine is deprotonated and reactive.[6][8] SPAAC reactions are efficient across a broader, more physiological pH range.[2][7] |
| Reaction Time | 1 - 4 hours at Room Temperature | < 5 minutes to 12 hours (reactant dependent) | NHS ester reactions typically require a few hours for completion.[1] SPAAC reactions are often very fast, with high yields achieved in minutes to a few hours.[2][9] |
| Specificity & Control | Low (targets multiple available lysines) | High (highly specific DBCO-azide reaction) | Labeling occurs on various lysine residues, leading to a heterogeneous product mixture.[1] The reaction is exclusively between the alkyne and the azide, allowing for precise, site-specific labeling if the azide is introduced at a specific location.[10] |
| Required Molar Excess | 5- to 50-fold excess of NHS ester to protein | 1.5- to 4-fold excess of one reactant to the other | A significant excess of NHS ester is often needed to drive the reaction, which can lead to over-labeling.[7] SPAAC is highly efficient, requiring only a small molar excess of one component.[2] |
| Resulting Linkage | Amide bond | 1,2,3-Triazole ring | The amide bond is generally stable.[11] The triazole linkage is exceptionally stable and resistant to cleavage by proteases, making it ideal for in vivo applications.[12][13] |
| Orthogonality | No | Yes | Primary amines are ubiquitous in biological systems, meaning side reactions are possible. The DBCO and azide groups are absent in biological systems and do not cross-react with other functional groups.[2][3] |
| Stability of Reagents | NHS esters are moisture-sensitive and prone to hydrolysis. | DBCO reagents can lose reactivity over time, especially in solution. | NHS esters must be stored in anhydrous conditions and dissolved immediately before use. DBCO-NHS ester solutions are recommended for storage at -20°C for no more than 2-3 months.[3] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized methodologies for labeling an antibody, first using a standard NHS ester and second using a two-step DBCO-based click chemistry approach.
Protocol 1: Antibody Labeling via NHS Ester Conjugation
This protocol describes the direct conjugation of a fluorescent dye containing an NHS ester to the primary amines of an IgG antibody.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
Dye-NHS ester (e.g., Cy5-NHS)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) column[1]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2.5-5 mg/mL in the Reaction Buffer.[11] Ensure the starting buffer is free of amine-containing substances like Tris or glycine.[11]
-
NHS Ester Preparation: Allow the vial of Dye-NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.
-
Conjugation Reaction: While gently stirring the antibody solution, add a 10- to 20-fold molar excess of the dissolved Dye-NHS ester.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11]
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye and byproducts using a desalting column pre-equilibrated with PBS.[11]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength for the dye.
Protocol 2: Antibody Labeling via DBCO-Azide Click Chemistry
This protocol outlines a two-step workflow: first, activating the antibody with a DBCO-NHS ester, and second, conjugating it to an azide-functionalized molecule (e.g., Azide-PEG-Fluorophore).
Step A: Activation of Antibody with DBCO-NHS Ester
Objective: To introduce reactive DBCO groups onto the antibody via its primary amine residues.[2]
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO
-
Quenching Solution: 100 mM Tris or glycine[14]
-
Spin desalting column for buffer exchange/purification[14]
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of amines and azides.[2][3]
-
DBCO-NHS Ester Preparation: Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.[3]
-
Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should ideally be below 20%.[3][14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column, exchanging the buffer back into sterile PBS. The DBCO-activated antibody is now ready for the click reaction.
Step B: Copper-Free Click Chemistry Reaction
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.[2]
Materials:
-
Purified DBCO-activated antibody from Step A
-
Azide-functionalized molecule of interest (e.g., Azide-PEG4-Cy5)
Procedure:
-
Click Reaction: Add the azide-functionalized molecule to the DBCO-activated antibody solution. A 2- to 4-fold molar excess of the azide molecule over the antibody is typically sufficient.[2][3]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[14] Reaction times can vary depending on the specific DBCO reagent and reactant concentrations.[2]
-
Purification: Purify the final antibody conjugate using size-exclusion chromatography (e.g., FPLC) or dialysis to remove any unreacted azide molecules.
-
Characterization: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.
Mandatory Visualization
Diagrams created using Graphviz to illustrate the chemical pathways and experimental workflows.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Beyond DBCO: A Comparative Guide to Alternatives for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for experimental success. While Dibenzocyclooctyne (DBCO) reagents, such as DBCO-PEG2-OH, are widely utilized in copper-free click chemistry, a range of powerful alternatives offer distinct advantages in specific applications. This guide provides an objective, data-driven comparison of prominent alternatives to DBCO, focusing on Bicyclononyne (BCN) derivatives and the exceptionally rapid Inverse Electron-Demand Diels-Alder (IEDDA) ligation system.
At a Glance: Key Alternatives to DBCO
The primary alternatives to DBCO for copper-free click chemistry fall into two main categories: other strained alkynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and reagents for IEDDA cycloaddition.
-
Bicyclo[6.1.0]nonyne (BCN): A smaller, less hydrophobic alternative to DBCO for SPAAC.
-
Trans-cyclooctene (B1233481) (TCO) and Tetrazine (Tz) Ligation: An exceptionally fast bioorthogonal reaction based on the IEDDA mechanism.
This guide will delve into the performance of these alternatives, comparing them to DBCO across critical parameters including reaction kinetics, stability, and physicochemical properties.
Performance Deep Dive: A Head-to-Head Comparison
The choice of a bioorthogonal ligation strategy is a nuanced decision that depends on the specific requirements of the experiment, such as the desired reaction speed, the stability of the conjugate in a particular biological environment, and the acceptable size and lipophilicity of the labeling reagent.
Reaction Kinetics: The Need for Speed
The rate of a bioorthogonal reaction is a critical factor, particularly in applications involving low reactant concentrations or the need for rapid labeling of dynamic processes in living systems. Generally, the IEDDA ligation of tetrazines and TCO is orders of magnitude faster than SPAAC reactions involving DBCO or BCN.[1][2]
While DBCO typically exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain, the nature of the azide (B81097) can influence these rates.[3][4] For instance, while DBCO reacts faster with aliphatic azides, BCN can show a significantly higher reaction rate with some aromatic azides.[5]
Table 1: Comparison of Second-Order Rate Constants for Copper-Free Click Chemistry Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| IEDDA Ligation | Tetrazine (Tz) + trans-cyclooctene (TCO) | Up to 30,000 | [2][6] |
| SPAAC (DBCO) | DBCO + Benzyl Azide | ~0.6 - 1.0 | [7] |
| SPAAC (BCN) | BCN + Benzyl Azide | ~0.06 - 0.1 | [7] |
| SPAAC (DIBO) | DIBO + Benzyl Azide | ~0.3 - 0.7 | [7] |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.
Stability: Ensuring Conjugate Integrity
The stability of the linker and the resulting conjugate within a complex biological environment is crucial for the success of any bioconjugation experiment. The intracellular environment is reducing and rich in thiols like glutathione (B108866) (GSH), which can react with and degrade strained alkynes.[3]
Experimental data indicates that BCN is significantly more stable in the presence of GSH compared to DBCO.[8] This makes BCN a superior choice for applications requiring long-term stability in intracellular environments.
Table 2: Stability of Strained Alkynes in the Presence of Glutathione (GSH)
| Strained Alkyne | Condition | Half-life | Reference(s) |
| BCN | GSH | ~6 hours | [8] |
| DBCO | GSH | ~71 min | [8] |
Physicochemical Properties: Size and Lipophilicity
The size and lipophilicity of a labeling reagent can impact its solubility, cell permeability, and potential for non-specific binding. BCN is smaller and generally less lipophilic than the bulky, aromatic DBCO.[3][9] This can be advantageous in applications where minimal perturbation of the target biomolecule is desired. The PEG2 linker in this compound is designed to increase hydrophilicity, and similar PEGylated versions of BCN and other reagents are also available to improve their properties in aqueous environments.[10]
Experimental Protocols
To facilitate the evaluation of these alternatives, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions
This protocol outlines a general method for determining the reaction kinetics of a strained alkyne (e.g., DBCO or BCN derivative) with an azide using UV-Vis spectrophotometry.
Materials:
-
Strained alkyne (e.g., this compound or BCN derivative)
-
Azide reactant (e.g., Benzyl azide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the optimal absorbance wavelength (λ_max) for the strained alkyne in the chosen reaction buffer. For many DBCO compounds, this is around 308-309 nm.[7]
-
Prepare stock solutions of the strained alkyne and the azide in the reaction buffer.
-
In a quartz cuvette, add a known concentration of the strained alkyne.
-
Measure the initial absorbance at the λ_max.
-
Initiate the reaction by adding a known excess of the azide to the cuvette and start monitoring the absorbance over time.
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient, b is the path length, and c is the concentration.
-
Plot the natural logarithm of the strained alkyne concentration versus time. The slope of the line will give the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[7]
Protocol 2: In Vitro Stability Assay in the Presence of Glutathione (GSH)
This protocol describes a method to assess the stability of strained alkynes in a reducing environment mimicking the cytoplasm.
Materials:
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore or BCN-fluorophore)
-
Glutathione (GSH)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the strained alkyne-fluorophore conjugate in the reaction buffer.
-
Prepare a stock solution of GSH in the reaction buffer.
-
Initiate the reaction by mixing the strained alkyne-fluorophore conjugate with a physiologically relevant concentration of GSH (e.g., 1-10 mM) in the reaction buffer.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact strained alkyne-fluorophore conjugate remaining over time.
-
Calculate the half-life of the strained alkyne under these conditions.
Visualizing the Chemistry
To better understand the reactions and workflows discussed, the following diagrams are provided.
Caption: Mechanisms of SPAAC and IEDDA copper-free click chemistry.
Caption: General experimental workflow for determining reaction kinetics.
Conclusion: Selecting the Optimal Reagent
The choice between DBCO, BCN, and the Tetrazine-TCO ligation system is highly dependent on the specific experimental context.
-
Choose DBCO when: Rapid reaction kinetics for SPAAC are a priority.[3][4]
-
Choose BCN when: Enhanced stability in reducing environments is critical, or when a smaller, less hydrophobic tag is required.[8][9]
-
Choose Tetrazine-TCO ligation when: Exceptionally fast kinetics are paramount, for example, in in vivo imaging applications or when dealing with very low concentrations of target molecules.[1][2]
By carefully considering the data presented and the specific demands of their research, scientists and drug development professionals can select the most appropriate copper-free click chemistry tool to achieve their bioconjugation goals.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 10. PEGs for Copper-Free Click Chemistry [jenkemusa.com]
A Researcher's Guide to Evaluating the Efficiency of DBCO-PEG2-OH Labeling
In the rapidly evolving fields of bioconjugation, diagnostics, and drug development, the ability to efficiently and specifically label biomolecules is paramount. DBCO-PEG2-OH is a popular reagent used in copper-free click chemistry, a bioorthogonal reaction that allows for the covalent ligation of molecules in complex biological environments. This guide provides a comprehensive comparison of methods to evaluate the labeling efficiency of this compound and similar reagents, supported by experimental data and detailed protocols.
The core of this compound's utility lies in the dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is notable for its high efficiency and biocompatibility, as it does not require a cytotoxic copper catalyst.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case with two ethylene (B1197577) glycol units, enhances water solubility and can reduce steric hindrance during conjugation.[2][]
Quantitative Comparison of Labeling Efficiency
| Method | Principle | Reported Efficiency/Yield | Key Considerations |
| UV-Vis Spectroscopy | Monitors the decrease in the characteristic absorbance of the DBCO group at approximately 309-310 nm as it is consumed during the reaction with an azide.[1][2] | Often described as "quantitative" or showing a significant reduction in the DBCO peak, indicating extensive consumption of the reagent.[1][2] | Requires a spectrophotometer and knowledge of the molar extinction coefficient of the specific DBCO reagent for precise quantification. A correction factor may be needed if other molecules in the sample absorb at a similar wavelength. |
| Mass Spectrometry (MS) | Precisely measures the mass of the resulting bioconjugate to confirm the addition of the DBCO-containing label.[2] | Can provide exact mass confirmation of the conjugate, allowing for the determination of different species (e.g., unconjugated, single-labeled, multi-labeled). | Requires access to a mass spectrometer and expertise in data analysis. Can be used to calculate the degree of labeling (DOL). |
| High-Performance Liquid Chromatography (HPLC) | Separates the reaction mixture to resolve the labeled product from unreacted starting materials. The peak areas can be used to determine the extent of the reaction. | Can provide quantitative data on the percentage of converted product. Yields are often reported as >95% for optimized reactions. | Requires an HPLC system with a suitable column and detection method (e.g., UV or fluorescence). Method development may be required to achieve good separation. |
| Anthracene-Azide Assay | A fluorescent assay where an anthracene-azide probe reacts with any available DBCO groups, allowing for the quantification of conjugated DBCO moieties.[2][5] | Offers high precision for determining the number of DBCO groups, particularly on surfaces like liposomes.[2][5] | Requires a fluorometer and a specific fluorescent probe. A standard curve is necessary for accurate quantification. |
| SDS-PAGE Analysis | Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after conjugation. | Provides a qualitative or semi-quantitative assessment of conjugation. A clear band shift indicates successful labeling. | The molecular weight change must be large enough to be resolved on the gel. Staining intensity can be used for semi-quantitative comparison. |
Experimental Protocols
Below are detailed methodologies for key experiments to functionalize a biomolecule with a DBCO group and subsequently evaluate the conjugation efficiency.
Protocol 1: General Procedure for Labeling a Protein with a DBCO-NHS Ester
This protocol describes the initial step of attaching a DBCO moiety to a primary amine-containing biomolecule, such as a protein or antibody, using a DBCO-NHS ester. This compound itself does not directly react with proteins but can be functionalized to do so. This protocol is for a related, amine-reactive DBCO compound that results in a DBCO-labeled protein ready for conjugation to an azide.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare a fresh solution of DBCO-NHS ester in DMF or DMSO (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[6]
-
Remove the excess, unreacted DBCO reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction between the DBCO-labeled biomolecule and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled biomolecule
-
Azide-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Mix the DBCO-labeled biomolecule with a 1.5 to 10-fold molar excess of the azide-functionalized molecule in the reaction buffer.[7]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[1] The reaction time may need to be optimized depending on the specific reactants.
-
The resulting conjugate can be purified using methods appropriate for the specific biomolecule, such as size exclusion chromatography or HPLC, to remove any unreacted azide-containing molecule.[6]
Protocol 3: Quantification of Labeling Efficiency using UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[2]
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the DBCO group at 280 nm.
-
Calculate the concentration of the DBCO group using its absorbance at 309 nm and its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹).
-
The DOL is calculated as the molar concentration of the DBCO group divided by the molar concentration of the protein.
Visualizing the Workflow and Logic
To better understand the processes involved in DBCO labeling and its evaluation, the following diagrams illustrate the experimental workflow and the decision-making process for choosing an evaluation method.
Caption: A general workflow for bioconjugation using a DBCO-NHS ester and SPAAC.
Caption: Decision tree for selecting an appropriate method to evaluate labeling efficiency.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Bioorthogonal PEG Linkers: A Quantitative Guide to DBCO, BCN, and TCO Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The advent of bioorthogonal click chemistry has revolutionized this field, offering rapid and specific ligation reactions even in complex biological environments. Among the most prominent players in copper-free click chemistry are PEGylated linkers functionalized with dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and trans-cyclooctene (B1233481) (TCO). This guide provides a quantitative comparison of Dbco-peg2-OH and its key alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.
Performance Comparison: DBCO vs. BCN vs. TCO
The choice between DBCO, BCN, and TCO hinges on a trade-off between reaction kinetics, stability, and the specific requirements of the application. While all three enable copper-free conjugation, their performance characteristics vary significantly.
| Feature | This compound | BCN-PEG-OH | TCO-PEG-OH |
| Reaction Partner | Azide (B81097) | Azide | Tetrazine |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Second-Order Rate Constant (k) | ~0.1 - 1 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[1][2] | Slower than DBCO with aliphatic azides, but faster with aromatic azides[1] | Up to 10⁶ M⁻¹s⁻¹[3][4] |
| Relative Reactivity | High | Moderate to High | Extremely High |
| Stability | Generally stable, but can be susceptible to thiols (e.g., GSH)[5] | More stable in the presence of thiols compared to DBCO[2][5] | Highly stable |
| Key Advantages | Widely used, good balance of reactivity and stability.[1] | Increased stability in reducing environments, smaller and less hydrophobic than DBCO.[1][2] | Exceptionally fast kinetics, ideal for reactions with low concentrations.[3][4] |
| Considerations | Potential for side reactions with thiols.[5] | Slower reaction rates with some azides compared to DBCO.[1] | Requires a tetrazine reaction partner. |
Experimental Protocols
Protocol 1: General Conjugation of an Azide-Modified Protein with this compound
This protocol outlines a general procedure for the conjugation of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in a compatible organic solvent like DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris-HCl)
-
Purification system (e.g., size-exclusion chromatography (SEC) or HPLC)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the protein solution.[6] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[7] Reaction times may be extended to improve efficiency.[6]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an azide-containing small molecule to consume excess DBCO reagent.
-
Purification: Purify the conjugate to remove unreacted this compound and other small molecules using SEC or reverse-phase HPLC.[8]
-
Characterization: Analyze the purified conjugate by SDS-PAGE and LC-MS to confirm conjugation and determine the degree of labeling.[9]
Protocol 2: General Conjugation of an Azide-Modified Oligonucleotide with BCN-PEG-OH
This protocol provides a general method for conjugating an azide-modified oligonucleotide with a BCN-functionalized PEG linker.
Materials:
-
Azide-modified oligonucleotide
-
BCN-PEG-OH (or an amine-reactive BCN-PEG-NHS ester for conjugation to an amine-modified oligo)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of the BCN-PEG linker in a suitable solvent.
-
Conjugation Reaction: Mix the BCN-PEG linker with the azide-modified oligonucleotide in the reaction buffer. A molar excess of the BCN reagent is typically used.
-
Incubation: Incubate the reaction at room temperature. The reaction progress can be monitored by HPLC. Quantitative conversion to the triazole adduct can be achieved in a few hours.[10]
-
Purification: Purify the conjugated oligonucleotide using reverse-phase HPLC to separate it from unreacted starting materials.[10]
-
Characterization: Confirm the identity of the product by mass spectrometry.
Protocol 3: General Conjugation of a Tetrazine-Modified Antibody with TCO-PEG-OH
This protocol describes the rapid conjugation of a tetrazine-modified antibody with a TCO-functionalized PEG linker.
Materials:
-
Tetrazine-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-OH (or an appropriate activated derivative)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Preparation: Prepare the tetrazine-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reagent Preparation: Dissolve the TCO-PEG linker in a compatible solvent.
-
Conjugation Reaction: Add a 1.05 to 1.5 molar equivalent of the TCO-PEG reagent to the tetrazine-modified antibody solution.[11]
-
Incubation: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.[11] The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress visually or spectrophotometrically (around 520 nm).[3]
-
Purification: Purify the antibody-drug conjugate using SEC to remove any unreacted TCO-PEG linker.
-
Characterization: Analyze the conjugate by SDS-PAGE and native mass spectrometry to confirm conjugation and homogeneity.
Mandatory Visualizations
Caption: General experimental workflow for bioconjugation using bioorthogonal PEG linkers.
Caption: Workflow for cell surface receptor labeling and downstream analysis using Dbco-peg chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asms.org [asms.org]
- 10. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of DBCO-PEG2-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of DBCO-PEG2-OH, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists engaged in drug development and other advanced scientific fields, the responsible management of chemical waste is paramount. This document outlines the essential procedures for the proper disposal of this compound (Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl), a bifunctional linker increasingly utilized in bioconjugation and related applications. While this compound and its structural analogs are not classified as highly hazardous, adherence to established disposal protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The chemical and physical properties of this compound, although not fully investigated, necessitate a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Recommended if handling powder outside a fume hood |
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable materials that have come into direct contact with this compound, such as pipette tips, weighing papers, and gloves, must be disposed of as solid chemical waste.
2. Waste Storage:
-
Store sealed waste containers in a designated and well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials, particularly strong oxidizing agents.
3. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Dbco-peg2-OH
Essential Safety and Handling Guide for Dbco-peg2-OH
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory to protect from splashes. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders. |
II. Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid inhalation. Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is -5°C.[1] Protect from light. |
III. Emergency Procedures
In the event of an accidental spill or exposure, follow these procedures immediately.
| Emergency | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and contact your institution's environmental health and safety department. |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations. As it is considered a non-hazardous chemical, some general guidelines apply.[3][4][5][6][7]
| Waste Type | Disposal Method |
| Unused Product | Dispose of as chemical waste through your institution's hazardous waste program. Do not pour down the drain or discard in regular trash. |
| Contaminated Materials | Any materials, such as gloves, paper towels, or absorbent pads, that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste. |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, containers can often be disposed of in regular trash, but check with your local regulations. |
V. Toxicological and Hazard Information
While specific toxicological data for this compound is limited, information on its constituent parts, dibenzocyclooctyne (DBCO) and polyethylene (B3416737) glycol (PEG), suggests a low hazard profile.
-
DBCO: Studies on similar DBCO compounds indicate low cytotoxicity.[8]
-
Polyethylene Glycol (PEG): Low molecular weight PEGs are generally considered to have low toxicity and are used in various pharmaceutical and cosmetic applications.[9][10][11][12] They are not known to be skin or eye irritants under normal laboratory conditions.
It is important to handle this compound with the care afforded to all laboratory chemicals, assuming it may be a potential irritant.
Experimental Workflow and Safety Protocol
The following diagrams illustrate the standard workflow for handling this compound and the logical steps to follow in case of an emergency.
References
- 1. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Low-molecular-weight polyethylene glycol improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdrnskin.com [mdrnskin.com]
- 11. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
